Product packaging for 2,2,3,4-Tetramethylpentane(Cat. No.:CAS No. 1186-53-4)

2,2,3,4-Tetramethylpentane

Cat. No.: B072125
CAS No.: 1186-53-4
M. Wt: 128.25 g/mol
InChI Key: VZFMYOCAEQDWDY-UHFFFAOYSA-N
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Description

elongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, is considered to be a hydrocarbon lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in alcoholic beverages, herbs and spices, and tea. This makes a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20 B072125 2,2,3,4-Tetramethylpentane CAS No. 1186-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,4-tetramethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-7(2)8(3)9(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFMYOCAEQDWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870854
Record name pentane, 2,2,3,4-tetramethyl-
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,2,3,4-Tetramethylpentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

133.00 °C. @ 760.00 mm Hg
Record name 2,2,3,4-Tetramethylpentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1186-53-4
Record name 2,2,3,4-Tetramethylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 2,2,3,4-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name pentane, 2,2,3,4-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,4-Tetramethylpentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-121.0 °C
Record name 2,2,3,4-Tetramethylpentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2,2,3,4-Tetramethylpentane CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2,3,4-Tetramethylpentane

CAS Number: 1186-53-4[1][2][3][4][5]

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, spectral data, a detailed, albeit illustrative, experimental protocol for its synthesis, and a discussion of its known applications.

Chemical and Physical Properties

This compound is a branched-chain alkane with the chemical formula C9H20.[1][2][6] It is a colorless and flammable liquid with a characteristic strong odor.[6] Due to its highly branched structure, it exhibits properties that are of interest in fuel science, particularly its high octane (B31449) rating which contributes to smoother combustion in internal combustion engines. Its low toxicity and minimal environmental impact are also notable characteristics.[6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1186-53-4[1][2][3][4][5]
Molecular Formula C9H20[1][2][3][4][5][6]
Molecular Weight 128.26 g/mol [1][2][3][4][6]
Boiling Point 133.0 - 133.9 °C at 760 mmHg[2][6]
Melting Point -121.0 °C[2]
Density 0.72 g/cm³[2][6]
Refractive Index 1.405[2][6]
Flash Point 25.5 °C[2][6]
Vapor Pressure 10.2 mmHg at 25 °C[2][6]
Water Solubility 3.869 mg/L at 25 °C (estimated)[7]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Key Spectral Data for this compound

Spectroscopic DataKey FeaturesReference
¹³C NMR Multiple signals corresponding to the different carbon environments.[1]
¹H NMR Signals corresponding to the chemically distinct hydrogen environments.
Mass Spectrometry (GC-MS) Molecular ion peak and characteristic fragmentation pattern.[2][5]

Experimental Protocols

Hypothetical Synthesis of this compound

Objective: To synthesize this compound via a Grignard reaction.

Materials:

  • 3-chloro-2,2-dimethylbutane

  • Magnesium turnings

  • Isopropyl bromide

  • Dry diethyl ether (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reaction (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Preparation of Isopropylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

    • Add a small amount of dry diethyl ether to cover the magnesium.

    • Add a solution of isopropyl bromide in dry diethyl ether dropwise from the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a grayish appearance), add the remaining isopropyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 3-chloro-2,2-dimethylbutane in dry diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain this compound.

Applications and Relevance to Drug Development

This compound is primarily of interest in the field of fuel science as a high-octane component.[4] Its highly branched structure is a desirable characteristic for gasoline, as it resists knocking during combustion.

In the context of research and drug development, there are no direct applications of this compound as a therapeutic agent or a key intermediate in the synthesis of pharmaceuticals based on the available literature. Its use is generally limited to that of a non-polar solvent or as a reference compound in analytical techniques such as gas chromatography due to its well-defined physical properties. The low toxicity of this compound is a favorable attribute.[6]

Visualizations

Synthesis Pathway

The following diagram illustrates the hypothetical synthesis of this compound from 3-chloro-2,2-dimethylbutane and isopropyl bromide via a Grignard reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3_chloro_2_2_dimethylbutane 3-chloro-2,2-dimethylbutane product This compound 3_chloro_2_2_dimethylbutane->product isopropyl_bromide Isopropyl bromide Grignard_reagent Isopropylmagnesium bromide isopropyl_bromide->Grignard_reagent + Mg in dry ether Mg Mg Grignard_reagent->product Coupling

Caption: Hypothetical synthesis of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Grignard_Prep Prepare Grignard Reagent Start->Grignard_Prep Coupling Coupling Reaction Grignard_Prep->Coupling Quench Quench Reaction Coupling->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Filtration Filter Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Analysis Characterization (NMR, GC-MS) Distillation->Analysis End End Product Analysis->End

References

An In-depth Technical Guide to 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,3,4-tetramethylpentane, alongside detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this branched alkane.

Core Molecular Information

This compound is a saturated hydrocarbon with the molecular formula C9H20.[1][2][3][4] It is a colorless and flammable liquid.[1] Due to its branched structure, it is of interest in fuel and solvent applications.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C9H20[1][2][3][4]
Molecular Weight 128.26 g/mol [1][2]
CAS Number 1186-53-4[1][2]
Boiling Point 133.9 °C at 760 mmHg[1]
Melting Point -121 °C[3][5]
Density 0.72 g/cm³[1]
Flash Point 25.5 °C[1]
Refractive Index 1.405[1]
Vapor Pressure 10.2 mmHg at 25 °C[1]

Experimental Protocols

For analytical purposes, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of volatile organic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound.

1. Sample Preparation:

  • If the sample is in a complex matrix, a liquid-liquid extraction may be necessary. For aqueous samples, extraction with a non-polar solvent such as dichloromethane (B109758) or hexane (B92381) is recommended.

  • For solid samples, headspace analysis or thermal desorption can be employed to introduce the volatile components into the GC system.

  • Prepare a standard solution of this compound in a suitable volatile solvent (e.g., hexane) for calibration and retention time confirmation.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating alkanes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector. For dilute samples, a splitless injection is preferred to enhance sensitivity.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

3. Data Analysis:

  • The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the standard.

  • The acquired mass spectrum should be compared with a reference library (e.g., NIST) for confirmation of the compound's identity. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern.

Visualizations

The following diagrams illustrate the molecular structure and a typical analytical workflow for this compound.

Caption: Molecular structure of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Extraction Liquid-Liquid Extraction (if necessary) Sample->Extraction Injection Inject into GC-MS Extraction->Injection Standard Prepare Standard Solution Standard->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection RetentionTime Compare Retention Time Detection->RetentionTime MassSpectrum Compare Mass Spectrum with Library Detection->MassSpectrum Identification Identification Confirmed RetentionTime->Identification MassSpectrum->Identification

Caption: Analytical workflow for the identification of this compound.

References

An In-depth Technical Guide to 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,2,3,4-tetramethylpentane, a saturated acyclic hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical identity, physicochemical properties, and analytical characterization.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] This name delineates a core five-carbon chain ("pentane") with four methyl group substituents. Two methyl groups are attached to the second carbon atom, one to the third, and one to the fourth.

The structural formula and nomenclature breakdown are illustrated below.

Diagram of the IUPAC nomenclature for this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below, compiled from various chemical databases.

PropertyValueReference
Molecular Formula C₉H₂₀[1][3][4]
Molecular Weight 128.26 g/mol [1][3][4]
CAS Number 1186-53-4[1][3][4]
Appearance Colorless liquid[1][3]
Boiling Point 133-133.9 °C at 760 mmHg[1][3][5]
Melting Point -121 °C[1][5]
Density 0.72 - 0.739 g/cm³[3][5]
Refractive Index 1.405 - 1.415[3][5]
Flash Point 25.5 °C[3]
Vapor Pressure 10.2 mmHg at 25°C[3]
SMILES CC(C)C(C)C(C)(C)C[1]
InChIKey VZFMYOCAEQDWDY-UHFFFAOYSA-N[1][4]

Experimental Protocols

A plausible synthetic route involves the Grignard reaction, followed by dehydration and hydrogenation. The subsequent sections detail the analytical procedures for structural verification and purity assessment.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Grignard Grignard Reaction Dehydration Dehydration Grignard->Dehydration Tertiary Alcohol Intermediate Hydrogenation Hydrogenation Dehydration->Hydrogenation Alkene Intermediate Distillation Fractional Distillation Hydrogenation->Distillation GCMS GC-MS Analysis Distillation->GCMS NMR NMR Spectroscopy Distillation->NMR caption General experimental workflow for the synthesis and characterization of this compound.

Workflow for synthesis and analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for assessing the purity of volatile compounds like this compound and confirming its molecular weight.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an ion trap or quadrupole analyzer).

Procedure:

  • Sample Preparation: Dilute the purified this compound in a volatile solvent such as hexane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 100% dimethylpolysiloxane) of standard dimensions (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for alkane analysis.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Injector Temperature: Set to ensure rapid volatilization of the sample (e.g., 250 °C).

    • Oven Temperature Program: Begin at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation from any impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., m/z 150).

    • Source Temperature: Typically around 230 °C.

  • Data Analysis: The retention time from the gas chromatogram indicates the compound's volatility and can be compared to standards. The mass spectrum will show the molecular ion peak (if stable enough) and characteristic fragmentation patterns for branched alkanes, which can be compared against spectral libraries like NIST.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of this compound by providing information about the chemical environment of each carbon and hydrogen atom.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum.

    • Expected Signals: Protons in alkanes typically resonate in the upfield region of the spectrum (approximately 0.5 - 2.0 ppm). Due to the complex structure and multiple non-equivalent protons, the spectrum is expected to show overlapping multiplets. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Expected Signals: The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be in the typical alkane region (approximately 10-60 ppm).

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) can correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) can identify longer-range correlations between protons and carbons, which is invaluable for confirming the overall carbon skeleton and the positions of the methyl groups.

  • Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to piece together the molecular structure, confirming the connectivity of the pentane (B18724) backbone and the placement of the four methyl substituents.

References

An In-depth Technical Guide on the Physical Properties of 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,3,4-tetramethylpentane (CAS No: 1186-53-4), a branched alkane with the chemical formula C9H20.[1][2][3] The information herein is curated for professionals in research and development who require precise data for applications such as solvent studies, reaction chemistry, and formulation development.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been compiled from various reputable sources to ensure accuracy and reliability.

Physical PropertyValueUnitsReferences
Molecular Formula C9H20-[1][2][4]
Molecular Weight 128.26 g/mol [1][4]
Boiling Point 133.0 - 133.9°C at 760 mmHg[1][2][4][5]
Melting Point -121.0°C[4][5]
Density 0.72 - 0.739g/cm³ at 20°C[1][2][5]
Refractive Index 1.405 - 1.415at 20°C[1][2][5]
Flash Point 25.5°C[1][2]
Vapor Pressure 10.2mmHg at 25°C[1][2]
Water Solubility 3.869mg/L at 25°C (estimated)

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized for liquid organic compounds and are standard procedures in analytical and organic chemistry laboratories.

2.1. Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination is the capillary method.

  • Apparatus: Thiele tube or a melting point apparatus, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of this compound is placed into the fusion tube.

    • The capillary tube is placed (sealed end up) inside the fusion tube containing the liquid.

    • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil or in a melting point apparatus.

    • The sample is heated slowly and uniformly.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

2.2. Melting Point Determination

While this compound is a liquid at room temperature, its melting point is a crucial physical constant. The determination for low-melting-point substances involves a cryostat.

  • Apparatus: Cryostat or a low-temperature melting point apparatus, thermometer, and a capillary tube.

  • Procedure:

    • A small amount of solidified this compound is introduced into a capillary tube.

    • The capillary tube is placed in a cooling bath within the cryostat.

    • The temperature is gradually increased.

    • The temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point range.

2.3. Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

  • Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with this compound and placed in a constant temperature water bath until it reaches thermal equilibrium.

    • The pycnometer is removed from the bath, wiped dry, and weighed again.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

2.4. Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property and is useful for identifying and assessing the purity of a compound.

  • Apparatus: Abbe refractometer and a constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered.

    • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound like this compound.

G Workflow for Physical Property Determination of a Liquid Organic Compound cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Processing cluster_output Output Sample Obtain pure sample of This compound BoilingPoint Boiling Point Determination (Capillary Method) Sample->BoilingPoint MeltingPoint Melting Point Determination (Cryostat) Sample->MeltingPoint Density Density Determination (Pycnometer) Sample->Density RefractiveIndex Refractive Index Determination (Abbe Refractometer) Sample->RefractiveIndex Record Record all experimental values and conditions BoilingPoint->Record MeltingPoint->Record Density->Record RefractiveIndex->Record Compare Compare with literature values Record->Compare Report Generate Technical Report Compare->Report

Caption: Generalized workflow for determining the physical properties of a liquid organic compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling and melting points of 2,2,3,4-tetramethylpentane, targeting researchers, scientists, and professionals in drug development. This document outlines the key physical constants, detailed experimental protocols for their determination, and visual workflows to facilitate understanding.

Physicochemical Data of this compound

This compound is a branched alkane with the chemical formula C₉H₂₀.[1] Accurate determination of its physical properties, such as boiling and melting points, is crucial for its application in various scientific and industrial fields.

PropertyValueConditions
Boiling Point133.0 °C - 133.9 °C[2][3][4][5]At 760 mmHg
Melting Point-121.0 °C to -121.09 °C[1][3][5]-
Molecular FormulaC₉H₂₀[1][2][4]-
Molecular Weight128.26 g/mol [2]-
Density0.72 g/cm³[2][4]-
Flash Point25.5 °C[2][4]-
Refractive Index1.405[2][4]-

Experimental Protocols for Determination of Physicochemical Properties

The following sections detail the standard laboratory procedures for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.[6][7]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of the solid compound is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to pack the sample at the bottom.[8][9]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6]

  • Purity Assessment: A sharp melting point range of 0.5-1 °C is indicative of a pure compound.[6][7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] Similar to the melting point, a constant boiling point over the course of distillation is a good indicator of a pure compound.[6]

Methodology: Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid.[10]

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[10]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[10]

  • Heating: The side arm of the Thiele tube is gently heated, allowing the convection currents of the oil to ensure uniform temperature distribution.[10]

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[11]

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows for determining the melting and boiling points.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Obtain Dry Sample B Introduce into Capillary Tube A->B C Pack Sample to 2-3 mm Height B->C D Place in Melting Point Apparatus C->D E Heat Slowly (1-2 °C/min) D->E F Observe Melting E->F G Record T_initial (First Drop) F->G H Record T_final (All Liquid) G->H I Determine Melting Point Range H->I

Caption: Workflow for Melting Point Determination using the Capillary Method.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_recording Data Recording A Place Liquid in Test Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Immerse in Thiele Tube C->D E Gently Heat Thiele Tube D->E F Observe Stream of Bubbles E->F G Stop Heating F->G H Observe Liquid Entering Capillary G->H I Record Temperature H->I J Boiling Point Determined I->J

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

Spectroscopic Profile of 2,2,3,4-Tetramethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,3,4-tetramethylpentane (C₉H₂₀), a highly branched alkane. The information presented herein is intended to support research and development activities where detailed structural characterization is essential. This document includes tabulated spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characteristic of a saturated alkane, dominated by C-H stretching and bending vibrations. The absence of significant absorptions outside of these regions confirms the lack of common functional groups.

Table 1: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
2960-2850C-H Stretch (from CH₃ and CH groups)Strong
1470-1450C-H Bend (Scissoring)Medium
1370-1350C-H Rock (Methyl)Medium

Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of C-C stretching and other bending vibrations unique to the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of this compound. Due to the molecule's asymmetry, each carbon and proton environment is unique, leading to a complex spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
Data not available in searched resourcesC1
Data not available in searched resourcesC2
Data not available in searched resourcesC3
Data not available in searched resourcesC4
Data not available in searched resourcesC5
Data not available in searched resourcesC2-CH₃ (a)
Data not available in searched resourcesC2-CH₃ (b)
Data not available in searched resourcesC3-CH₃
Data not available in searched resourcesC4-CH₃

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzProton Assignment
Data not available in searched resources---C1-H₃
Data not available in searched resources---C3-H
Data not available in searched resources---C4-H
Data not available in searched resources---C5-H₃
Data not available in searched resources---C2-CH₃ (a)
Data not available in searched resources---C2-CH₃ (b)
Data not available in searched resources---C3-CH₃
Data not available in searched resources---C4-CH₃

Note: Despite extensive searches of available spectroscopic databases, detailed experimental ¹H and ¹³C NMR data with complete assignments for this compound were not found. The complexity and overlapping signals in the alkane region of ¹H NMR spectra often require advanced 2D NMR techniques for unambiguous assignment.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in the fragmentation of the molecular ion. The fragmentation pattern is characteristic of branched alkanes, with cleavage preferentially occurring at the points of branching to form stable carbocations.[2] The molecular ion peak (m/z 128) is expected to be of low abundance.[3]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
43100[C₃H₇]⁺
5785[C₄H₉]⁺
7130[C₅H₁₁]⁺
8515[C₆H₁₃]⁺
1135[C₈H₁₇]⁺ (M-15)

Data is estimated from the NIST Mass Spectrum.[4]

Proposed Fragmentation Pathways:

  • Formation of m/z 57 (tert-butyl cation): This is a major peak resulting from the cleavage of the C3-C4 bond, leading to the highly stable tertiary carbocation.

  • Formation of m/z 43 (isopropyl cation): Cleavage of the C2-C3 bond can lead to the formation of this stable secondary carbocation.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

Infrared (IR) Spectroscopy (Neat Liquid)
  • Sample Preparation : As this compound is a liquid at room temperature, the spectrum is obtained from a "neat" sample.[5]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Procedure :

    • Ensure the salt plates (typically NaCl or KBr) are clean and dry.[5]

    • Place a single drop of this compound onto the surface of one salt plate.[6]

    • Carefully place the second salt plate on top to create a thin liquid film between the plates.[6]

    • Mount the plates in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty instrument to subtract atmospheric H₂O and CO₂ absorptions.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[7]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Alkanes are nonpolar and should dissolve readily in CDCl₃.[7]

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Procedure :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition :

    • For ¹H NMR : Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 ppm.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Injector : Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature: 250 °C.

    • Column : A nonpolar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Oven Program : Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 10 °C/min to ensure good separation.

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.[2]

    • Mass Analyzer : Quadrupole or ion trap.

    • Scan Range : m/z 35-200.

  • Procedure :

    • Inject 1 µL of the prepared sample into the GC.

    • The sample is vaporized and separated on the GC column.

    • As the compound elutes from the column, it enters the MS ion source, where it is ionized and fragmented.

    • The mass analyzer separates the fragments based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Processing : The total ion chromatogram (TIC) shows the retention time of the compound, and the mass spectrum at that retention time provides the fragmentation pattern for identification.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Analysis Sample Liquid Sample (this compound) Prep_IR Prepare Neat Sample (Salt Plates) Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_MS GC-MS Prep_MS->Acq_MS Proc_IR Generate IR Spectrum (Transmittance vs. Wavenumber) Acq_IR->Proc_IR Proc_NMR Fourier Transform FID (Chemical Shift, Multiplicity, Integration) Acq_NMR->Proc_NMR Proc_MS Generate Mass Spectrum (Relative Intensity vs. m/z) Acq_MS->Proc_MS Interp_IR Identify Functional Groups Proc_IR->Interp_IR Interp_NMR Determine C-H Framework Proc_NMR->Interp_NMR Interp_MS Analyze Fragmentation Pattern Proc_MS->Interp_MS Final_Structure Structural Elucidation Interp_IR->Final_Structure Interp_NMR->Final_Structure Interp_MS->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,3,4-tetramethylpentane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document details the predicted spectral parameters, including chemical shifts, multiplicities, and coupling constants, and outlines the experimental protocols for acquiring such data.

Structure and Symmetry Analysis

This compound possesses a branched alkane structure. An analysis of its molecular symmetry is crucial for predicting the number of distinct signals in its NMR spectra. The molecule does not have a high degree of symmetry, leading to a complex spectrum with several unique proton and carbon environments.

Chemical Structure:

Due to the chiral center at C3, the two methyl groups on C4 are diastereotopic, as are the two methyl groups on the isopropyl group attached to C4. This diastereotopicity, along with the distinct chemical environments of the other protons and carbons, results in a larger number of signals than might be anticipated from a more symmetrical isomer.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound is characterized by signals in the upfield region, typical for alkanes. The chemical shifts are influenced by the degree of substitution of the carbon atom to which the protons are attached.

Table 1: ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
A1.974Multiplet1HJ(A,C) = 6.90, J(A,E) = 6.90, J(A,B) = 1.73H-3
B1.137Multiplet1HJ(B,F) = 7.20, J(A,B) = 1.73H-4
C0.882Doublet3HJ(A,C) = 6.90C3-CH₃
D0.873Singlet9H-C2-(CH₃)₃
E0.782Doublet3HJ(A,E) = 6.90C4-CH(CH₃)₂
F0.745Doublet3HJ(B,F) = 7.20C4-CH(CH₃)₂

Note: The assignments are based on the analysis of the provided data, which, although labeled as ¹³C NMR in the source, exhibits characteristics of a ¹H NMR spectrum, including chemical shifts in the proton range and proton-proton coupling constants.

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum of this compound will display a set of distinct signals corresponding to each unique carbon environment. Due to the lack of symmetry, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals. The chemical shifts are predicted based on the local electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon Type
C1 (on C2)~30-35CH₃
C2~35-40Quaternary
C3~45-50CH
C4~30-35CH
C5 (on C4)~15-20CH₃
C6 (on C4)~15-20CH₃
C7 (on C3)~10-15CH₃
C8 (on C2)~30-35CH₃
C9 (on C2)~30-35CH₃

Note: These are predicted chemical shifts based on typical values for branched alkanes. Actual experimental values may vary slightly.

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>98%) to avoid interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For non-polar alkanes, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are suitable choices.

  • Concentration:

    • For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration: Filter the prepared solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 12-16 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans (NS): 1024 to 4096, or more, depending on the concentration.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 200-240 ppm.

  • Temperature: 298 K (25 °C).

Visualizations

The following diagrams illustrate the structure and the logical relationships for NMR analysis of this compound.

Caption: Molecular structure of this compound.

G cluster_protons Proton Environments cluster_carbons Carbon Environments H on C3 H on C3 H on C4 H on C4 CH3 on C3 CH3 on C3 tert-Butyl CH3s tert-Butyl CH3s Isopropyl CH3s (diastereotopic) Isopropyl CH3s (diastereotopic) C2 (Quaternary) C2 (Quaternary) C3 (CH) C3 (CH) C4 (CH) C4 (CH) C3-CH3 C3-CH3 C2-CH3s C2-CH3s C4-CH3s C4-CH3s This compound This compound This compound->H on C3 This compound->H on C4 This compound->CH3 on C3 This compound->tert-Butyl CH3s This compound->Isopropyl CH3s (diastereotopic) This compound->C2 (Quaternary) This compound->C3 (CH) This compound->C4 (CH) This compound->C3-CH3 This compound->C2-CH3s This compound->C4-CH3s

Caption: Logical relationships of NMR environments.

Mass Spectrum of 2,2,3,4-Tetramethylpentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of 2,2,3,4-tetramethylpentane, a highly branched alkane. Understanding the fragmentation patterns of such molecules is crucial for their identification and structural elucidation in complex mixtures, a common challenge in drug development and metabolic research. This document presents quantitative mass spectral data, a detailed experimental protocol for its acquisition, and a visualization of the key fragmentation pathways.

Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion being of very low abundance, a common feature for highly branched alkanes. The base peak, the most intense signal in the spectrum, corresponds to a particularly stable carbocation. The quantitative data for the major fragments are summarized in the table below, based on data from the National Institute of Standards and Technology (NIST) database.[1]

m/zRelative Abundance (%)Proposed Fragment Ion
43100.0[C3H7]+
5785.1[C4H9]+
7155.3[C5H11]+
8529.8[C6H13]+
1134.3[C8H17]+
128<1[C9H20]+• (Molecular Ion)

Interpretation of the Mass Spectrum

The mass spectrum of this compound is dominated by fragments resulting from the cleavage of C-C bonds at the points of branching. This is because the formation of more substituted, and therefore more stable, carbocations is energetically favored. The molecular ion ([C9H20]+•) has a molecular weight of 128.2551 g/mol and is observed in very low abundance due to the high degree of branching, which leads to rapid fragmentation.[1][2]

The base peak at m/z 43 corresponds to the isopropyl cation, [(CH3)2CH]+, a stable secondary carbocation. Its high abundance suggests a facile cleavage at the C3-C4 bond.

The significant peak at m/z 57 is attributed to the tert-butyl cation, [(CH3)3C]+, a very stable tertiary carbocation. This ion is formed by cleavage of the C3-C4 bond with charge retention on the C4 fragment, or by cleavage of the C2-C3 bond with charge retention on the C2 fragment.

The peak at m/z 71 likely represents a C5H11+ ion, which can be formed through various fragmentation pathways, including the loss of a propyl radical from the molecular ion.

The peak at m/z 85 corresponds to a C6H13+ ion, likely formed by the loss of a propyl radical from the molecular ion.

The small peak at m/z 113 is due to the loss of a methyl group (CH3•) from the molecular ion.

Fragmentation Pathways

The major fragmentation pathways of this compound upon electron ionization are visualized in the following diagram. The initial step is the ionization of the molecule to form the molecular ion, which then undergoes fragmentation. The pathways leading to the most abundant and stable carbocations are favored.

Fragmentation_Pathways cluster_frags Fragment Ions M [C9H20]+• m/z = 128 F43 [C3H7]+ m/z = 43 (Base Peak) M->F43 - C5H11• F57 [C4H9]+ m/z = 57 M->F57 - C4H9• F71 [C5H11]+ m/z = 71 M->F71 - C2H5• F85 [C6H13]+ m/z = 85 M->F85 - C3H7• F113 [C8H17]+ m/z = 113 M->F113 - CH3•

Caption: Major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The following is a representative experimental protocol.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating volatile hydrocarbons.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 200 to cover the molecular ion and all significant fragments.

  • Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.

4. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • The mass spectrum of the peak corresponding to this compound is then extracted and can be compared to a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.

This detailed guide provides the necessary information for the identification and analysis of this compound using mass spectrometry, which is a valuable tool for professionals in research and development.

References

infrared (IR) spectrum of 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2,2,3,4-Tetramethylpentane

Introduction

This compound is a highly branched alkane with the chemical formula C9H20.[1] As with other alkanes, its infrared (IR) spectrum is characterized by absorption bands arising from carbon-hydrogen (C-H) stretching and bending vibrations. The complexity of its structure, featuring isopropyl and tert-butyl groups, leads to a distinctive fingerprint in the IR spectrum. This guide provides a detailed analysis of the IR spectrum of this compound, a general experimental protocol for obtaining the spectrum, and a visual representation of the relationship between its molecular structure and its spectral features.

Infrared Spectrum Analysis

The IR spectrum of a simple alkane is dominated by C-H stretching and bending modes.[2] The C-C stretching and bending bands are typically weak and fall in the fingerprint region, making them less useful for diagnostic purposes.[2] For this compound, the key absorption bands are summarized in the table below.

Quantitative Data Summary
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~2960 - 2850C-H StretchingMethyl (CH₃) & Methine (CH)Strong
~1465Asymmetric C-H BendingMethylene (CH₂) & Methyl (CH₃)Medium
~1380 & ~1370Symmetric C-H Bending (split)Isopropyl & tert-ButylMedium

Note: The exact peak positions may vary slightly depending on the experimental conditions and the phase of the sample.

Interpretation of the Spectrum

The IR spectrum of this compound displays characteristic absorptions for saturated hydrocarbons. The most prominent feature is the strong absorption in the 3000-2850 cm⁻¹ region, which is indicative of C-H stretching vibrations in sp³ hybridized carbons.[3]

The bands corresponding to C-H bending vibrations are also significant for structural elucidation. The presence of both isopropyl and tert-butyl groups in this compound leads to a characteristic splitting of the symmetric methyl C-H bending peak. An isopropyl group typically shows a doublet of roughly equal intensity around 1380 cm⁻¹ and 1370 cm⁻¹.[4] A tert-butyl group also results in a split peak, with one band around 1390 cm⁻¹ and a stronger one near 1370 cm⁻¹.[4] The combination of these structural features in this compound will influence the appearance of these bands.

Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample

The following is a generalized protocol for obtaining the IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe.

  • Background Spectrum:

    • Record a background spectrum with the clean, empty ATR crystal. This will account for any absorptions from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal.

    • If the sample is volatile, it may be necessary to cover the sample area to minimize evaporation during the measurement.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typical parameters include:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 - 32 (to improve signal-to-noise ratio)

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other data processing steps.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structural components of this compound and their characteristic regions of absorption in the infrared spectrum.

G Correlation of this compound Structure with IR Absorption Bands cluster_structure Molecular Structure of this compound cluster_groups Key Structural Groups cluster_vibrations Vibrational Modes cluster_spectrum IR Spectrum Regions (cm⁻¹) Structure CH₃ | (CH₃)₂CH - CH - C(CH₃)₃ Methyl Methyl groups (-CH₃) Isopropyl Isopropyl group ((CH₃)₂CH-) TertButyl tert-Butyl group (-(CH₃)₃) CH_Stretch C-H Stretching Methyl->CH_Stretch CH_Bend_Asym Asymmetric C-H Bending Methyl->CH_Bend_Asym CH_Bend_Sym Symmetric C-H Bending Methyl->CH_Bend_Sym Isopropyl->CH_Bend_Sym TertButyl->CH_Bend_Sym Stretch_Region ~2960 - 2850 CH_Stretch->Stretch_Region Bend_Asym_Region ~1465 CH_Bend_Asym->Bend_Asym_Region Bend_Sym_Region ~1380 & ~1370 CH_Bend_Sym->Bend_Sym_Region

Figure 1. Correlation of molecular structure and IR absorption.

References

An In-depth Technical Guide on the Thermodynamic Properties of 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2,2,3,4-tetramethylpentane (CAS Registry Number: 1186-53-4). The information presented herein is crucial for professionals in research, science, and drug development who require precise data for modeling, process design, and property prediction. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and includes visualizations of experimental workflows.

Core Thermodynamic Data

The thermodynamic properties of this compound have been critically evaluated and are summarized in the tables below. These values are essential for understanding the behavior of this branched alkane under various conditions.

Table 1: Enthalpy, Entropy, and Heat Capacity
PropertyStateValueTemperature (K)Pressure (kPa)
Standard Molar Enthalpy of FormationGas-239.5 ± 1.6 kJ/mol298.15100
Standard Molar Enthalpy of FormationLiquid-273.7 ± 1.5 kJ/mol298.15100
Standard Molar EntropyGas455.76 J/mol·K298.15100
Molar Heat Capacity at Constant PressureGas204.4 J/mol·K298.15101.325
Molar Heat Capacity at Constant PressureLiquid266.1 J/mol·K298.15101.325
Table 2: Phase Transition Properties
PropertyValue
Normal Boiling Point406.3 K (133.15 °C)
Melting Point151.8 K (-121.35 °C)[1]
Critical Temperature592.6 K
Critical Pressure2600 kPa
Molar Enthalpy of Vaporization38.4 kJ/mol at 298.15 K
Table 3: Temperature-Dependent Properties
Temperature (K)Molar Heat Capacity (Gas) (J/mol·K)Molar Entropy (Gas) (J/mol·K)Molar Enthalpy of Vaporization (kJ/mol)
300205.3457.138.3
400258.4525.832.8
500309.8591.526.2

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise and well-established experimental methodologies. While specific experimental reports for this compound are not always publicly detailed, the following protocols describe the standard and widely accepted methods used for branched alkanes.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.[2][3]

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically around 1 gram) is placed in a crucible within a constant-volume bomb calorimeter. A known length of fuse wire is positioned to ensure ignition.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to approximately 30 atm to ensure complete combustion.[4]

  • Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is continuously monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system (including the bomb, water, and stirrer) is determined in a separate experiment by combusting a standard substance with a known heat of combustion, such as benzoic acid.[2] The heat released by the combustion of this compound is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition from the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, by combining the standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

experimental_workflow_bomb_calorimetry cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis cluster_result Final Calculation prep1 Weigh Sample prep2 Place in Crucible prep1->prep2 prep3 Position Fuse Wire prep2->prep3 cal1 Pressurize with O₂ prep3->cal1 cal2 Assemble Calorimeter cal1->cal2 cal3 Ignite Sample cal2->cal3 cal4 Record Temperature cal3->cal4 ana2 Calculate Heat of Combustion cal4->ana2 ana1 Determine Calorimeter Heat Capacity ana1->ana2 ana3 Apply Corrections ana2->ana3 res1 Apply Hess's Law ana3->res1 res2 Enthalpy of Formation res1->res2

Bomb calorimetry workflow for enthalpy of formation determination.

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and solids as a function of temperature.[5][6]

Methodology:

  • Sample Preparation: A known mass of purified this compound is hermetically sealed in a sample container.

  • Calorimeter Setup: The sample container is placed within an adiabatic shield in a cryostat. The temperature of the shield is controlled to match the temperature of the sample container, minimizing heat exchange with the surroundings.

  • Heating and Temperature Measurement: A precisely measured amount of electrical energy is supplied to the sample container, causing its temperature to rise. The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the energy input, once thermal equilibrium is reached.

  • Data Acquisition: The heat input and the resulting temperature increase are recorded at various temperatures over the desired range.

  • Calculation of Heat Capacity: The heat capacity of the sample is calculated by dividing the heat input by the measured temperature rise, after subtracting the heat capacity of the sample container (which is determined in a separate experiment).

experimental_workflow_adiabatic_calorimetry cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Calculation prep1 Weigh Sample prep2 Seal in Container prep1->prep2 meas1 Establish Thermal Equilibrium prep2->meas1 meas2 Input Known Energy Pulse meas1->meas2 Repeat at new T meas3 Measure Temperature Increase (ΔT) meas2->meas3 Repeat at new T meas3->meas1 Repeat at new T ana1 Subtract Container Heat Capacity meas3->ana1 ana2 Calculate Sample Heat Capacity (C = q/ΔT) ana1->ana2

Adiabatic calorimetry workflow for heat capacity measurement.

Determination of Vapor Pressure via Comparative Ebulliometry

Comparative ebulliometry is a precise method for determining the vapor pressure of a pure liquid as a function of temperature.[7]

Methodology:

  • Apparatus Setup: The apparatus consists of two ebulliometers, one for the sample (this compound) and one for a reference substance with a well-known vapor pressure-temperature relationship (e.g., water). Both ebulliometers are connected to a common pressure manifold.

  • Sample and Reference Preparation: The sample and reference ebulliometers are filled with the respective high-purity liquids.

  • Boiling and Equilibrium: Both liquids are heated to their boiling points under a controlled pressure in the manifold. The system is allowed to reach a steady state where the liquid and vapor are in equilibrium.

  • Temperature Measurement: The boiling temperatures of both the sample and the reference substance are measured simultaneously with high-precision thermometers.

  • Pressure Determination: The pressure in the system is determined from the measured boiling temperature of the reference substance using its known vapor pressure data.

  • Data Collection: The procedure is repeated at various pressures to obtain a set of corresponding boiling temperatures for this compound.

logical_relationship_ebulliometry cluster_system Ebulliometry System cluster_sample Sample Ebulliometer cluster_reference Reference Ebulliometer cluster_result Result manifold Common Pressure Manifold (P_sys) t_sample Measure T_boil(sample) manifold->t_sample Establishes result Vapor Pressure of Sample at T_boil(sample) is P_sys manifold->result sample This compound sample->t_sample t_sample->result ref Reference Substance (e.g., Water) t_ref Measure T_boil(ref) ref->t_ref t_ref->manifold Determines

References

The Synthesis and Discovery of 2,2,3,4-Tetramethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of the highly branched alkane, 2,2,3,4-tetramethylpentane. Due to its specific isomeric structure, the synthesis of this compound presents unique challenges and considerations in organic chemistry. This document details the historical context of its characterization, outlines plausible synthetic methodologies, presents key quantitative data, and provides visual representations of synthetic pathways. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Discovery and Historical Context

The history of this compound is linked to the broader investigation of highly branched alkanes. Early research into the synthesis and properties of nonane (B91170) isomers was crucial for advancing the understanding of hydrocarbon chemistry. Notably, the synthesis of a related isomer, 2,3,3,4-tetramethylpentane (B96541), was undertaken to determine its physical constants and explore potential large-scale production methods. During this investigation, it was discovered that an earlier report by Dinerstein had mistakenly identified this compound as 2,3,3,4-tetramethylpentane[1]. This correction underscores the importance of precise analytical techniques in the characterization of structurally similar isomers.

Synthetic Methodologies

The synthesis of highly branched alkanes such as this compound can be approached through several strategic pathways. While a definitive, optimized industrial synthesis for this specific isomer is not widely published, established organometallic and acid-catalyzed reactions provide plausible and effective routes.

Grignard Reagent-Based Synthesis (Proposed)

A versatile and reliable method for constructing highly substituted carbon skeletons is through the use of Grignard reagents. A proposed synthesis of this compound via this method involves the reaction of a carefully selected Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently deoxygenated.

Experimental Protocol:

  • Preparation of the Grignard Reagent: Isopropylmagnesium bromide is prepared by reacting isopropyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction with Ketone: The Grignard reagent is then reacted with 3,3-dimethyl-2-butanone (pinacolone) at 0°C. The nucleophilic addition of the isopropyl group to the carbonyl carbon of the ketone forms the magnesium alkoxide of 2,2,3,4-tetramethyl-3-pentanol.

  • Hydrolysis: The reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride to yield the tertiary alcohol, 2,2,3,4-tetramethyl-3-pentanol.

  • Dehydration: The tertiary alcohol is dehydrated to a mixture of alkenes, primarily 2,3,4,4-tetramethyl-2-pentene and 2,3,4,4-tetramethyl-1-pentene, using a strong acid catalyst such as sulfuric acid or phosphoric acid with heating.

  • Hydrogenation: The resulting alkene mixture is hydrogenated using a catalyst such as platinum(IV) oxide or palladium on carbon in a suitable solvent like ethanol (B145695) under a hydrogen atmosphere to yield the final product, this compound.

Logical Workflow for Grignard-based Synthesis

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Isopropyl bromide Isopropyl bromide Grignard Reagent Formation Grignard Reagent Formation Isopropyl bromide->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation 3,3-Dimethyl-2-butanone 3,3-Dimethyl-2-butanone Nucleophilic Addition Nucleophilic Addition 3,3-Dimethyl-2-butanone->Nucleophilic Addition Grignard Reagent Formation->Nucleophilic Addition Isopropylmagnesium bromide Dehydration Dehydration Nucleophilic Addition->Dehydration 2,2,3,4-Tetramethyl-3-pentanol Hydrogenation Hydrogenation Dehydration->Hydrogenation Alkene Mixture This compound This compound Hydrogenation->this compound

Caption: Proposed Grignard synthesis of this compound.

Alkene Hydrogenation: Synthesis of the Isomer 2,3,3,4-Tetramethylpentane

A documented synthesis for the closely related isomer, 2,3,3,4-tetramethylpentane, involves the hydrogenation of 2,3,3,4-tetramethyl-1-pentene. This method provides a confirmed pathway to a highly branched nonane and highlights a general strategy applicable to the synthesis of similar alkanes. An 83% yield was reported for the hydrogenation step[1].

Experimental Protocol:

  • Synthesis of 2,3,3,4-tetramethyl-1-pentene: The starting alkene can be synthesized via the reaction of 2,3-dimethyl-1-bromo-2-butene with isopropylmagnesium bromide[1].

  • Hydrogenation: 2,3,3,4-tetramethyl-1-pentene is dissolved in a suitable solvent and hydrogenated in a high-pressure reactor (e.g., an American Instrument Company hydrogenator) using a platinum-based catalyst. The reaction is run at elevated pressure (e.g., 1090 pounds/sq. in.) and room temperature until hydrogen uptake ceases[1].

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield 2,3,3,4-tetramethylpentane. Further purification can be achieved by fractional distillation.

Reaction Pathway for 2,3,3,4-Tetramethylpentane Synthesis

2,3-Dimethyl-1-bromo-2-butene 2,3-Dimethyl-1-bromo-2-butene 2,3,3,4-Tetramethyl-1-pentene 2,3,3,4-Tetramethyl-1-pentene 2,3-Dimethyl-1-bromo-2-butene->2,3,3,4-Tetramethyl-1-pentene Isopropylmagnesium bromide Isopropylmagnesium bromide Isopropylmagnesium bromide->2,3,3,4-Tetramethyl-1-pentene 2,3,3,4-Tetramethylpentane 2,3,3,4-Tetramethylpentane 2,3,3,4-Tetramethyl-1-pentene->2,3,3,4-Tetramethylpentane Hydrogenation (Pt catalyst) Hydrogen Hydrogen Hydrogen->2,3,3,4-Tetramethylpentane

Caption: Synthesis of 2,3,3,4-tetramethylpentane via hydrogenation.

Quantitative Data

A summary of the physical and spectroscopic properties of this compound is provided below. This data is essential for its identification and characterization.

Physical Properties
PropertyValueReference
Molecular FormulaC₉H₂₀[2][3]
Molecular Weight128.26 g/mol
Boiling Point133.0 °C at 760 mmHg
Melting Point-121.0 °C[4]
Density0.739 g/cm³[5]
Refractive Index1.415[5]
Spectroscopic Data
Spectroscopy TypeKey Signals and Observations
¹³C NMR Chemical shifts are observed for the nine carbon atoms, reflecting the molecule's asymmetry. Specific peak assignments can be found in spectral databases.[6]
Mass Spectrometry (GC-MS) The mass spectrum shows characteristic fragmentation patterns for branched alkanes. The base peak is often observed at m/z 57, corresponding to the stable tert-butyl cation. Other significant fragments are also present.[4][7]
Infrared (IR) Spectroscopy The IR spectrum displays characteristic C-H stretching and bending vibrations for saturated alkanes.

Conclusion

The synthesis and characterization of this compound are of significant interest in the field of hydrocarbon chemistry. While its discovery was clarified through the correction of an earlier misidentification, detailed synthetic protocols remain somewhat specialized. The proposed Grignard-based synthesis offers a plausible and adaptable route for laboratory-scale preparation. The presented quantitative data provides a solid foundation for the identification and further investigation of this highly branched nonane isomer. This guide serves as a foundational resource for researchers, encouraging further exploration into the synthesis and applications of such complex alkanes.

References

structural isomers of nonane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomers of Nonane (B91170)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonane (C₉H₂₀) is an alkane hydrocarbon with 35 structural isomers.[1] These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to their varied carbon chain arrangements.[2][3] This guide provides a comprehensive overview of the , their physicochemical properties, general experimental protocols for their separation and synthesis, and a visual representation of their classification. This information is crucial for professionals in fields such as organic synthesis, materials science, and drug development, where the specific properties of an isomer can significantly impact its application and behavior.

Classification of Nonane Isomers

The 35 can be systematically classified based on the length of their principal carbon chain and the nature and position of their alkyl substituents.[4][5] This classification aids in understanding the structural relationships between the isomers and predicting their properties. The primary categories include the straight-chain isomer (n-nonane) and various branched-chain isomers, which are further subdivided based on the parent alkane (octane, heptane, hexane (B92381), pentane) and the type and number of alkyl groups (methyl, ethyl).[4][5]

Quantitative Data on Physical Properties

The structural variations among nonane isomers lead to differences in their physical properties, such as boiling point, melting point, and density. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. The symmetry of an isomer can also influence its melting point. The following table summarizes the available quantitative data for the 35 .

Isomer Name Boiling Point (°C) Melting Point (°C) Density (g/mL)
n-Nonane 151-530.718
Methyloctanes
2-Methyloctane143-800.713
3-Methyloctane144-1080.721
4-Methyloctane142-143Data not available0.720
Dimethylheptanes
2,2-Dimethylheptane134-83.50.715
2,3-Dimethylheptane139Data not available0.729
2,4-Dimethylheptane133.6Data not available0.721
2,5-Dimethylheptane135-92.20.715
2,6-Dimethylheptane135.2-103.00.709
3,3-Dimethylheptane137-91.20.728
3,4-Dimethylheptane140.6Data not available0.741
3,5-Dimethylheptane136Data not available0.730
4,4-Dimethylheptane135.21-102.890.721
Ethylheptanes
3-Ethylheptane141-119.10.728
4-Ethylheptane141-113.190.730
Trimethylhexanes
2,2,3-Trimethylhexane133.6Data not availableData not available
2,2,4-Trimethylhexane127.3-108.70.716
2,2,5-Trimethylhexane124.1-109.20.709
2,3,3-Trimethylhexane137.9-116.790.722
2,3,4-Trimethylhexane135.4Data not available0.735
2,3,5-Trimethylhexane131.4-127.90.726
2,4,4-Trimethylhexane132.8Data not available0.729
3,3,4-Trimethylhexane141.2Data not available0.747
Ethylmethylhexanes
3-Ethyl-2-methylhexane139Data not available0.736
4-Ethyl-2-methylhexane135Data not available0.728
3-Ethyl-3-methylhexane141Data not available0.745
Tetramethylpentanes
2,2,3,3-Tetramethylpentane140.312.50.756
2,2,3,4-Tetramethylpentane133.9-121.00.720
2,2,4,4-Tetramethylpentane121-66.20.720
2,3,3,4-Tetramethylpentane141.5Data not available0.753
Ethyldimethylpentanes
3-Ethyl-2,2-dimethylpentane134.5Data not available0.734
3-Ethyl-2,3-dimethylpentane142.5Data not available0.757
3-Ethyl-2,4-dimethylpentane136.1-122.20.7365
Diethylpentane
3,3-Diethylpentane146.3-33.11.089

Experimental Protocols

General Synthesis of Branched Alkanes

The synthesis of specific branched nonane isomers can be achieved through various established organic synthesis methodologies. A common approach involves the Grignard reaction, where an appropriate Grignard reagent (R-MgX) is reacted with a suitable alkyl halide or ketone, followed by reduction or further elaboration to yield the desired alkane skeleton.

Example Protocol: Synthesis of a Dimethylheptane Isomer via Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of an appropriate alkyl bromide (e.g., 1-bromopropane) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with a Ketone: A solution of a suitable ketone (e.g., 2-pentanone) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Reduction/Dehydration and Hydrogenation: The resulting tertiary alcohol can be dehydrated to an alkene using an acid catalyst (e.g., sulfuric acid) and then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final branched alkane.

  • Purification: The final product is purified by fractional distillation to isolate the desired isomer.

Separation of Structural Isomers

The separation of a mixture of nonane isomers is a significant challenge due to their similar physical properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques for separating these isomers.

General Protocol for Isomer Separation by Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column (e.g., a non-polar or slightly polar stationary phase like DB-1 or DB-5) is used.

  • Sample Preparation: The isomer mixture is diluted in a volatile solvent (e.g., hexane or pentane) to an appropriate concentration.

  • GC Conditions:

    • Injector Temperature: Typically set to 250°C.

    • Detector Temperature: Typically set to 280°C.

    • Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation. For example, an initial temperature of 40°C held for 5 minutes, followed by a ramp of 5°C/minute to 150°C.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Analysis: The retention time of each isomer is used for identification by comparing it to the retention times of known standards. The peak area can be used for quantification.

Visualization of Isomer Classification

The logical relationship between the different classes of nonane isomers can be visualized using a hierarchical diagram. This diagram illustrates how the 35 isomers are categorized based on their parent alkane chain and the number and type of substituents.

Nonane_Isomers cluster_classification Classification by Parent Alkane cluster_heptanes cluster_hexanes cluster_pentanes Nonane Nonane (C₉H₂₀) 35 Structural Isomers Octanes Methyloctanes (3) Nonane->Octanes Heptanes Heptane Derivatives Nonane->Heptanes Hexanes Hexane Derivatives Nonane->Hexanes Pentanes Pentane Derivatives Nonane->Pentanes Dimethylheptanes Dimethylheptanes (9) Heptanes->Dimethylheptanes Ethylheptanes Ethylheptanes (2) Heptanes->Ethylheptanes Trimethylhexanes Trimethylhexanes (8) Hexanes->Trimethylhexanes Ethylmethylhexanes Ethylmethylhexanes (3) Hexanes->Ethylmethylhexanes Tetramethylpentanes Tetramethylpentanes (4) Pentanes->Tetramethylpentanes Ethyldimethylpentanes Ethyldimethylpentanes (3) Pentanes->Ethyldimethylpentanes Diethylpentane Diethylpentane (1) Pentanes->Diethylpentane

Classification of Nonane Isomers

Conclusion

The 35 provide a rich landscape for studying the effects of molecular structure on physical and chemical properties. This guide has presented a consolidated resource of their classification, available physical property data, and general experimental protocols for their synthesis and separation. The provided visualization further clarifies the relationships between the different isomer classes. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of these isomers is essential for their effective application and for the development of new technologies.

References

The Enhanced Stability of Branched-Chain Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the thermodynamic stability of branched-chain alkanes compared to their linear isomers. The increased stability of branched alkanes is a fundamental concept in organic chemistry with significant implications for various fields, including drug design and molecular engineering, where conformational stability and intermolecular interactions are paramount. This document summarizes key quantitative data, details experimental methodologies for determining thermodynamic stability, and outlines the theoretical underpinnings of this phenomenon.

Thermodynamic Stability: A Quantitative Perspective

Branched-chain alkanes are demonstrably more stable than their straight-chain counterparts. This enhanced stability is quantitatively expressed through their standard heats of formation (ΔHf°) and heats of combustion (ΔHc°). A more negative (or less positive) heat of formation indicates a more stable compound, as less energy is contained within its chemical bonds. Conversely, a less negative heat of combustion signifies greater stability, as less energy is released upon combustion, implying the initial molecule was in a lower energy state.[1][2]

The following tables present a compilation of standard enthalpy of formation and heat of combustion data for isomers of butane, pentane, and hexane, illustrating the trend of increasing stability with increased branching.

Table 1: Thermodynamic Data for Butane Isomers (C4H10)

IsomerStructureStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Heat of Combustion (ΔHc°) (kJ/mol)
n-ButaneCH3CH2CH2CH3-125.6-2877
Isobutane (2-Methylpropane)(CH3)3CH-134.2-2868

Table 2: Thermodynamic Data for Pentane Isomers (C5H12)

IsomerStructureStandard Enthalpy of Formation (ΔHf°) (kJ/mol)[3]Heat of Combustion (ΔHc°) (kJ/mol)[4][5]
n-PentaneCH3(CH2)3CH3-146.4-3509
Isopentane (2-Methylbutane)(CH3)2CHCH2CH3-154.8-3506
Neopentane (2,2-Dimethylpropane)(CH3)4C-167.4-3492

Table 3: Thermodynamic Data for Hexane Isomers (C6H14)

IsomerStructureStandard Enthalpy of Formation (ΔHf°) (kJ/mol)[6]Heat of Combustion (ΔHc°) (kJ/mol)[7]
n-HexaneCH3(CH2)4CH3-167.2-4163.2
2-Methylpentane(CH3)2CH(CH2)2CH3-174.5-4159.5
3-MethylpentaneCH3CH2CH(CH3)CH2CH3-171.5-4157.2
2,2-Dimethylbutane(CH3)3CCH2CH3-185.8-4159.5
2,3-Dimethylbutane(CH3)2CHCH(CH3)2-178.7-4153.8

Theoretical Basis for Enhanced Stability

The increased stability of branched alkanes arises from a combination of electronic and structural factors. While seemingly counterintuitive due to potential steric hindrance, the overall energy state is lowered through several key mechanisms.

Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled sigma (σ) orbital (typically a C-H bond) to an adjacent empty or partially filled p-orbital or an antibonding sigma (σ) orbital. In branched alkanes, there are more opportunities for this type of electron delocalization, which spreads out the electron density and lowers the overall energy of the molecule. Specifically, the interaction involves the overlap of C-H σ-bonds with adjacent C-C σ orbitals. Greater substitution at a carbon atom leads to a greater number of these stabilizing interactions.

Steric Effects and Intramolecular Forces

While bulky alkyl groups can introduce steric strain, the overall effect of branching on steric energy is complex. Some computational studies have suggested that branched alkanes may possess less destabilizing steric energy compared to their linear counterparts. Additionally, attractive intramolecular London dispersion forces can contribute to the stability of more compact, branched structures.

Bond Strength Differences

The strength of C-H bonds varies depending on the type of carbon atom they are attached to (primary, secondary, or tertiary). Primary C-H bonds are generally stronger than secondary, which are in turn stronger than tertiary C-H bonds. Branched alkanes have a higher proportion of primary C-H bonds compared to their linear isomers. The greater average C-H bond strength in branched alkanes contributes to their lower overall potential energy and thus greater stability.

G Factors Influencing Branched Alkane Stability A Increased Branching B Greater Number of Primary C-H Bonds A->B C More Opportunities for Hyperconjugation A->C D Compact Molecular Structure A->D E Thermodynamic Stability B->E C->E D->E F Lower Heat of Combustion E->F G More Negative Heat of Formation E->G

Core factors contributing to the thermodynamic stability of branched alkanes.

Experimental Determination of Stability: Bomb Calorimetry

The primary experimental technique for determining the heat of combustion of a substance is bomb calorimetry. For volatile liquid hydrocarbons such as alkanes, the procedure requires careful handling to ensure complete combustion and accurate measurement. The following protocol is a generalized procedure based on the principles of ASTM D4809, "Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (Precision Method)".[8][9][10]

Principle

A known mass of the alkane sample is combusted in a constant-volume, high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known volume. The temperature change of the water is measured, and from this, the heat of combustion of the sample is calculated.

Apparatus
  • Oxygen Bomb Calorimeter: Consisting of a bomb, a calorimeter bucket, a water jacket, a stirrer, and a high-precision thermometer.

  • Crucible: Typically made of a non-reactive material like quartz or a nickel-chromium alloy.

  • Ignition Wire: A fusible wire, often made of nickel-chromium or platinum.

  • Oxygen Supply: High-purity oxygen.

  • Analytical Balance: With a precision of at least 0.1 mg.

  • Pellet Press (for calibration): To make pellets of a standard substance like benzoic acid.

  • Gelatin Capsules (for volatile samples): To contain the liquid alkane.

Procedure
  • Calibration:

    • Determine the heat capacity of the calorimeter by combusting a known mass (approximately 1 g) of a standard substance with a known heat of combustion, such as benzoic acid.

    • Press the benzoic acid into a pellet and weigh it accurately.

    • Place the pellet in the crucible and attach the ignition wire, ensuring it is in contact with the pellet.

    • Add 1 mL of distilled water to the bomb to saturate the internal atmosphere with water vapor.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of 25-30 atm.

    • Submerge the bomb in a known volume of water in the calorimeter bucket.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the measured temperature rise.

  • Sample Measurement (Volatile Alkanes):

    • Accurately weigh a gelatin capsule.

    • Carefully fill the capsule with the liquid alkane sample and seal it. The mass of the sample should be such that the temperature rise is similar to that observed during calibration.

    • Place the sealed capsule in the crucible.

    • Arrange the ignition wire so that it is in contact with the top of the capsule.

    • Follow the same procedure for sealing, charging with oxygen, and submerging the bomb as in the calibration step.

    • Ignite the sample and record the temperature change.

    • After combustion, vent the bomb and inspect the interior for soot, which would indicate incomplete combustion.

    • Calculate the heat of combustion of the alkane, correcting for the heat of combustion of the gelatin capsule and the ignition wire.

G Experimental Workflow for Bomb Calorimetry of Volatile Alkanes cluster_prep Sample Preparation cluster_assembly Bomb Assembly cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis A Weigh Gelatin Capsule B Fill and Seal Capsule with Alkane Sample A->B C Place Capsule in Crucible B->C D Attach Ignition Wire C->D E Add 1 mL Distilled Water D->E F Seal Bomb E->F G Charge with Oxygen (25-30 atm) F->G H Submerge Bomb in Water Bath G->H I Record Initial Temperature H->I J Ignite Sample I->J K Record Final Temperature J->K L Calculate Temperature Rise K->L M Correct for Capsule and Wire Combustion L->M N Calculate Heat of Combustion M->N

Workflow for determining the heat of combustion of a volatile alkane.

Computational Approaches to Stability Analysis

Modern computational chemistry provides powerful tools for investigating the factors that contribute to alkane stability. Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are two prominent methods used for this purpose.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11][12] It is widely used to calculate the energies of different alkane conformers and isomers. By comparing the calculated total electronic energies, the relative stabilities of branched versus linear alkanes can be determined. The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. For alkanes, functionals that account for dispersion forces are often necessary to accurately model intramolecular interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method that provides a localized, Lewis-like picture of the bonding in a molecule.[13][14] It is particularly useful for quantifying stabilizing interactions such as hyperconjugation. NBO analysis can calculate the stabilization energy associated with the delocalization of electron density from a donor NBO (like a C-H σ-bond) to an acceptor NBO (like a C-C σ*-antibond). By comparing the total hyperconjugative stabilization energies in branched and linear isomers, the electronic contribution to the enhanced stability of branched alkanes can be quantified.

Conclusion

The enhanced thermodynamic stability of branched-chain alkanes over their linear isomers is a well-established principle supported by a wealth of experimental data and theoretical calculations. This stability is primarily attributed to a combination of factors, including increased hyperconjugation, favorable intramolecular interactions in a more compact structure, and differences in C-H bond strengths. The precise quantification of this stability through bomb calorimetry, coupled with insights from computational methods like DFT and NBO analysis, provides a robust framework for understanding the relationship between molecular structure and energy. For professionals in drug development and materials science, a thorough understanding of these principles is essential for the rational design of molecules with desired conformational and stability properties.

References

2,2,3,4-Tetramethylpentane material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for 2,2,3,4-Tetramethylpentane

This document provides a comprehensive technical overview of the safety, handling, and hazardous properties of this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's characteristics.

Chemical Identification

This compound is a saturated hydrocarbon used in industrial applications, such as a solvent for paint thinners and varnishes.[1] Its low toxicity profile makes it a consideration in various settings, though proper handling is crucial.[1]

IdentifierData
IUPAC Name This compound[2][3]
Synonyms Pentane, 2,2,3,4-tetramethyl-[2][4]
CAS Number 1186-53-4[1][2][3][5][6][7][8]
Molecular Formula C₉H₂₀[1][2][3][5][8]
Molecular Weight 128.26 g/mol [1][2][5]
Chemical Structure InChI=1S/C9H20/c1-7(2)8(3)9(4,5)6/h7-8H,1-6H3[2][3]

Physical and Chemical Properties

The compound is a colorless, flammable liquid with a distinct, pungent odor.[1] Its physical properties are critical for understanding its behavior under various laboratory and industrial conditions.

PropertyValue
Appearance Colorless liquid[1]
Odor Strong, pungent[1]
Boiling Point 133.0 - 133.9 °C at 760 mmHg[1][2][8]
Melting Point -121.0 °C[2][8]
Flash Point 25.5 °C[1][5][8]
Density 0.72 g/cm³[1][8]
Vapor Pressure 10.2 - 12.6 mmHg at 25 °C[1][4]
Refractive Index 1.405[1][8]
Water Solubility 3.869 mg/L at 25 °C (estimated)[8]

Hazard Identification and Toxicology

While some databases do not list specific GHS classifications for this compound, its physical properties and data from similar isomers indicate significant hazards.[4] The primary risks are associated with its flammability and potential for aspiration.

NFPA 704 Rating:

CategoryRatingDescription
Health 0Poses no health hazard, no precautions necessary.[5]
Flammability 3Can be ignited under almost all ambient temperature conditions.[5]
Instability/Reactivity 0Normally stable, even under fire exposure conditions, and not reactive with water.[5]

Toxicological Summary:

  • Acute Effects: The substance can cause skin and eye irritation.[1] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, nausea, and vomiting.[9] Ingestion is also considered harmful.[1]

  • Aspiration Hazard: A critical concern for this and similar low-viscosity hydrocarbons is the risk of aspiration if swallowed. This can lead to chemical pneumonitis, which is a serious lung injury.[9][10][11]

  • Chronic Effects: Prolonged or repeated skin contact can lead to defatting, resulting in dryness and cracking.[10]

  • Carcinogenicity and Mutagenicity: No data was available to indicate that the substance is a carcinogen or mutagen.[9]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure. The following workflow outlines the necessary steps.

FirstAidWorkflow cluster_types Exposure Type cluster_actions Immediate Actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to fresh air. 2. Provide oxygen or artificial respiration if needed. 3. Seek medical attention. Inhalation->Action_Inhale Action_Skin 1. Remove contaminated clothing immediately. 2. Wash skin with soap and plenty of water. 3. Consult a doctor. Skin->Action_Skin Action_Eye 1. Rinse with pure water for at least 15 minutes. 2. Keep eyelids open. 3. Consult a doctor. Eye->Action_Eye Action_Ingest 1. Rinse mouth with water. 2. DO NOT induce vomiting. 3. Call Poison Control or a doctor immediately. Ingestion->Action_Ingest

First Aid Decision Workflow for Exposures.

Fire and Explosion Hazard Data

This compound is a highly flammable liquid with a low flash point, meaning its vapors can form explosive mixtures with air at or near room temperature.[5][9][12]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Containers are at risk of exploding when heated.[9]

  • Fire-Fighting Procedures: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][9] Use water spray to keep fire-exposed containers cool.[10]

FireResponse cluster_actions Response Actions Fire Fire Detected Sources Remove all ignition sources if safe to do so. Fire->Sources Assess Assess Fire Scale Sources->Assess SmallFire Use appropriate extinguisher: - Dry Chemical - CO₂ - Alcohol-resistant foam Assess->SmallFire Small & Contained LargeFire 1. Evacuate the area immediately. 2. Alert emergency responders. 3. Cool containers with water from a safe distance. Assess->LargeFire Large or Spreading

Logical Workflow for Fire Response.

Handling, Storage, and Personal Protection

Strict protocols for handling and storage are necessary to minimize risk.

  • Handling: Always work in a well-ventilated area.[5] Use non-sparking tools and explosion-proof equipment.[5][13] All equipment must be grounded and bonded to prevent the buildup of static electricity.[13][14] Avoid contact with skin and eyes.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials like strong oxidizers.[5][9][10][15] Keep containers tightly closed and in a fireproof place.[5][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., Nitrile rubber) and wear fire/flame resistant, impervious clothing.[5][11]

    • Respiratory Protection: If exposure limits are likely to be exceeded, a full-face respirator with an appropriate cartridge is necessary.[5]

SafeHandling Prep Preparation Vent Ensure Adequate Ventilation (Fume Hood / Local Exhaust) Prep->Vent PPE Don Required PPE (Goggles, Gloves, Lab Coat) Vent->PPE Ground Ground & Bond Equipment PPE->Ground Handle Perform Chemical Transfer (Use non-sparking tools) Ground->Handle Store Store Securely (Tightly closed, cool, ventilated area) Handle->Store Cleanup Cleanup & Waste Disposal (Follow regulations) Store->Cleanup

Experimental Workflow for Safe Handling.

Experimental Data Considerations

The data presented in a Material Safety Data Sheet are summaries derived from standardized experimental protocols. While the full, detailed methodologies are not included in the SDS itself, understanding the objectives of these tests is crucial for a scientific audience.

  • Flash Point Determination: This is typically measured using either a closed-cup (e.g., Pensky-Martens) or open-cup (e.g., Cleveland Open Cup) apparatus. The test determines the lowest temperature at which the liquid's vapors will ignite when an ignition source is introduced. This is a critical parameter for classifying flammability.

  • Skin and Eye Irritation: These experiments, often based on historical Draize test principles, involve applying the substance to the skin or eyes of animal subjects to observe for signs of irritation, such as redness, swelling, and corrosion over a set period. This data informs the need for specific PPE.

  • Auto-ignition Temperature: This value, not found in the search results, would be determined by heating the substance in the air without an external ignition source until it spontaneously ignites.[5] This is important for assessing risks associated with high-temperature applications.

References

Methodological & Application

Application Notes and Protocols for 2,2,3,4-Tetramethylpentane as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,2,3,4-tetramethylpentane as a specialized, non-polar solvent in organic synthesis. Its unique physical and chemical properties make it a viable alternative to conventional hydrocarbon solvents in various applications, particularly where high temperatures and inert reaction conditions are required.

Introduction

This compound is a highly branched, non-polar aliphatic hydrocarbon. Its chemical structure and high degree of branching confer unique properties such as a high boiling point, low freezing point, and excellent thermal and chemical stability. These characteristics make it a suitable solvent for a range of organic reactions, particularly as a substitute for less desirable solvents like hexane (B92381) or toluene (B28343) in specific applications. Its low toxicity and minimal environmental impact are also notable advantages.[1] This document outlines its physical properties, potential applications, and generalized protocols for its use in organic synthesis.

Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for determining its suitability for specific reaction conditions and for safe handling.

PropertyValueReference
Molecular Formula C₉H₂₀[2][3]
Molecular Weight 128.26 g/mol [2][3]
CAS Number 1186-53-4[2][3]
Appearance Colorless liquid[1]
Boiling Point 133.0 °C at 760 mmHg[3][4]
Melting Point -121.0 °C[3][4]
Density 0.739 g/mL at 20 °C[4]
Refractive Index 1.415 at 20 °C[4]
Vapor Pressure 12.6 mmHg at 25 °C[5]
Water Solubility 3.87 mg/L at 25 °C (estimated)
logP (octanol/water) 4.31 (estimated)
Key Applications in Organic Synthesis

While specific documented applications of this compound as a primary solvent in academic literature are limited, its properties suggest its utility in several areas of organic synthesis, particularly as a high-boiling, non-polar, and inert medium.

  • High-Temperature Reactions: Its high boiling point allows for conducting reactions at elevated temperatures without the need for high-pressure apparatus.

  • Free-Radical Reactions: As a saturated alkane, it is an excellent solvent for free-radical halogenations or other radical-mediated transformations, as it is inert to radical attack.

  • Organometallic Chemistry: Its non-coordinating nature can be advantageous in certain organometallic reactions where solvent participation is undesirable. It can serve as a substitute for other alkanes like hexane or heptane (B126788) when a higher boiling point is necessary.

  • Polymerization Reactions: It can be used as an inert polymerization medium for certain types of polymer synthesis, particularly where a non-polar environment is required.

  • Grignard Reactions: Although ethers are the standard solvents for Grignard reagent formation, highly branched alkanes can be used as co-solvents or for the subsequent reactions of the Grignard reagent, especially at higher temperatures. A patent for the synthesis of 2,2,4-trimethylpentane (B7799088) (an isomer) involves an alkylation reaction which suggests the utility of such branched alkanes in related chemical processes.[6]

Experimental Protocols

The following are generalized protocols illustrating how this compound can be employed as a solvent in various types of organic reactions. These protocols are based on standard laboratory procedures for similar non-polar, high-boiling solvents.

Protocol 1: General Procedure for a High-Temperature Substitution Reaction

This protocol outlines a general workflow for a nucleophilic substitution reaction requiring elevated temperatures.

Materials:

  • Starting material (e.g., an alkyl halide)

  • Nucleophile (e.g., a sodium salt of a phenol)

  • This compound (dried over molecular sieves)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with a temperature controller

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the starting material and the nucleophile.

  • Solvent Addition: Add a sufficient volume of dry this compound to dissolve or suspend the reactants (typically a 0.1 to 1.0 M concentration).

  • Heating: Heat the reaction mixture to the desired temperature (up to 130 °C) under a nitrogen or argon atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product is soluble, the solvent can be removed under reduced pressure. If the product precipitates upon cooling, it can be isolated by filtration. A standard aqueous work-up may be necessary to remove any inorganic byproducts.

  • Purification: Purify the crude product by recrystallization or column chromatography.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Dry Glassware B Add Reactants A->B C Add this compound B->C D Heat to Reflux C->D E Monitor Progress (TLC/GC) D->E F Cool to Room Temperature E->F G Aqueous Work-up F->G H Solvent Removal G->H I Purification H->I

Figure 1: General workflow for a high-temperature reaction.
Protocol 2: Free-Radical Bromination of an Alkane

This protocol describes a typical free-radical substitution reaction using N-bromosuccinimide (NBS) as the bromine source and AIBN as the radical initiator.

Materials:

  • Alkane substrate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • This compound

  • Reaction vessel with a reflux condenser and a light source (e.g., a UV lamp or a high-wattage visible lamp)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: In a round-bottom flask, dissolve the alkane substrate in this compound.

  • Reagent Addition: Add NBS and a catalytic amount of AIBN to the solution.

  • Initiation: Heat the mixture to reflux (around 80-90 °C is often sufficient for AIBN decomposition) and irradiate with a suitable light source to initiate the radical chain reaction.

  • Reaction: Continue heating and irradiation until the reaction is complete (indicated by the consumption of NBS, which is denser than the solvent and will be consumed from the bottom of the flask).

  • Work-up: Cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation or rotary evaporation. The crude product can be further purified by distillation.

G cluster_input Inputs cluster_process Process cluster_output Outputs Alkane Alkane Substrate Reaction Heat & Irradiate (UV/Vis) Alkane->Reaction Solvent This compound Solvent->Reaction NBS N-Bromosuccinimide NBS->Reaction AIBN AIBN (Initiator) AIBN->Reaction Workup Filtration & Washing Reaction->Workup Purification Distillation Workup->Purification Product Brominated Alkane Purification->Product

Figure 2: Logical flow for free-radical bromination.
Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]

  • Flammability: Keep away from open flames, sparks, and hot surfaces. Use in a well-ventilated area or a fume hood.

  • Inhalation: Avoid inhaling vapors. High concentrations may cause dizziness or narcosis.

  • Skin and Eye Contact: May cause skin and eye irritation.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

This compound presents itself as a valuable non-polar solvent for specific applications in organic synthesis where its high boiling point, chemical inertness, and low toxicity are advantageous. While it may not be a universal solvent, it offers a greener and safer alternative to other high-boiling hydrocarbon solvents for specialized reactions. The protocols provided herein serve as a general guideline for its application, and specific reaction conditions should be optimized for each unique transformation.

References

Application Notes and Protocols for 2,2,3,4-Tetramethylpentane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,4-Tetramethylpentane is a highly branched, saturated hydrocarbon with the molecular formula C₉H₂₀.[1] As a member of the branched alkane class of organic compounds, it is a colorless and flammable liquid.[1] Its stable, non-polar nature and well-defined chromatographic behavior make it a suitable reference standard for various analytical applications, particularly in gas chromatography (GC). These applications are relevant in the pharmaceutical industry for quality control and analytical method validation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper use as a reference standard.

PropertyValueReference
Molecular Formula C₉H₂₀[1]
Molecular Weight 128.26 g/mol
CAS Number 1186-53-4
Boiling Point 133.0 °C at 760 mmHg[1]
Melting Point -121.0 °C
Density 0.739 g/cm³
Refractive Index 1.415

Applications in Gas Chromatography

This compound serves as a valuable reference standard in gas chromatography for two primary purposes: as a component in retention index systems and for gas chromatography (GC) system performance verification.

Retention Index Standard

The Kovats Retention Index (RI) is a dimensionless quantity that normalizes retention times in gas chromatography, making them less dependent on analytical conditions like column length, film thickness, and carrier gas velocity. This allows for better inter-laboratory reproducibility of results. The retention index of a compound is determined by bracketing it between two n-alkanes.

This compound has a well-documented Kovats retention index on non-polar stationary phases, making it a useful marker for the identification of unknown compounds in a sample.

Stationary Phase TypeKovats Retention Index (I)
Standard Non-Polar (e.g., 100% dimethylpolysiloxane)816 - 825

Experimental Protocols

Protocol for Determination of Kovats Retention Index

This protocol outlines the steps to determine the Kovats Retention Index of a sample component using a standard n-alkane mixture and this compound as a quality control check.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Standard non-polar capillary column (e.g., DB-1, HP-5ms)

  • n-alkane standard mixture (e.g., C₈-C₂₀)

  • This compound (≥99% purity)

  • Sample containing the analyte of interest

  • High-purity solvent (e.g., hexane (B92381) or pentane)

Procedure:

  • Preparation of Standards:

    • Prepare a dilute solution of the n-alkane standard mixture in the chosen solvent.

    • Prepare a dilute solution of this compound in the same solvent.

    • Prepare a dilute solution of the sample.

  • GC Analysis:

    • Set up the GC with the appropriate analytical method (injection volume, inlet temperature, oven temperature program, carrier gas flow rate).

    • Inject the n-alkane standard mixture and record the retention times of each n-alkane.

    • Inject the this compound standard to verify system performance and its retention time relative to the n-alkanes.

    • Inject the sample and record the retention time of the analyte of interest.

  • Calculation of Kovats Retention Index (I):

    • The Kovats Retention Index is calculated using the following formula for temperature-programmed GC:

      I = 100 × [n + (N - n) × (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

      Where:

      • n is the carbon number of the n-alkane eluting before the analyte.

      • N is the carbon number of the n-alkane eluting after the analyte.

      • t_R(analyte) is the retention time of the analyte.

      • t_R(n) is the retention time of the n-alkane with carbon number n.

      • t_R(N) is the retention time of the n-alkane with carbon number N.

Expected Result:

The calculated retention index for this compound should fall within the expected range (816-825) on a standard non-polar column. This confirms the proper functioning of the GC system and the accuracy of the retention index determination.

Diagrams

GC_Workflow cluster_prep Standard & Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_alkane Prepare n-Alkane Standard gc_alkane Inject n-Alkane Standard prep_alkane->gc_alkane prep_tmp Prepare 2,2,3,4-TMP Standard gc_tmp Inject 2,2,3,4-TMP Standard prep_tmp->gc_tmp prep_sample Prepare Sample gc_sample Inject Sample prep_sample->gc_sample record_rt Record Retention Times gc_alkane->record_rt gc_tmp->record_rt gc_sample->record_rt calc_ri Calculate Kovats RI record_rt->calc_ri compare Compare with Literature calc_ri->compare

Caption: Workflow for Kovats Retention Index Determination.

Relevance to Drug Development

In the development and manufacturing of pharmaceuticals, stringent quality control of raw materials, intermediates, and final products is paramount. Gas chromatography is a widely used technique for these analyses.

  • System Suitability Testing: this compound can be included in a standard mixture to test the suitability of a GC system before running a sequence of samples. Consistent retention times and peak shapes for this compound indicate that the system is performing as expected.

  • Identification of Impurities: By establishing a library of retention indices, including that of this compound, analysts can more reliably identify unknown impurities in drug substances or products.

  • Analysis of Residual Solvents: While not a common residual solvent itself, its properties as a branched alkane make it a useful marker in the development of analytical methods for detecting and quantifying residual hydrocarbon solvents in drug products.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

Application Notes and Protocols for 2,2,3,4-Tetramethylpentane in Fuel and Combustion Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Fuel Development Professionals

Application Notes

Introduction to 2,2,3,4-Tetramethylpentane

This compound (isooctane's isomer) is a highly branched alkane with the chemical formula C9H20.[1][2] As a member of the nonane (B91170) isomer family, it is a colorless, flammable liquid.[1] Due to its molecular structure, this compound is of significant interest in fundamental combustion research and as a potential component in surrogate fuel mixtures designed to mimic the behavior of real-world fuels like gasoline and jet fuel. Highly branched alkanes are known for their high octane (B31449) ratings, making them crucial for understanding and improving the anti-knock properties of spark-ignition engine fuels.

Role in Fuel and Combustion Research

The study of this compound and other highly branched alkanes is essential for several areas of combustion research:

  • Surrogate Fuel Development: Real fuels are complex mixtures of hundreds of hydrocarbons. Surrogate fuels, composed of a few well-characterized components, are formulated to reproduce the physical and chemical properties of these real fuels for computational fluid dynamics (CFD) modeling and experimental studies. Due to its high degree of branching, this compound can be a candidate for representing the high-octane, branched alkane fraction of gasoline.

  • Chemical Kinetics Model Validation: Understanding the combustion chemistry of individual fuel components is crucial for developing accurate and predictive chemical kinetic models. Experimental data on the ignition and flame propagation of pure components like this compound are used to validate and refine these complex reaction mechanisms.

  • Structure-Reactivity Relationships: By comparing the combustion behavior of different isomers of nonane, researchers can gain insights into how the molecular structure of a fuel affects its reactivity.[3][4] This knowledge is fundamental to designing fuels with desired combustion properties, such as improved efficiency and reduced emissions. For instance, the degree of branching in an alkane can significantly influence its ignition delay characteristics.[3][4]

Expected Combustion Characteristics

While specific experimental data for this compound is not widely available in open literature, its combustion behavior can be inferred from studies on other highly branched alkanes:

  • Ignition Delay: Highly branched alkanes typically exhibit longer ignition delay times, particularly in the low to intermediate temperature range, compared to their straight-chain counterparts. This is a key characteristic contributing to their high octane number. A study on nonane isomers showed that 2,2,4,4-tetramethylpentane (B94933) has a considerably longer ignition delay time than n-nonane.[3][4]

  • Laminar Flame Speed: The branching of the carbon chain can also affect the laminar flame speed. However, the effect is generally less pronounced than on ignition delay.

  • Low-Temperature Heat Release: The low-temperature combustion chemistry of highly branched alkanes is complex and can differ significantly from that of straight-chain alkanes, influencing phenomena like engine knock.

Quantitative Data

A search of the public literature and chemical kinetics databases did not yield specific, publicly available quantitative data for the ignition delay time and laminar flame speed of this compound. The following tables are provided as templates to be populated with experimental data as it becomes available.

Table 1: Illustrative Table for Ignition Delay Time of this compound

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
Data Point 1
Data Point 2
Data Point 3
Data Point 4
Data Point 5

Table 2: Illustrative Table for Laminar Flame Speed of this compound

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
Data Point 1
Data Point 2
Data Point 3
Data Point 4
Data Point 5

Experimental Protocols

Protocol 1: Determination of Ignition Delay Time using a Shock Tube

This protocol describes the general procedure for measuring the ignition delay time of this compound using a shock tube.

Objective: To measure the time between the rapid heating and compression of a fuel/oxidizer mixture by a shock wave and the onset of combustion.

Materials:

  • This compound (high purity)

  • Oxidizer (e.g., synthetic air: 21% O₂, 79% N₂)

  • Diluent gas (e.g., Argon)

  • High-pressure driver gas (e.g., Helium)

  • Shock tube apparatus equipped with pressure transducers and optical diagnostics (e.g., for OH* chemiluminescence detection)

  • Diaphragms (e.g., aluminum)

  • Vacuum pump

  • Gas mixing system

Procedure:

  • Mixture Preparation: Prepare the desired fuel/oxidizer/diluent mixture in a mixing tank. The composition should be determined by partial pressures.

  • Shock Tube Preparation:

    • Evacuate the driven section of the shock tube to a low pressure.

    • Introduce the prepared gas mixture into the driven section to a specific initial pressure (P₁).

    • Install a diaphragm of appropriate thickness to separate the driver and driven sections.

    • Pressurize the driver section with the driver gas (e.g., Helium) to a predetermined pressure (P₄).

  • Initiation: The pressure in the driver section is increased until the diaphragm ruptures. This generates a shock wave that propagates into the driven section, compressing and heating the test gas mixture.

  • Data Acquisition:

    • Pressure transducers along the shock tube measure the shock wave velocity, from which the temperature (T₅) and pressure (P₅) behind the reflected shock wave can be calculated.

    • A pressure transducer at the endwall of the driven section records the pressure history.

    • An optical detector (e.g., a photodiode with a filter for OH* emission at ~307 nm) at the endwall measures the light emission from the reacting mixture.

  • Ignition Delay Time Measurement: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the sharp increase in pressure or light emission, indicating the onset of combustion.

  • Repeatability: Repeat the experiment under the same conditions to ensure the reproducibility of the results.

  • Varying Conditions: Repeat the entire procedure for different initial pressures, temperatures (by varying the driver gas pressure and diaphragm thickness), and equivalence ratios.

Shock_Tube_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition & Analysis Mix Prepare Gas Mixture Fill Fill Driven Section Mix->Fill Evac Evacuate Driven Section Evac->Fill Diaphragm Install Diaphragm Fill->Diaphragm Pressurize Pressurize Driver Section Diaphragm->Pressurize Rupture Diaphragm Rupture Pressurize->Rupture Shock Shock Wave Propagation & Reflection Rupture->Shock Ignition Ignition Shock->Ignition Measure Measure Pressure & OH* Emission Shock->Measure Ignition->Measure Calculate Calculate T5, P5 Measure->Calculate Determine Determine Ignition Delay Time Calculate->Determine

Workflow for Ignition Delay Time Measurement in a Shock Tube.

Protocol 2: Determination of Laminar Flame Speed using a Constant Volume Combustion Chamber

This protocol outlines the general method for measuring the laminar flame speed of this compound using a constant volume combustion chamber with a centrally ignited, outwardly propagating spherical flame.

Objective: To measure the speed at which a laminar flame propagates through a quiescent fuel/air mixture.

Materials:

  • This compound (high purity)

  • Oxidizer (e.g., synthetic air)

  • Constant volume combustion chamber (spherical or cylindrical) with optical access

  • High-speed camera

  • Ignition system (spark electrodes)

  • Pressure transducer

  • Vacuum pump

  • Gas mixing and filling system

Procedure:

  • Mixture Preparation: Prepare a homogeneous mixture of this compound and air at a specific equivalence ratio in a mixing vessel.

  • Chamber Preparation:

    • Evacuate the combustion chamber to a high vacuum.

    • Fill the chamber with the prepared mixture to the desired initial pressure.

    • Allow the mixture to become quiescent.

  • Ignition and Imaging:

    • Ignite the mixture at the center of the chamber using the spark electrodes.

    • Record the propagation of the spherical flame front using the high-speed camera at a high frame rate.

    • Simultaneously record the pressure rise in the chamber using the pressure transducer.

  • Data Analysis:

    • From the high-speed images, determine the flame radius as a function of time.

    • Calculate the spatial flame speed (Sₛ) from the rate of change of the flame radius (dr/dt).

    • Calculate the stretched flame speed (Sₙ) by accounting for the expansion of the unburned gas ahead of the flame front.

    • The laminar flame speed (Sₗ) is determined by extrapolating the stretched flame speed to zero stretch.

  • Repeatability and Varying Conditions: Conduct multiple experiments for each condition to ensure accuracy. Repeat the protocol for a range of equivalence ratios, initial pressures, and initial temperatures (by heating the chamber).

Flame_Speed_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition & Analysis Mix Prepare Fuel/Air Mixture Fill Fill Chamber Mix->Fill Evac Evacuate Chamber Evac->Fill Ignite Central Ignition Fill->Ignite Propagate Spherical Flame Propagation Ignite->Propagate Record Record Images & Pressure Propagate->Record Analyze Analyze Flame Radius vs. Time Record->Analyze Calculate Calculate Stretched Flame Speed Analyze->Calculate Extrapolate Extrapolate to Zero Stretch Calculate->Extrapolate Result Laminar Flame Speed (SL) Extrapolate->Result

Workflow for Laminar Flame Speed Measurement.

Logical Relationships in Combustion Research

The following diagram illustrates the relationship between fundamental fuel properties, experimental measurements, and the development of predictive combustion models.

Logical_Relationship Fuel Fuel Properties (e.g., this compound) Experiments Combustion Experiments Fuel->Experiments Data Quantitative Data (Ignition Delay, Flame Speed) Experiments->Data Validation Model Validation & Refinement Data->Validation Model Chemical Kinetic Model Model->Validation Validation->Model refine Application Applications (Engine Simulation, Fuel Design) Validation->Application

Relationship between Fuel Properties, Experiments, and Models.

References

Application Notes and Protocols for 2,2,3,4-Tetramethylpentane in Fuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high degree of branching in 2,2,3,4-tetramethylpentane contributes to the formation of stable tertiary and quaternary carbocations during the initial stages of combustion. This stability slows down the propagation of the radical chain reactions that lead to engine knock, thereby allowing for higher compression ratios in spark-ignition engines, which can lead to greater thermal efficiency and power output.

Data Presentation

While direct experimental RON and MON values for this compound are not available in the public domain, the following table presents the octane (B31449) ratings of structurally similar, highly branched C8 and C9 alkanes to provide a comparative context. The extensive branching in these molecules consistently results in high octane numbers. It is anticipated that this compound would exhibit similarly high, if not superior, anti-knock properties.

Compound NameChemical StructureResearch Octane Number (RON)Motor Octane Number (MON)
2,2,4-Trimethylpentane (Iso-octane) (CH₃)₃CCH₂CH(CH₃)₂100100
2,3,4-Trimethylpentane (CH₃)₂CHCH(CH₃)CH(CH₃)₂10394
2,2,3-Trimethylpentane (CH₃)₃CCH(CH₃)CH₂CH₃109.999.9
2,2,5-Trimethylhexane (CH₃)₃CCH₂CH₂CH(CH₃)₂79.278.5
2,3,3-Trimethylpentane (CH₃)₂CH C(CH₃)₂CH₂CH₃106.199.4

Note: The data for the compounds listed above are sourced from publicly available datasets on hydrocarbon fuel properties. The absence of data for this compound highlights a gap in the existing literature.

Logical Relationship of Molecular Structure to Octane Rating

The octane rating of an alkane is strongly correlated with its molecular structure. Increased branching leads to a more compact molecule and a greater number of tertiary and quaternary carbon atoms. These structural features enhance the fuel's resistance to autoignition (knocking).

G cluster_structure Molecular Structure cluster_properties Combustion Properties cluster_rating Octane Rating A Linear Alkane (e.g., n-Nonane) D Low Knock Resistance A->D leads to B Slightly Branched Alkane (e.g., 2-Methyloctane) E Moderate Knock Resistance B->E leads to C Highly Branched Alkane (e.g., this compound) F High Knock Resistance C->F leads to G Low Octane Number D->G results in H Medium Octane Number E->H results in I High Octane Number F->I results in

Caption: Relationship between alkane branching and octane number.

Experimental Protocols

The determination of the Research Octane Number (RON) and Motor Octane Number (MON) of this compound would be conducted using standardized test methods, which involve the use of a Cooperative Fuel Research (CFR) engine.

Protocol 1: Determination of Research Octane Number (RON)

Standard Method: ASTM D2699

Objective: To determine the anti-knock characteristics of this compound under mild operating conditions.

Materials:

  • This compound (test sample)

  • Primary Reference Fuels (PRFs): Iso-octane (2,2,4-trimethylpentane) and n-heptane

  • Standardized CFR engine

Procedure:

  • Engine Preparation: Prepare and calibrate the CFR engine according to the specifications outlined in ASTM D2699. This includes setting the engine speed to 600 ± 6 rpm and adjusting the intake air temperature and humidity to standard conditions.

  • Engine Warm-up: Warm up the engine by running it on a fuel of known octane rating until all operating temperatures and pressures have stabilized.

  • Sample Introduction: Switch the engine's fuel source to the this compound sample.

  • Compression Ratio Adjustment: Adjust the compression ratio of the engine cylinder until a standard level of knock intensity is registered on the detonation meter.

  • Bracketing: Select two PRF blends, one with a slightly higher and one with a slightly lower octane number than the expected value for the sample. Run the engine on each of these PRF blends and record the knock intensity at the same compression ratio used for the sample.

  • Determination of RON: The RON of the sample is calculated by interpolation between the knock-meter readings and the octane numbers of the two bracketing PRF blends.

Protocol 2: Determination of Motor Octane Number (MON)

Standard Method: ASTM D2700

Objective: To determine the anti-knock characteristics of this compound under more severe operating conditions.

Materials:

  • This compound (test sample)

  • Primary Reference Fuels (PRFs): Iso-octane and n-heptane

  • Standardized CFR engine

Procedure:

  • Engine Preparation: Prepare and calibrate the CFR engine according to the specifications outlined in ASTM D2700. This includes setting the engine speed to 900 ± 9 rpm and preheating the fuel-air mixture to a specified higher temperature.

  • Engine Warm-up: Warm up the engine as described in the RON protocol.

  • Sample Introduction: Switch the engine's fuel source to the this compound sample.

  • Compression Ratio and Ignition Timing Adjustment: Adjust the compression ratio and ignition timing to achieve a standard level of knock intensity.

  • Bracketing: As in the RON test, bracket the sample's knock intensity between two PRF blends.

  • Determination of MON: The MON is calculated by interpolation based on the knock-meter readings of the sample and the bracketing PRFs.

Experimental Workflow for Octane Number Determination

The following diagram outlines the general workflow for the experimental determination of either the Research Octane Number (RON) or the Motor Octane Number (MON).

G start Start prep CFR Engine Preparation and Calibration start->prep warmup Engine Warm-up with Reference Fuel prep->warmup sample Introduce Test Sample (this compound) warmup->sample adjust Adjust Engine Parameters (Compression Ratio, etc.) to Standard Knock Intensity sample->adjust bracket Bracket Sample Knock with Primary Reference Fuels adjust->bracket calc Calculate Octane Number by Interpolation bracket->calc end End calc->end

Caption: General workflow for octane number determination.

Conclusion

This compound holds significant potential as a high-performance fuel component due to its highly branched molecular structure. While specific experimental octane ratings are not currently available, comparative data from structurally similar isoparaffins strongly suggest that it possesses excellent anti-knock qualities. The detailed protocols provided herein, based on established ASTM standards, outline the necessary procedures for the precise experimental determination of its RON and MON values. Such data would be invaluable for the formulation of advanced, high-efficiency fuels and for the further development of structure-property relationships in fuel science.

Application of 2,2,3,4-Tetramethylpentane in Lubrication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note 1: Physicochemical Properties of 2,2,3,4-Tetramethylpentane and Their Relevance in Lubrication

This compound is a branched alkane hydrocarbon.[1][2][3][4] While not typically used as a primary lubricant itself, its presence as a component in fuels can have significant implications for the performance and degradation of engine lubricants through fuel dilution.[5][6][7] Understanding its fundamental physicochemical properties is crucial for assessing its impact on lubricant performance.

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₂₀[1][2][3]
Molecular Weight 128.26 g/mol [1][2][3]
Appearance Colorless liquid[1][3]
Density 0.72 - 0.739 g/cm³[2][3][4]
Boiling Point 133 °C at 760 mmHg[1][2][3][4]
Melting Point -121 °C[1][2][4]
Flash Point 25.5 °C[2][3]
Refractive Index 1.405 - 1.415[2][3][4]
Viscosity (Liquid) Data not readily available in search results, but expected to be low.
Thermal Conductivity (Liquid) Available from NIST/TRC Web Thermo Tables from 160 K to 530 K.[8][8]

Properties such as low viscosity and a relatively high boiling point compared to some other gasoline components mean that if this compound enters the crankcase, it can persist and effectively dilute the engine oil, leading to a reduction in the lubricant's viscosity and film strength.

Application Note 2: The Impact of this compound as a Fuel Diluent on Engine Lubricant Performance

Fuel dilution is the contamination of engine oil with unburned fuel. This phenomenon is particularly prevalent in modern engines, such as those with gasoline direct injection (GDI), and under specific operating conditions like frequent cold starts, excessive idling, and short-trip driving.[5][7] Components of gasoline, such as this compound, can bypass the piston rings and enter the crankcase, mixing with the engine oil.

The primary detrimental effects of fuel dilution on lubricants include:

  • Reduced Viscosity: Fuel components act as solvents, thinning the engine oil.[6][7] This reduction in viscosity impairs the oil's ability to form a protective film between moving parts, leading to increased friction and wear.[6][7]

  • Decreased Additive Effectiveness: The dilution of the oil also dilutes the concentration of critical additives, such as anti-wear agents, detergents, and dispersants.[6] This compromises their ability to protect the engine from wear, corrosion, and the formation of sludge and deposits.[6][7]

  • Lowered Flash Point: The presence of volatile fuel components in the oil lowers its flash point, increasing the risk of fire or explosion in the crankcase.[6]

  • Accelerated Oil Degradation: Fuel dilution can accelerate the oxidation of the lubricant, leading to the formation of harmful acids and sludge.[6]

The following diagram illustrates the process of fuel dilution in an internal combustion engine.

Fuel_Dilution_Pathway cluster_engine Internal Combustion Engine Fuel_Injector Fuel Injector Combustion_Chamber Combustion Chamber Fuel_Injector->Combustion_Chamber Piston_Rings Piston Rings Combustion_Chamber->Piston_Rings Incomplete Combustion Crankcase Crankcase (Engine Oil Sump) Piston_Rings->Crankcase Blow-by Diluted_Oil Diluted Engine Oil Crankcase->Diluted_Oil Contamination Fuel Fuel (containing 2,2,3,4-TMP) Fuel->Fuel_Injector Injection

Fuel Dilution Pathway in an Engine

Experimental Protocols

Protocol 1: Preparation of Lubricant Blends for Fuel Dilution Simulation

Objective: To prepare standardized samples of a commercial engine lubricant contaminated with known concentrations of this compound for subsequent analysis.

Materials:

  • Commercial-grade engine oil (e.g., SAE 5W-30)

  • This compound (≥99% purity)

  • Volumetric flasks (100 mL)

  • Pipettes and pipette controller

  • Analytical balance

  • Vortex mixer

Procedure:

  • Label a series of 100 mL volumetric flasks for different concentrations of this compound (e.g., 0%, 2%, 5%, 10%, 15% by volume).

  • For the 0% sample (control), fill a volumetric flask to the mark with the commercial engine oil.

  • For each subsequent concentration, carefully pipette the required volume of this compound into the corresponding volumetric flask.

  • Add the commercial engine oil to the flask until the total volume reaches the 100 mL mark.

  • Stopper the flasks and mix thoroughly using a vortex mixer for 2-3 minutes to ensure homogeneity.

  • Store the prepared blends in sealed containers at room temperature until required for testing.

Protocol 2: Analysis of the Effects of this compound Dilution on Lubricant Properties

Objective: To quantify the changes in key physical and tribological properties of an engine lubricant when diluted with this compound.

Equipment:

  • Kinematic viscometer (ASTM D445)

  • Flash point tester (e.g., Pensky-Martens closed cup, ASTM D93)

  • Four-ball tribometer (ASTM D4172 or D5183)

  • Optical microscope for wear scar measurement

The following diagram outlines the experimental workflow for testing the effects of fuel dilution.

Experimental_Workflow node_start Start node_prep Prepare Lubricant Blends (0%, 2%, 5%, 10%, 15% 2,2,3,4-TMP) node_start->node_prep node_visc Viscosity Measurement (ASTM D445) node_prep->node_visc node_flash Flash Point Analysis (ASTM D93) node_prep->node_flash node_tribo Four-Ball Tribological Test (ASTM D4172) node_prep->node_tribo node_data Data Analysis and Comparison node_visc->node_data node_flash->node_data node_wear Wear Scar Analysis (Microscopy) node_tribo->node_wear node_wear->node_data node_end End node_data->node_end

Workflow for Lubricant Dilution Analysis

Methodologies:

  • Viscosity Measurement:

    • Determine the kinematic viscosity of each lubricant blend at 40 °C and 100 °C according to the ASTM D445 standard test method.

    • Calculate the viscosity index for each sample to assess the effect of the diluent on the oil's viscosity-temperature characteristics.

  • Flash Point Determination:

    • Measure the flash point of each blend using a Pensky-Martens closed-cup tester following the ASTM D93 procedure.

    • Record the temperature at which a flash is observed.

  • Tribological Performance (Wear Prevention):

    • Conduct a four-ball wear test for each lubricant blend as per the ASTM D4172 standard. Typical conditions are 1200 rpm, 75 °C, and a 392 N load for 60 minutes.

    • After the test, clean the three stationary balls and measure the average wear scar diameter (WSD) using an optical microscope.

Data Presentation and Expected Outcomes:

The quantitative data from these experiments should be summarized in a table for clear comparison. It is expected that with an increasing concentration of this compound, the following trends will be observed:

  • A decrease in kinematic viscosity at both 40 °C and 100 °C.

  • A significant reduction in the flash point of the lubricant.

  • An increase in the wear scar diameter, indicating poorer anti-wear performance.

This information is critical for understanding the limits of acceptable fuel dilution in engine oils and for the development of more robust lubricant formulations that can withstand the challenges posed by modern engine technologies and fuel compositions.

References

Application Notes and Protocols for 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2,3,4-tetramethylpentane, a highly branched alkane, detailing its physicochemical properties and outlining protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals in various scientific fields, including organic synthesis, analytical chemistry, and materials science.

Physicochemical Properties of this compound

This compound is a colorless, flammable liquid.[1] Due to its branched structure, it exhibits properties that make it a valuable non-polar solvent and a reference compound in analytical applications.[2] A summary of its key quantitative data is presented below.

PropertyValueReference(s)
Molecular Formula C₉H₂₀[3]
Molecular Weight 128.26 g/mol [1]
CAS Number 1186-53-4[3]
Boiling Point 133-133.9 °C at 760 mmHg[1]
Melting Point -121 °C[3]
Density 0.72 g/cm³[1]
Refractive Index 1.405[1]
Flash Point 25.5 °C[1]
Vapor Pressure 10.2 mmHg at 25 °C[1]

Applications

The primary applications of this compound stem from its chemical inertness and specific physical properties.

  • Solvent: Its low toxicity and non-polar nature make it a suitable solvent for various industrial and laboratory applications, particularly for dissolving fats, oils, and other non-polar substances.[1] It is used in paint thinners and varnishes.[1]

  • Reference Standard: In analytical chemistry, particularly gas chromatography (GC), its well-defined boiling point and stability make it a useful reference compound for instrument calibration and performance verification.[2]

  • Fuel Additive: Highly branched alkanes are known to improve the octane (B31449) rating of gasoline, reducing engine knocking.[4]

Experimental Protocols

While specific experimental protocols for this compound are not widely documented, the following representative protocols for the synthesis and analysis of highly branched alkanes can be adapted by researchers.

Protocol 1: Representative Synthesis of a Highly Branched Alkane via Grignard Reaction

This protocol outlines a general procedure for the synthesis of a highly branched alkane, which can be conceptually applied to the synthesis of this compound or similar structures. The synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration and hydrogenation.[5]

Materials:

  • Appropriate alkyl halide (e.g., isopropyl bromide)

  • Magnesium turnings

  • Appropriate ketone (e.g., 3,3-dimethyl-2-butanone)

  • Anhydrous diethyl ether

  • Sulfuric acid (concentrated)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

  • Hydrogenation apparatus

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-neck flask equipped with a dropping funnel and a condenser, add magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of the alkyl halide in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

    • Once the reaction starts, continue the addition of the alkyl halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of the ketone in anhydrous diethyl ether from the dropping funnel.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Formation of Tertiary Alcohol:

    • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated solution of ammonium (B1175870) chloride to quench the reaction.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Dehydration to Alkene:

    • Add the crude tertiary alcohol to a flask containing a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to distill the alkene product. The temperature will depend on the boiling point of the specific alkene.

    • Wash the collected distillate with a sodium bicarbonate solution and then with water. Dry the alkene over a suitable drying agent.

  • Hydrogenation to Alkane:

    • Dissolve the alkene in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to hydrogenation in a suitable apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent by distillation to obtain the final highly branched alkane.

    • Purify the product by fractional distillation if necessary.

cluster_synthesis Synthesis Workflow start Start Materials (Alkyl Halide, Mg, Ketone) grignard Grignard Reagent Formation start->grignard reaction Reaction with Ketone grignard->reaction workup Aqueous Work-up reaction->workup alcohol Tertiary Alcohol Isolation workup->alcohol dehydration Dehydration (Acid Catalyst) alcohol->dehydration alkene Alkene Intermediate dehydration->alkene hydrogenation Hydrogenation (Pd/C, H2) alkene->hydrogenation product Final Product (Branched Alkane) hydrogenation->product

A representative workflow for the synthesis of a highly branched alkane.
Protocol 2: Analysis of Branched Alkanes by Gas Chromatography (GC)

This protocol provides a general methodology for the analysis of samples containing this compound or other branched alkanes using gas chromatography, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]

Materials and Equipment:

  • Gas Chromatograph (GC) with FID or MS detector

  • Appropriate capillary column (e.g., non-polar, such as DB-5ms)

  • Helium or Hydrogen as carrier gas

  • Sample containing the branched alkane(s) of interest

  • A suitable solvent for dilution (e.g., hexane)

  • Syringes for sample injection

  • Vials for sample preparation

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample.

    • Dilute the sample with a suitable non-polar solvent (e.g., hexane) to an appropriate concentration. The concentration will depend on the sensitivity of the detector.

  • GC Instrument Setup:

    • Install a non-polar capillary column suitable for hydrocarbon analysis.

    • Set the carrier gas flow rate (e.g., 1-2 mL/min for helium).

    • Set the injector temperature (e.g., 250 °C).

    • Set the detector temperature (e.g., 280 °C for FID).

    • Program the oven temperature. A typical program for branched alkanes might be:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

      • Final hold: Hold at 200 °C for 5 minutes. (Note: The temperature program should be optimized based on the specific mixture of alkanes being analyzed.)

  • Injection and Analysis:

    • Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

    • Start the data acquisition.

    • The components of the sample will separate based on their boiling points and interaction with the stationary phase of the column.

    • Identify the peaks in the chromatogram based on their retention times, preferably by comparing with a known standard of this compound.

    • Quantify the amount of each component by integrating the peak areas.

cluster_gc Gas Chromatography Workflow sample_prep Sample Preparation (Dilution in Solvent) injection Injection into GC sample_prep->injection separation Separation in Capillary Column injection->separation detection Detection (FID or MS) separation->detection data_analysis Data Analysis (Chromatogram) detection->data_analysis results Identification and Quantification data_analysis->results

References

Analytical Techniques for the Detection of 2,2,3,4-Tetramethylpentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2,2,3,4-tetramethylpentane (CAS No. 1186-53-4), a branched-chain alkane. The primary analytical technique discussed is high-resolution capillary gas chromatography (GC), coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.

These methods are particularly relevant for the analysis of complex hydrocarbon mixtures such as petroleum naphthas, gasoline, and other spark-ignition engine fuels, where this compound may be present as a component. The protocols are based on established standard methods, including ASTM D5134 and ASTM D6729, which are widely used in the petroleum industry for Detailed Hydrocarbon Analysis (DHA).

I. Analytical Methods Overview

Gas chromatography is the premier technique for the separation and analysis of volatile compounds like this compound. The choice of detector depends on the analytical objective.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is the standard method for the quantification of hydrocarbons. The FID provides a response that is proportional to the mass of carbon entering the detector, making it an excellent choice for accurate concentration measurements of alkanes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification of unknown compounds. The mass spectrometer provides a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.

II. Quantitative Data

Accurate identification and quantification of this compound rely on its chromatographic behavior and detector response. The following table summarizes key quantitative data for this analyte.

ParameterValueMethod/SourceNotes
Molecular Formula C₉H₂₀--
Molecular Weight 128.26 g/mol --
CAS Number 1186-53-4--
Boiling Point 141.5 °C--
Kovats Retention Index 816Standard Non-Polar ColumnThe Kovats retention index is a dimensionless value that helps in the identification of compounds by comparing their retention times to those of n-alkanes.[1]
Limit of Detection (LOD) Method DependentGC-FID/GC-MSThe LOD is the lowest concentration of an analyte that can be reliably detected. It is typically determined experimentally by analyzing a series of low-concentration standards and is often calculated as 3 times the standard deviation of the blank signal.
Limit of Quantification (LOQ) Method DependentGC-FID/GC-MSThe LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is often calculated as 10 times the standard deviation of the blank signal.

III. Experimental Protocols

The following protocols are based on the principles of Detailed Hydrocarbon Analysis as outlined in ASTM methods D5134 and D6729. These methods are designed for the comprehensive analysis of hydrocarbon mixtures.

Protocol 1: Quantitative Analysis of this compound by GC-FID

This protocol is suitable for determining the concentration of this compound in a liquid hydrocarbon sample.

1. Sample Preparation:

  • Samples should be clear and free of particulate matter. If necessary, filter the sample through a 0.45 µm PTFE syringe filter.

  • No derivatization is required for the analysis of alkanes by GC-FID.

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B or equivalent
Injector Split/Splitless Inlet
    - Temperature250 °C
    - Split Ratio100:1 (can be adjusted based on sample concentration)
    - Injection Volume0.1 - 1.0 µL
Carrier Gas Helium or Hydrogen
    - Flow RateConstant flow, typically 1-2 mL/min
Column 100% Dimethylpolysiloxane (e.g., Rtx-DHA-100, CP-Sil PONA CB)
    - Dimensions100 m x 0.25 mm ID, 0.5 µm film thickness
Oven Temperature Program Initial: 35 °C, hold for 10 min
Ramp 1: 2 °C/min to 60 °C
Ramp 2: 5 °C/min to 200 °C, hold for 10 min
Detector Flame Ionization Detector (FID)
    - Temperature300 °C
    - Hydrogen Flow30 mL/min
    - Air Flow300 mL/min
    - Makeup Gas (N₂)25 mL/min

3. Calibration:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at concentrations bracketing the expected sample concentration.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area versus concentration.

4. Data Analysis:

  • Inject the sample and identify the peak corresponding to this compound based on its retention time, which can be confirmed using its Kovats retention index.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Identification of this compound by GC-MS

This protocol is used for the definitive identification of this compound.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-FID analysis.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B with 5977B MSD or equivalent
Injector Same as GC-FID protocol
Carrier Gas Helium
    - Flow RateConstant flow, typically 1.2 mL/min
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
    - Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program Initial: 40 °C, hold for 2 min
Ramp: 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
    - Ionization ModeElectron Ionization (EI)
    - Ionization Energy70 eV
    - Mass Rangem/z 35-350
    - Scan Speed>1000 amu/s
    - Ion Source Temperature230 °C
    - Quadrupole Temperature150 °C
    - Transfer Line Temperature280 °C

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC).

  • Obtain the mass spectrum of the peak suspected to be this compound.

  • Compare the acquired mass spectrum with a reference spectrum from the NIST/EPA/NIH Mass Spectral Library. The characteristic fragmentation pattern for this compound includes a base peak at m/z 57.[1]

IV. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Experimental Workflow cluster_sample Sample Handling cluster_analysis Analytical Technique cluster_data Data Processing cluster_result Final Report Sample Liquid Hydrocarbon Sample Filtration Filtration (if necessary) Sample->Filtration GC_FID GC-FID Analysis (Quantification) Filtration->GC_FID Inject GC_MS GC-MS Analysis (Identification) Filtration->GC_MS Inject Quant_Data Quantitative Data (Concentration) GC_FID->Quant_Data Qual_Data Qualitative Data (Mass Spectrum) GC_MS->Qual_Data Report Analytical Report Quant_Data->Report Qual_Data->Report

Workflow for the analysis of this compound.

Logical Relationship for Compound Identification

The following diagram outlines the logical process for identifying this compound in a sample.

Compound Identification Logic Start GC Analysis of Sample Peak_Detection Peak Detected in Chromatogram Start->Peak_Detection Retention_Index Calculate Kovats Retention Index Peak_Detection->Retention_Index Compare_RI Compare with Known RI (e.g., 816) Retention_Index->Compare_RI Mass_Spectrum Acquire Mass Spectrum (GC-MS) Compare_RI->Mass_Spectrum Match Identification_Negative Compound Not Identified Compare_RI->Identification_Negative No Match Compare_MS Compare with Library Spectrum (NIST) Mass_Spectrum->Compare_MS Identification_Confirmed This compound Identified Compare_MS->Identification_Confirmed Match Compare_MS->Identification_Negative No Match

Logical steps for the identification of this compound.

References

High-Purity 2,2,3,4-Tetramethylpentane: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of high-purity 2,2,3,4-tetramethylpentane in a research setting. Due to its specific isomeric structure, it offers unique properties as a non-polar solvent and a reference standard in various analytical techniques.

Introduction

This compound is a highly branched aliphatic hydrocarbon with the chemical formula C9H20.[1][2] Its structure contributes to a low freezing point and a moderate boiling point, making it a useful solvent for a range of non-polar compounds. In high-purity form, it is suitable for advanced research applications where minimal interference from impurities is critical. While its isomer, 2,2,4-trimethylpentane (B7799088) (isooctane), is more commonly known as the 100-point reference for octane (B31449) rating, this compound shares similar properties that make it valuable in fuel studies and as a non-polar solvent in organic synthesis and analytical chemistry.[3][4][5][6]

Physicochemical Data

A comprehensive summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental designs.

PropertyValueReference
Molecular Formula C9H20[1][2]
Molecular Weight 128.26 g/mol [2]
CAS Number 1186-53-4[1][2]
Appearance Colorless liquid[7]
Boiling Point 133-134 °C at 760 mmHg[1]
Melting Point -121 °C[1]
Density 0.72 g/cm³[7]
Refractive Index 1.405[7]
Vapor Pressure 10.2 mmHg at 25°C[7]
Flash Point 25.5 °C[7]

Research Applications

High-purity this compound is a versatile compound with several applications in the research and development sector, particularly in the pharmaceutical and chemical industries.

Non-Polar Solvent in Organic Synthesis

Due to its inert nature and ability to dissolve a wide range of non-polar organic molecules, this compound is an excellent solvent for chemical reactions where protic or more reactive solvents are not suitable. Its relatively low boiling point facilitates easy removal post-reaction.

  • Applications:

    • Grignard reactions

    • Wittig reactions

    • Extraction of natural products

    • Recrystallization of non-polar compounds

Standard in Chromatographic Analysis

In gas chromatography (GC), branched alkanes are often used as reference standards for retention time indexing. The high purity of this compound makes it suitable for calibrating GC and GC-MS systems for the analysis of complex hydrocarbon mixtures. While its isomer, 2,2,4-trimethylpentane, is more commonly used in HPLC, the UV transparency of this compound at higher wavelengths makes it a potential solvent or standard in specific HPLC applications.[8][9]

  • Applications:

    • Internal standard in GC analysis

    • Component of calibration mixtures for hydrocarbon analysis

    • Solvent for non-polar analytes in HPLC

Fuel and Lubricant Research

The study of branched alkanes is central to the development of high-performance fuels and lubricants. This compound, as an isomer of nonane, is a relevant compound for studies on combustion efficiency, engine knock, and the formulation of synthetic lubricants.

  • Applications:

    • Component in surrogate fuel mixtures for combustion research

    • Test compound for octane and cetane number correlation studies

    • Base stock for the formulation of specialty lubricants

Experimental Protocols

Protocol for Use as a Gas Chromatography (GC) Internal Standard

This protocol outlines the use of high-purity this compound as an internal standard for the quantitative analysis of a non-polar analyte by GC.

Objective: To quantify the concentration of an analyte in a sample using this compound as an internal standard.

Materials:

  • High-purity this compound (≥99.5%)

  • Analyte of interest

  • Volumetric flasks and pipettes

  • GC system with a flame ionization detector (FID)

  • Appropriate GC column (e.g., non-polar, like DB-1 or HP-5)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable volatile solvent.

    • Prepare a stock solution of the internal standard (this compound) at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by adding varying amounts of the analyte stock solution to volumetric flasks.

    • To each flask, add a constant, known amount of the internal standard stock solution.

    • Dilute to the mark with the solvent.

  • Preparation of the Sample:

    • Accurately weigh or measure the sample to be analyzed.

    • Dissolve the sample in a known volume of solvent.

    • Add the same constant, known amount of the internal standard stock solution as used in the calibration standards.

  • GC Analysis:

    • Inject the calibration standards and the sample into the GC.

    • Record the peak areas for the analyte and the internal standard.

  • Data Analysis:

    • For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

    • Calculate the average RF from the calibration standards.

    • Calculate the concentration of the analyte in the sample using the following formula: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)

Protocol for Purification of this compound by Fractional Distillation

This protocol describes the purification of technical-grade this compound to a high-purity level suitable for research applications.

Objective: To remove impurities from technical-grade this compound.

Materials:

  • Technical-grade this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips

  • GC system for purity analysis

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Add boiling chips to the distillation flask.

  • Distillation:

    • Fill the distillation flask no more than two-thirds full with the technical-grade this compound.

    • Begin heating the flask gently.

    • Collect the initial fraction (forerun) that distills at a lower temperature. This will contain more volatile impurities.

    • Carefully monitor the temperature at the head of the column. Collect the main fraction distilling at the boiling point of this compound (133-134 °C).

    • Stop the distillation before the flask runs dry.

  • Purity Analysis:

    • Analyze the collected main fraction by GC to determine its purity.

    • If necessary, a second fractional distillation can be performed to achieve higher purity.

Visualizations

References

Application Notes and Protocols: 2,2,3,4-Tetramethylpentane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2,3,4-tetramethylpentane, a branched alkane, for its potential use as a non-polar solvent in research and drug development settings. While it is known for its use in industrial applications, its specific properties may offer advantages in laboratory contexts.[1] This document outlines its physicochemical properties, potential applications, and representative experimental protocols.

Physicochemical Properties

This compound (C9H20) is a colorless, flammable liquid with a characteristic strong odor.[1] Its highly branched structure influences its physical properties, making it a stable, non-polar solvent.[2] A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C9H20[1][3]
Molecular Weight 128.26 g/mol [1][3][4]
Boiling Point 133-133.9 °C at 760 mmHg[1][3][4][5]
Melting Point -121.0 °C[3][4][5]
Density 0.72 g/cm³[1][3]
Refractive Index 1.405[1][3]
Flash Point 25.5 °C[1][3]
Water Solubility 3.869 mg/L at 25 °C (estimated)[3]
Vapor Pressure 10.2 mmHg at 25 °C[1]
XLogP3 4.1[3]

Potential Applications in Research and Drug Development

Given its non-polar nature and low water solubility, this compound can be considered for various applications in a laboratory setting, particularly in drug discovery and development workflows. Its low toxicity and minimal environmental impact are also advantageous characteristics.[1]

  • Non-Polar Solvent for Extractions: It can be used as a solvent for liquid-liquid extraction to isolate non-polar compounds from aqueous mixtures, such as reaction workups or extraction from natural products.

  • Chromatography: It may serve as a component of the mobile phase in normal-phase chromatography for the separation of non-polar analytes.

  • Reaction Medium: For organic synthesis, it can be employed as a non-polar, aprotic solvent for reactions involving non-polar reagents and intermediates.

  • Solubilizing Agent: It can be used to dissolve non-polar starting materials, reagents, or products in various stages of drug development.

The relationship between the properties of this compound and its potential applications is illustrated in the following diagram:

G cluster_properties Physicochemical Properties cluster_applications Potential Applications prop1 High Non-Polarity (XLogP3 = 4.1) app1 Liquid-Liquid Extraction prop1->app1 app2 Normal-Phase Chromatography prop1->app2 app3 Reaction Medium for Non-Polar Synthesis prop1->app3 app4 Solubilizing Agent for Non-Polar Compounds prop1->app4 prop2 Low Water Solubility prop2->app1 prop3 Boiling Point (133-134 °C) prop3->app3 Allows for reactions at elevated temperatures prop4 Low Toxicity prop4->app1 prop4->app3 G start Start: Aqueous Mixture step1 Add this compound in Separatory Funnel start->step1 step2 Shake and Vent step1->step2 step3 Separate Layers step2->step3 step4 Collect Organic Layer step3->step4 step5 Wash with Brine step4->step5 step6 Dry with Na₂SO₄ step5->step6 step7 Filter/Decant step6->step7 step8 Evaporate Solvent step7->step8 end End: Isolated Compound step8->end

References

Application Notes and Protocols for Reaction Kinetics in 2,2,3,4-Tetramethylpentane and Representative Branched Alkane Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly branched alkanes, such as 2,2,3,4-tetramethylpentane, serve as non-polar, inert solvents for a variety of chemical reactions, particularly those involving radical intermediates. Their low reactivity and lack of easily abstractable hydrogen atoms make them suitable media for studying the intrinsic kinetics of certain reactions. However, a comprehensive review of the scientific literature reveals a scarcity of specific kinetic data for reactions conducted in this compound.

Therefore, this document provides detailed application notes and protocols for studying reaction kinetics in a representative and well-characterized branched alkane solvent, 2,2,4-trimethylpentane (B7799088) (isooctane) , which shares very similar physical and chemical properties with this compound. The principles, protocols, and kinetic data presented herein can be considered a strong proxy for studies in this compound. These notes are intended to guide researchers in designing, executing, and interpreting kinetic experiments in such media.

Section 1: Properties of this compound as a Solvent

This compound is a colorless, flammable liquid with low toxicity and minimal environmental impact, making it a desirable choice in various industrial applications.[1] Its highly branched structure contributes to its stability and inertness.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₉H₂₀[1]
Molecular Weight 128.26 g/mol [1]
Boiling Point 133.9 °C @ 760 mmHg[1]
Melting Point -121.0 °C
Density 0.72 g/cm³[1]
Flash Point 25.5 °C[1]
Refractive Index 1.405[1]
Vapor Pressure 10.2 mmHg @ 25°C[1]

Section 2: Key Applications in Reaction Kinetics

Branched alkanes are particularly useful as solvents for studying free-radical reactions. The high activation energy required to abstract a hydrogen atom from these highly branched structures minimizes solvent participation in the reaction, thus allowing for a clearer understanding of the primary reaction kinetics.

Key Reaction Types:

  • Free-Radical Polymerization: The kinetics of polymerization, including the rates of initiation, propagation, and termination, can be studied with minimal interference from chain transfer to the solvent.

  • Free-Radical Halogenation: The selectivity and relative rates of halogenation at different positions on a substrate molecule can be determined.

  • Autoxidation Studies: The mechanisms of oxidation of organic molecules can be investigated in a non-polar environment.

Section 3: Quantitative Kinetic Data in a Representative Branched Alkane Solvent (2,2,4-Trimethylpentane)

The following tables summarize kinetic data for representative free-radical reactions in 2,2,4-trimethylpentane (isooctane). This data can be used as a reference for estimating reaction rates and designing experiments in this compound.

Table 2: Gas-Phase Reaction Rate Constants of Atmospheric Cations with 2,2,4-Trimethylpentane at 300 K

Reactant IonRate Constant (cm³ molecule⁻¹ s⁻¹)
NO⁺1.1 x 10⁻⁹
O₂⁺1.3 x 10⁻⁹
O⁺1.9 x 10⁻⁹
N⁺2.0 x 10⁻⁹
N₂⁺1.5 x 10⁻⁹

Data sourced from a study on gas-phase ion-molecule reactions, which provides insights into the reactivity of branched alkanes.[1]

Table 3: Theoretical Arrhenius Parameters for Hydrogen Abstraction from Thiophenol by Various Radicals (for comparison of radical reactivity)

RadicalA (cm³ molecule⁻¹ s⁻¹)nEa (kcal/mol)
H 1.99 x 10⁻¹²0.51.9
OH 2.11 x 10⁻¹³0.56.5
HO₂ 1.11 x 10⁻¹⁴0.59.3

These theoretical values for a different reaction provide a relative sense of the reactivity of different radical species, which is a key consideration in kinetic studies.[2]

Section 4: Experimental Protocols

Protocol for a Generic Kinetic Study of Free-Radical Halogenation

This protocol outlines the steps for determining the relative rate constants of chlorination of a substrate in a branched alkane solvent.

Objective: To determine the kinetic parameters of the free-radical chlorination of a model substrate (e.g., toluene) in 2,2,4-trimethylpentane.

Materials:

  • 2,2,4-trimethylpentane (solvent, HPLC grade)

  • Toluene (substrate)

  • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (chlorinating agent)

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatted reaction vessel with a magnetic stirrer and reflux condenser

  • UV lamp (if photochemical initiation is desired)

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, prepare a solution of the substrate (e.g., 0.1 M toluene) and an internal standard in 2,2,4-trimethylpentane.

  • Initiation:

    • Thermal Initiation: Add a known concentration of AIBN (e.g., 0.01 M) to the reaction mixture and heat to a constant temperature (e.g., 80 °C).

    • Photochemical Initiation: Irradiate the reaction mixture with a UV lamp at a constant, controlled temperature.

  • Reaction Initiation: Add a known concentration of the chlorinating agent (e.g., 0.1 M SO₂Cl₂) to the reaction mixture to start the reaction.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding a radical inhibitor (e.g., hydroquinone).

  • Analysis: Analyze the quenched samples by GC-FID to determine the concentrations of the substrate and products over time.

  • Data Analysis: Plot the concentration of the substrate versus time and determine the initial rate of reaction. From the rate data, calculate the rate constant (k) for the reaction.

Protocol for Studying Free-Radical Polymerization Kinetics

Objective: To determine the rate of polymerization of a monomer (e.g., styrene) in 2,2,4-trimethylpentane.

Materials:

  • 2,2,4-trimethylpentane (solvent, HPLC grade)

  • Styrene (monomer, inhibitor removed)

  • Benzoyl peroxide (initiator)

  • Dilatometer or reaction calorimeter

  • Thermostatted water bath

Procedure:

  • Preparation: Prepare a solution of the monomer and initiator in 2,2,4-trimethylpentane of known concentrations.

  • Reaction Monitoring:

    • Dilatometry: Fill a dilatometer with the reaction mixture, ensuring no air bubbles are present. Place the dilatometer in a thermostatted water bath and record the change in volume over time. The rate of polymerization is proportional to the rate of volume change.

    • Calorimetry: Conduct the polymerization in a reaction calorimeter to measure the heat evolved over time. The rate of polymerization is proportional to the rate of heat evolution.

  • Data Analysis: From the raw data (volume change or heat flow vs. time), calculate the rate of polymerization (Rp). By varying the monomer and initiator concentrations, the individual rate constants for propagation (kp) and termination (kt) can be determined using established kinetic models.

Section 5: Visualizing Workflows and Mechanisms

Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare Reactant Solution in this compound setup_reaction Set up Thermostatted Reaction Vessel prep_solution->setup_reaction initiate Initiate Reaction (Thermal or Photochemical) setup_reaction->initiate sampling Collect Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench gc_analysis Analyze Samples by GC-FID quench->gc_analysis data_processing Process Data to Obtain Concentration vs. Time gc_analysis->data_processing kinetic_modeling Determine Rate Constants and Activation Parameters data_processing->kinetic_modeling

Caption: General workflow for a kinetic study in a branched alkane solvent.

Signaling Pathway for Free-Radical Halogenation

free_radical_halogenation cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination initiator Initiator (I₂) radicals 2 I• (Radicals) initiator->radicals Heat or Light (hν) substrate Substrate (R-H) termination1 2 X• → X₂ substrate_radical Substrate Radical (R•) substrate->substrate_radical X• abstracts H substrate_radical->radicals Generates new X• product Product (R-X) substrate_radical->product Reacts with X₂ termination2 2 R• → R-R termination3 R• + X• → R-X halogen Halogen (X₂)

Caption: Mechanism of a typical free-radical halogenation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,3,4-tetramethylpentane. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize this compound via Friedel-Crafts alkylation of isobutane (B21531) with isopentene, but I am observing a mixture of isomers instead of the desired product. What is happening?

A1: This is a common challenge in the synthesis of highly branched alkanes and is most likely due to carbocation rearrangements.[1][2] The initial carbocation formed during the reaction can rearrange to a more stable carbocation via hydride or methyl shifts before the alkylation occurs.[3][4] This leads to the formation of a variety of structural isomers.

Q2: How can I minimize carbocation rearrangements during my synthesis?

A2: Minimizing carbocation rearrangements is crucial for achieving a good yield of this compound. Here are some strategies:

  • Low Temperatures: Running the reaction at very low temperatures can help to minimize the rate of carbocation rearrangement, favoring the desired product.[2]

  • Choice of Catalyst: The choice of Lewis acid catalyst can influence the extent of rearrangement. Milder Lewis acids may be less prone to inducing rearrangements.

  • Alternative Synthetic Routes: Consider synthetic pathways that do not involve the formation of a free carbocation intermediate that is prone to rearrangement.

Q3: My reaction yield is very low, even when I control for carbocation rearrangements. What other factors could be at play?

A3: Low yields in the synthesis of this compound can often be attributed to significant steric hindrance. The bulky tert-butyl and isopropyl groups in the target molecule can physically block the reactive centers, slowing down or preventing the desired reaction from occurring.[5]

Q4: What strategies can I employ to overcome steric hindrance in this synthesis?

A4: Overcoming steric hindrance requires careful selection of reagents and reaction conditions. Consider the following:

  • Use of Smaller Reagents: If possible, use smaller, less sterically demanding starting materials that can be subsequently modified.

  • Longer Reaction Times: Reactions involving sterically hindered molecules may require significantly longer reaction times to proceed to completion.

  • Higher Temperatures: While this can sometimes increase side reactions, carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

Q5: Are there alternative synthetic routes to this compound that might avoid these challenges?

A5: Yes, alternative routes can be explored. A Grignard reaction, for example, offers a different approach that can provide more control over the carbon skeleton being assembled. This method avoids the issue of carbocation rearrangement. However, steric hindrance can still be a significant challenge to overcome.[6][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Product is a mixture of C9H20 isomers. Carbocation rearrangement.[1][2]Lower the reaction temperature. Experiment with different Lewis acid catalysts.
Low to no product formation. Significant steric hindrance.Increase reaction time. Cautiously increase reaction temperature. Consider using less bulky starting materials if the synthetic route allows.
Formation of polymeric byproducts. Side reactions due to high catalyst concentration or temperature.Reduce the concentration of the catalyst. Ensure precise temperature control.
Difficulty in purifying the final product. Boiling points of the isomers are very close.Utilize high-efficiency fractional distillation. Preparative gas chromatography may be necessary for obtaining a highly pure sample.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation (Illustrative)

This protocol is a general guideline and requires optimization.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃).

    • Cool the flask to -30°C in a cryostat.

    • Add cooled isobutane to the flask.

  • Addition of Alkylating Agent:

    • Slowly add a solution of 2-methyl-2-butene (B146552) (isopentene) in isobutane from the dropping funnel over a period of 2-3 hours while maintaining the low temperature.

  • Reaction:

    • Stir the mixture at -30°C for an additional 4-6 hours.

  • Work-up:

    • Quench the reaction by slowly adding ice-cold water.

    • Separate the organic layer, wash with a saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent by distillation.

    • Fractionally distill the remaining liquid to isolate the this compound.

Protocol 2: Grignard Reaction (Illustrative)

This protocol provides an alternative approach and requires careful execution in an inert atmosphere.

  • Preparation of Grignard Reagent:

    • In a flame-dried, two-necked flask under an argon atmosphere, place magnesium turnings.

    • Add a solution of 2-bromo-3-methylbutane (B93499) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

  • Reaction with Ketone:

    • In a separate flame-dried, three-necked flask under argon, prepare a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether and cool it to 0°C.

    • Slowly add the prepared Grignard reagent to the ketone solution.

  • Reaction and Hydrolysis:

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Cool the mixture to 0°C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Work-up:

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Conversion to Alkane:

    • The resulting tertiary alcohol can be converted to the corresponding alkane via a two-step procedure: dehydration to the alkene followed by catalytic hydrogenation.

Visualizations

G cluster_0 Friedel-Crafts Alkylation Pathway Isobutane Isobutane Carbocation_Formation Initial Carbocation (Less Stable) Isobutane->Carbocation_Formation Isopentene Isopentene Isopentene->Carbocation_Formation Rearrangement Hydride/Methyl Shift Carbocation_Formation->Rearrangement Alkylation Alkylation Carbocation_Formation->Alkylation Desired Pathway Rearranged_Carbocation Rearranged Carbocation (More Stable) Rearrangement->Rearranged_Carbocation Rearranged_Carbocation->Alkylation Side Pathway Desired_Product This compound Alkylation->Desired_Product Isomeric_Byproducts Isomeric Byproducts Alkylation->Isomeric_Byproducts G cluster_1 Troubleshooting Logic Flow Start Experiment Start Problem Low Yield or Isomer Mixture? Start->Problem Check_Isomers Analyze Product Mixture (GC-MS, NMR) Problem->Check_Isomers Yes End Optimized Synthesis Problem->End No Rearrangement_Confirmed Carbocation Rearrangement Likely Check_Isomers->Rearrangement_Confirmed Isomers Detected No_Rearrangement Steric Hindrance Likely Check_Isomers->No_Rearrangement Single Product, Low Yield Solution_Rearrangement Lower Temperature, Change Catalyst Rearrangement_Confirmed->Solution_Rearrangement Solution_Hindrance Increase Reaction Time/Temp, Consider Alternative Route No_Rearrangement->Solution_Hindrance Solution_Rearrangement->End Solution_Hindrance->End

References

Technical Support Center: Synthesis of 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,3,4-tetramethylpentane synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Low or No Product Yield

Question: My reaction is resulting in a very low yield or no this compound at all. What are the potential causes and how can I address them?

Answer: Low or no product yield in the synthesis of this compound, typically achieved through Friedel-Crafts alkylation or similar carbocation-mediated reactions, can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for generating the carbocation intermediate. These catalysts are highly sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst. Consider purchasing a new batch or properly drying your existing stock.
Inappropriate Reactant Purity Impurities in your starting materials (e.g., 2,3-dimethylbutane (B166060) and an alkylating agent like a tert-butyl halide) can interfere with the reaction. Use high-purity, anhydrous reactants and solvents.
Suboptimal Reaction Temperature Alkylation reactions have an optimal temperature range. If the temperature is too low, the reaction rate may be too slow. If it is too high, it can lead to side reactions and decomposition. Experiment with a range of temperatures to find the optimum for your specific reaction conditions.
Insufficient Reactant Concentration The concentration of reactants can significantly impact the reaction rate and yield. Ensure you are using appropriate stoichiometry. In some cases, using a large excess of the alkane to be alkylated can favor the desired product formation and minimize side reactions like polymerization of the alkylating agent.

A logical workflow for troubleshooting low yield is presented below:

LowYieldTroubleshooting start Low or No Yield catalyst Is the Lewis Acid Catalyst Active and Anhydrous? start->catalyst reactants Are Reactants and Solvents Pure and Anhydrous? catalyst->reactants Yes failure Further Investigation Needed catalyst->failure No (Use fresh/dry catalyst) temperature Is the Reaction Temperature Optimized? reactants->temperature Yes reactants->failure No (Purify/dry reactants) concentration Is the Reactant Stoichiometry Correct? temperature->concentration Yes temperature->failure No (Optimize temperature) success Yield Improved concentration->success Yes (Adjust stoichiometry) concentration->failure No

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Formation of Isomeric Impurities

Question: My product is contaminated with isomers. How can I improve the selectivity for this compound?

Answer: The formation of isomeric impurities is a common challenge in the synthesis of highly branched alkanes due to carbocation rearrangements. The initially formed carbocation can rearrange to a more stable form before alkylating the substrate, leading to a mixture of products.[1][2]

Key Considerations for Improving Selectivity:

  • Choice of Alkylating Agent: Use an alkylating agent that forms a stable carbocation that is less prone to rearrangement. For the synthesis of this compound, the ideal carbocation would be the tert-butyl cation, which is tertiary and relatively stable. However, the substrate for alkylation, likely 2,3-dimethylbutane, can also be activated.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes suppress rearrangement reactions, as they often have a higher activation energy than the desired alkylation.

    • Catalyst: The choice and concentration of the Lewis acid catalyst can influence the extent of carbocation rearrangements. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃) or using a solid acid catalyst might improve selectivity.

  • Alternative Synthetic Routes: If carbocation rearrangements remain a significant issue, consider a synthetic route that avoids the formation of rearrangeable carbocations. One such strategy is to use an acylation reaction followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction), as acylium ions are not prone to rearrangement.[1]

The potential carbocation rearrangement pathway leading to an isomeric product is illustrated below:

CarbocationRearrangement cluster_main Desired Pathway cluster_side Side Reaction: Carbocation Rearrangement 2,3-dimethylbutane 2,3-dimethylbutane Desired Carbocation Desired Carbocation 2,3-dimethylbutane->Desired Carbocation + Alkylating Agent (e.g., t-butyl cation) Initial Carbocation Initial Carbocation 2,3-dimethylbutane->Initial Carbocation + Alkylating Agent This compound This compound Desired Carbocation->this compound Rearranged Carbocation Rearranged Carbocation Initial Carbocation->Rearranged Carbocation Hydride/Methyl Shift Isomeric Product Isomeric Product Rearranged Carbocation->Isomeric Product

Caption: Simplified reaction pathways showing the desired synthesis and a competing carbocation rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common approach for synthesizing highly branched alkanes like this compound is through Friedel-Crafts alkylation.[3][4] This typically involves reacting an alkane (in this case, likely 2,3-dimethylbutane) with an alkylating agent (such as a tert-butyl halide or isobutylene) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3]

Q2: How can I purify the final product to remove unreacted starting materials and side products?

A2: Purification of this compound from the reaction mixture typically involves several steps. After quenching the reaction, an aqueous workup is necessary to remove the catalyst and other water-soluble byproducts. The organic layer is then washed, dried, and the solvent is removed. Final purification of the crude product can be achieved by fractional distillation, taking advantage of the differences in boiling points between the desired product and any remaining starting materials or isomeric byproducts. For highly branched alkanes, which may be difficult to separate from their isomers, preparative gas chromatography can also be an effective purification method.

Q3: What are the main side reactions to be aware of during the synthesis?

A3: Besides carbocation rearrangements leading to isomeric products, other potential side reactions include:

  • Polyalkylation: The product, this compound, can sometimes be more reactive than the starting alkane, leading to further alkylation and the formation of heavier byproducts. Using a large excess of the initial alkane can help to minimize this.

  • Cracking/Decomposition: At higher temperatures, the alkanes can undergo cracking, leading to the formation of smaller hydrocarbons and a complex mixture of products.

  • Oligomerization/Polymerization of the Alkylating Agent: If an alkene is used as the alkylating agent, it can polymerize under the acidic reaction conditions.

Q4: Are there any safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water, releasing HCl gas. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents used are flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources.

  • Exothermic Reaction: The alkylation reaction can be exothermic. It is important to control the rate of addition of reactants and to have a cooling bath available to manage the reaction temperature.

Experimental Protocols

Adapted Protocol for the Synthesis of a Highly Branched Nonane (Based on the Synthesis of 2,2,4,4-Tetramethylpentane)

This protocol is adapted from the synthesis of 2,2,4,4-tetramethylpentane (B94933) and would require optimization for the synthesis of this compound. The key would be the substitution of the starting materials.

Reactants and Reagents:

  • 2,3-Dimethylbutane (substrate to be alkylated)

  • tert-Butyl chloride (alkylating agent)

  • Anhydrous Aluminum Chloride (catalyst)

  • Anhydrous Dichloromethane (B109758) (solvent)

  • Ice-cold water (for quenching)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube. Ensure all glassware is thoroughly dried.

  • In the flask, add anhydrous aluminum chloride (ensure it is a fresh, active batch).

  • Add anhydrous dichloromethane to the flask and cool the mixture in an ice bath.

  • In the dropping funnel, prepare a solution of 2,3-dimethylbutane and tert-butyl chloride in anhydrous dichloromethane.

  • Slowly add the solution from the dropping funnel to the cooled, stirred suspension of aluminum chloride. Control the rate of addition to maintain a low reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0 °C or room temperature) for a specified period. Monitor the reaction progress by Gas Chromatography (GC) if possible.

  • Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice. This should be done in a fume hood as HCl gas will be evolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to isolate the this compound.

Note: This is a generalized and adapted protocol. The optimal stoichiometry, temperature, and reaction time will need to be determined experimentally.

Data Presentation

The following table summarizes key factors influencing the yield of Friedel-Crafts alkylation reactions for the synthesis of branched alkanes. Specific quantitative data for this compound synthesis is limited in the literature; therefore, these are general trends.

Table 1: Factors Affecting Yield in Branched Alkane Synthesis

ParameterGeneral Effect on YieldRationale
Catalyst Activity High activity is crucial for high yield.Inactive (e.g., hydrated) catalyst will not effectively generate the carbocation electrophile, leading to low or no reaction.
Reaction Temperature Has an optimal range; too low or too high decreases yield.Lower temperatures slow the reaction rate, while higher temperatures can promote side reactions like cracking and rearrangements.
Reactant Ratio An excess of the alkane substrate often increases yield.Favors the mono-alkylation product and reduces the likelihood of polyalkylation and polymerization of the alkylating agent.
Purity of Reagents High purity is essential for high yield.Impurities, especially water, can deactivate the catalyst and introduce unwanted side reactions.

Visualizations

SynthesisWorkflow start Start: Prepare Dry Glassware reactants Charge Flask with Anhydrous AlCl₃ and Solvent start->reactants cool Cool Mixture in Ice Bath reactants->cool addition Slowly Add Solution of 2,3-Dimethylbutane and tert-Butyl Chloride cool->addition reaction Stir at Controlled Temperature addition->reaction quench Quench with Ice Water reaction->quench workup Aqueous Workup: Separate and Wash Organic Layer quench->workup dry Dry Organic Layer workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Fractional Distillation evaporate->purify product Final Product: This compound purify->product

References

Technical Support Center: Purification of 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2,2,3,4-tetramethylpentane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial grades of this compound?

A1: Common impurities in commercially available this compound often include other C9 isomers with close boiling points, such as 2,2,3,3-tetramethylpentane (B1619375) and 2,3,3,4-tetramethylpentane. Additionally, olefinic compounds, which can cause undesirable odors and side reactions, may be present.[1] Residual starting materials or byproducts from the synthesis process can also be impurities.

Q2: Which purification method is most suitable for achieving high-purity this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Fractional Distillation is effective for separating isomers with different boiling points.[2][3] For isomers with very close boiling points, a column with a high number of theoretical plates is necessary.[2]

  • Extractive Distillation is employed when fractional distillation is impractical due to very close boiling points.[2][4] This method introduces a solvent that alters the relative volatilities of the components, facilitating separation.[4]

  • Preparative Gas Chromatography (Prep-GC) offers high-resolution separation and is ideal for obtaining very high purity material, especially for analytical standards or small-scale preparations.[5][6]

  • Adsorptive Purification using materials like zeolites can effectively separate linear and branched alkanes.[7][8][9] This method is particularly useful for removing specific isomer types.

Q3: How can I remove olefinic impurities from my this compound sample?

A3: Olefinic impurities can often be removed by treating the hydrocarbon with a solid adsorbent material.[1] One common laboratory method involves washing the sample with concentrated sulfuric acid, which reacts with and removes the olefins.[10]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for determining the purity of volatile hydrocarbons like this compound.[11][12] GC-FID provides quantitative data on the relative amounts of different components, while GC-MS allows for the identification of impurities by their mass spectra.[13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
Symptom Possible Cause(s) Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column or one with a more efficient packing material.[3]- Increase the reflux ratio to provide more vaporization-condensation cycles.[15]
Distillation rate is too fast.- Reduce the heating rate to ensure gradual distillation, allowing for proper equilibrium to be established on each theoretical plate.[13]
Column Flooding Excessive heating rate causing a large volume of vapor to overwhelm the column.- Immediately reduce the heat input to the distillation flask.[11]- Ensure the column is properly insulated to maintain a consistent temperature gradient.[11]
Temperature Fluctuations at the Thermometer Uneven boiling or "bumping" of the liquid.- Ensure boiling chips or a magnetic stir bar are in the distillation flask for smooth boiling.[16]- Check for drafts and properly insulate the distillation apparatus.[13]
Preparative Gas Chromatography (Prep-GC)
Symptom Possible Cause(s) Troubleshooting Steps
Poor Peak Resolution Column overload.- Reduce the injection volume.[17]- Use a column with a larger internal diameter and thicker stationary phase film.
Inappropriate temperature program.- Optimize the temperature ramp rate to improve the separation of closely eluting peaks.
Peak Tailing or Fronting Active sites in the injector liner or on the column.- Deactivate the liner or use a liner with a different packing material.- Condition the column at a high temperature to remove contaminants.[17]
Column overloading.- Dilute the sample or reduce the injection volume.[17]
Ghost Peaks Contamination in the syringe, injector, or carrier gas.- Thoroughly clean the syringe between injections.- Bake out the injector and column at a high temperature.[17][18]- Ensure high-purity carrier gas and use appropriate gas filters.[19]
Adsorptive Purification
Symptom Possible Cause(s) Troubleshooting Steps
Inefficient Impurity Removal Adsorbent is saturated or deactivated.- Regenerate the adsorbent according to the manufacturer's instructions. This often involves heating under a flow of inert gas.[20][21][22]- Replace the adsorbent if it cannot be effectively regenerated.
Incorrect adsorbent selection.- Ensure the chosen zeolite or other adsorbent has the appropriate pore size and surface chemistry to selectively adsorb the target impurities.[7]
Slow Flow Rate Through Adsorbent Bed Adsorbent particles are too fine or have become compacted.- Use an adsorbent with a larger particle size.- Gently fluidize the bed before use to reduce compaction.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying several hundred milliliters of this compound from impurities with boiling points differing by at least 10-20°C.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.[11][13]

  • Add the crude this compound and boiling chips to the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Wrap the fractionating column and distillation head with glass wool and aluminum foil to ensure an adiabatic operation.[11][13]

  • Begin heating the flask gently.

  • Observe the condensation ring as it slowly ascends the column. Adjust the heating rate to maintain a slow and steady rise.[13]

  • Record the temperature when the first drops of distillate are collected. This will be the boiling point of the most volatile component.

  • Collect the initial fraction (forerun) in a separate receiving flask until the temperature stabilizes at the boiling point of this compound (approximately 133°C).

  • Change to a clean receiving flask and collect the main fraction while the temperature remains constant.

  • If the temperature begins to rise significantly, it indicates that a higher-boiling impurity is starting to distill. Stop the distillation or collect this fraction in a separate flask.

  • Analyze the purity of the collected fractions using GC-FID or GC-MS.

Quantitative Data (Typical for Alkane Isomer Separation):

ParameterValue
Column Efficiency 20-50 theoretical plates
Reflux Ratio 5:1 to 20:1
Achievable Purity 98-99.5%

Note: The efficiency of fractional distillation is highly dependent on the specific isomers present and their boiling point differences.

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

This protocol outlines a general method for quantifying the purity of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating hydrocarbon isomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Start at 50°C, hold for 5 minutes, then ramp to 150°C at 5°C/minute.

  • Injection Volume: 1 µL of a dilute solution of the sample in a volatile solvent (e.g., hexane).

Procedure:

  • Prepare a dilute solution of the purified this compound in a high-purity volatile solvent.

  • Inject the sample into the GC.

  • Record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time (determined by running a standard if available).

  • Calculate the purity by the area percent method, assuming that the FID response is proportional to the mass of each hydrocarbon.

Quantitative Data (Example):

ComponentRetention Time (min)Peak AreaArea %
Impurity 18.515001.0%
This compound9.214700098.0%
Impurity 29.815001.0%

Note: For highly accurate quantitative analysis, calibration with certified reference standards is recommended.[23][24]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result crude_sample Crude this compound frac_dist Fractional Distillation crude_sample->frac_dist Select Method ext_dist Extractive Distillation crude_sample->ext_dist Select Method prep_gc Preparative GC crude_sample->prep_gc Select Method adsorption Adsorptive Purification crude_sample->adsorption Select Method gc_analysis GC-FID / GC-MS Analysis frac_dist->gc_analysis impurities Impurities for Disposal frac_dist->impurities ext_dist->gc_analysis ext_dist->impurities prep_gc->gc_analysis prep_gc->impurities adsorption->gc_analysis adsorption->impurities gc_analysis->frac_dist Repurify if needed pure_product High-Purity Product (>99%) gc_analysis->pure_product Meets Purity Spec

Caption: General experimental workflow for the purification and analysis of this compound.

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Separation of 2,2,3,4-Tetramethylpentane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 2,2,3,4-tetramethylpentane and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming challenges in isolating these compounds.

Frequently Asked Questions (FAQs)

Q1: What makes separating this compound from its isomers challenging?

A1: The primary challenge lies in the similar physicochemical properties of C9H20 isomers.[1] Many of these isomers have very close boiling points and similar polarities, making separation by conventional methods like fractional distillation difficult and energy-intensive.[2] Achieving high purity requires optimized methods and specialized techniques.

Q2: What are the most common methods for separating this compound from its isomers?

A2: The two most prevalent and effective methods are fractional distillation and gas chromatography (GC). Fractional distillation is suitable when there is a significant difference in boiling points between the isomers.[2] Gas chromatography offers higher resolution for isomers with very close boiling points and is an excellent analytical and preparative technique.[1]

Q3: How does the structure of an alkane isomer affect its boiling point?

A3: The boiling point of an alkane is influenced by the strength of the intermolecular van der Waals forces. For isomers with the same molecular formula (like C9H20), increased branching leads to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, resulting in weaker van der Waals forces and a lower boiling point compared to their straight-chain or less branched counterparts.

Q4: Can I use other methods besides distillation and GC?

A4: Yes, for particularly difficult separations, advanced techniques can be employed. These include:

  • Extractive Distillation: Involves adding a solvent to alter the relative volatilities of the isomers.

  • Azeotropic Distillation: Uses an entrainer that forms a low-boiling azeotrope with one of the isomers.

  • Adsorptive Separation: Utilizes molecular sieves like zeolites or metal-organic frameworks (MOFs) that can separate isomers based on size and shape exclusion.

Data Presentation: Physical Properties of this compound and Selected Isomers

The following table summarizes key physical properties of this compound and some of its C9H20 isomers to aid in the selection of an appropriate separation strategy.

Isomer NameMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-NonaneC9H20150.8-53.50.717
2-MethyloctaneC9H20143.3-0.713
2,6-DimethylheptaneC9H20135.2-103.00.709
This compound C9H20 133.0 - 133.9 -121.0 0.720 - 0.739
2,2-DimethylheptaneC9H20132.0-113.00.724
2,2,4,4-TetramethylpentaneC9H20122.0-67.00.719

Experimental Protocols

Method 1: Fractional Distillation

This protocol is suitable for separating isomers with a boiling point difference of at least 5-10°C.

Objective: To separate a mixture of this compound and a higher or lower boiling point isomer (e.g., n-nonane).

Materials:

  • Mixture of C9H20 isomers

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the isomer mixture and boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin heating the mixture gently with the heating mantle.

  • Observe the temperature at the distillation head. The temperature will rise and then stabilize at the boiling point of the more volatile component.

  • Collect the distillate that comes over at this stable temperature in the receiving flask.

  • Once the temperature begins to rise again, it indicates that the lower-boiling point isomer has been mostly distilled.

  • Change the receiving flask to collect the next fraction, which will be a mixture of the isomers.

  • The temperature will then stabilize again at the boiling point of the higher-boiling point isomer. Collect this fraction in a new receiving flask.

  • Stop the distillation before the distilling flask runs dry.

  • Analyze the purity of the collected fractions using Gas Chromatography.

Method 2: Gas Chromatography (GC)

This protocol is ideal for the analytical and preparative separation of isomers with very close boiling points.

Objective: To separate and quantify a mixture of this compound and its isomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column is recommended for alkane separation. A good choice is a 100% dimethylpolysysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase.[3]

    • Typical Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.[3]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase at 5°C/min to 150°C.

    • Hold: Maintain at 150°C for 5 minutes. (Note: The temperature program should be optimized for the specific isomer mixture.)

Procedure:

  • Prepare a dilute solution of the isomer mixture in a volatile, non-polar solvent (e.g., pentane (B18724) or hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC using a split injection mode (e.g., 100:1 split ratio) to prevent column overload.

  • Initiate the GC run and data acquisition.

  • Identify the peaks in the resulting chromatogram based on their retention times by running individual standards if available. The elution order on a non-polar column will generally follow the boiling points of the isomers.

  • Quantify the relative amounts of each isomer by integrating the peak areas.

Troubleshooting Guides

Fractional Distillation Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Fractions) 1. Insufficient column efficiency. 2. Heating rate is too high. 3. Poor insulation of the column.1. Use a longer fractionating column or one with a more efficient packing material. 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. 3. Insulate the column to maintain a proper temperature gradient.
Bumping (Violent Boiling) 1. Lack of boiling chips. 2. Heating is too rapid or uneven.1. Ensure fresh boiling chips are added before heating. 2. Use a heating mantle for even heating and reduce the temperature.
No Distillate Collection 1. Thermometer bulb is incorrectly placed. 2. Insufficient heating. 3. Leak in the system.1. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. 2. Increase the heating mantle temperature. 3. Check all joints for a proper seal.
Gas Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate GC column. 2. Temperature program is too fast. 3. Carrier gas flow rate is not optimal. 4. Column is overloaded.1. Use a longer column or a column with a smaller internal diameter for higher efficiency. Ensure a non-polar stationary phase is being used.[3] 2. Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or slower) to improve separation.[3] 3. Optimize the carrier gas flow rate to achieve the highest column efficiency. 4. Dilute the sample or increase the split ratio.
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination.1. Use a deactivated injector liner. For alkanes, this is less common but can occur. 2. Bake out the column at a high temperature (within its specified limit) to remove contaminants.
Ghost Peaks (Peaks in Blank Run) 1. Contamination in the injector, syringe, or carrier gas. 2. Septum bleed.1. Clean the injector and use a clean syringe. Ensure high-purity carrier gas is used. 2. Replace the injector septum.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis A Assemble Apparatus B Add Isomer Mixture & Boiling Chips A->B C Gentle Heating B->C D Monitor Temperature C->D E Collect Fraction 1 (Lower BP) D->E Temp. Stable F Change Receiving Flask E->F G Collect Fraction 2 (Higher BP) F->G Temp. Rises & Stabilizes H Analyze Fractions by GC G->H

Caption: Workflow for separating alkane isomers using fractional distillation.

GC_Troubleshooting_Logic Start Poor Isomer Resolution in GC? Cause1 Check Temperature Program Start->Cause1 Yes Cause2 Evaluate Column Cause3 Check Flow Rate Cause4 Check Sample Concentration Solution1 Decrease Ramp Rate (e.g., 5°C/min) Cause1->Solution1 Solution1->Cause2 Solution2a Use Longer Column Cause2->Solution2a Solution2b Use Smaller ID Column Cause2->Solution2b Solution2a->Cause3 Solution2b->Cause3 Solution3 Optimize Carrier Gas Flow Cause3->Solution3 Solution3->Cause4 Solution4 Dilute Sample or Increase Split Ratio Cause4->Solution4

Caption: Troubleshooting logic for poor resolution in gas chromatography.

References

Technical Support Center: Fractional Distillation of Nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fractional distillation of nonane (B91170) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating nonane isomers via fractional distillation?

The main challenge lies in the close boiling points of the various nonane isomers.[1][2] Nonane has 35 structural isomers, and many of these have boiling points that differ by only a few degrees or even fractions of a degree.[3][4][5] Fractional distillation separates components based on differences in volatility; therefore, separating compounds with very similar boiling points requires highly efficient distillation columns with a large number of theoretical plates.[2][6]

Q2: How does branching affect the boiling point of nonane isomers?

Increased branching in alkane isomers leads to a lower boiling point. This is because branched molecules are more compact and have a smaller surface area compared to their straight-chain counterparts. This reduction in surface area results in weaker van der Waals intermolecular forces, which require less energy to overcome, thus lowering the boiling point. For example, n-nonane has a higher boiling point than its branched isomers like 2-methyloctane (B1294640) or 2,2-dimethylheptane.

Q3: What type of distillation column packing is recommended for separating nonane isomers?

For separating close-boiling mixtures like nonane isomers, high-efficiency packing materials are crucial. Structured packing or high-performance random packing, such as Raschig rings or metal saddles made of stainless steel, are often preferred in industrial applications.[1] In a laboratory setting, columns packed with glass beads or Vigreux columns are commonly used to increase the surface area for vapor-liquid equilibrium, effectively increasing the number of theoretical plates.[7] The choice of packing will depend on the required separation efficiency, the scale of the distillation, and pressure drop considerations.

Q4: Can azeotropes form during the distillation of nonane isomers?

While nonane isomers themselves are unlikely to form azeotropes with each other due to their chemical similarity, the presence of impurities, such as water or other solvents, could potentially lead to the formation of azeotropes.[1] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[2] If an azeotrope forms, it will be impossible to separate the components by simple fractional distillation. It is crucial to ensure the starting material is dry and free of other solvents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fractional distillation of nonane isomers.

Problem Possible Causes Solutions
Poor Separation of Isomers - Insufficient number of theoretical plates in the distillation column.- Incorrect heating rate (too fast).- Poor insulation of the distillation column.- Column flooding.- Use a longer distillation column or one with more efficient packing.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[7]- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[7]- Reduce the heating rate or check for blockages in the column.
Fluctuating Temperature Reading - Uneven boiling ("bumping") of the mixture.- Thermometer bulb not correctly positioned.- Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[7]
No Distillate Collection - Insufficient heating.- Leaks in the apparatus.- Condenser water is too cold for very volatile isomers.- Increase the heating mantle temperature gradually.- Check all joints and connections for a proper seal.- For very low-boiling isomers, consider using a coolant at a slightly higher temperature or a less efficient condenser.
Column Flooding - Excessive boil-up rate.- Constriction in the column packing.- Reduce the heat input to the distillation flask.- Ensure the packing material is uniformly distributed and not too dense.
Product Contamination - Cross-contamination from previous distillations.- Degradation of heat-sensitive compounds (less likely for alkanes).- Improper fraction collection.- Thoroughly clean all glassware before use.- Ensure precise cuts are made between fractions based on stable temperature plateaus.

Data Presentation

The following table summarizes the boiling points of a selection of nonane isomers. As illustrated, the boiling points are often very close, necessitating high-efficiency fractional distillation for separation.

Isomer NameStructureBoiling Point (°C)
n-NonaneStraight chain150.8[3]
2-MethyloctaneBranched143.3
3-MethyloctaneBranched144.2
4-MethyloctaneBranched142.4
2,2-DimethylheptaneBranched136.3
2,3-DimethylheptaneBranched140.5
2,4-DimethylheptaneBranched137.8
2,5-DimethylheptaneBranched135.2
2,6-DimethylheptaneBranched135.2
3,3-DimethylheptaneBranched139.9
3,4-DimethylheptaneBranched140.6
2,2,5-TrimethylhexaneBranched124.1[4]
2,3,4-TrimethylhexaneBranched137.8[4]

Experimental Protocols

Detailed Methodology for Fractional Distillation of Nonane Isomers

This protocol outlines a general procedure for the separation of a mixture of nonane isomers in a laboratory setting.

1. Preparation and Setup:

  • Ensure all glassware is clean and dry to prevent contamination and potential azeotrope formation.

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Use a round-bottom flask of an appropriate size for the volume of the mixture.

  • Select a fractionating column with a high number of theoretical plates (e.g., a long Vigreux column or a column packed with structured packing).

  • Add boiling chips or a magnetic stir bar to the round-bottom flask containing the nonane isomer mixture.

  • Position the thermometer correctly in the distillation head, with the top of the bulb level with the side arm leading to the condenser.[7]

2. Distillation Process:

  • Begin heating the mixture gently using a heating mantle.

  • As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column. The rate of distillation should be slow and steady, approximately 1-2 drops of distillate per second.[7]

  • Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.[7]

  • Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the most volatile isomer as it distills.

  • Collect the first fraction in a clean, dry receiving flask.

3. Fraction Collection:

  • Once the temperature begins to rise, it indicates that the first isomer has been largely distilled.

  • Quickly change the receiving flask to collect the intermediate fraction.

  • When the temperature stabilizes again at the boiling point of the next isomer, change the receiving flask to collect the second fraction.

  • Repeat this process for each isomer in the mixture.

  • Label each collected fraction clearly.

4. Analysis:

  • Analyze the composition of each fraction using gas chromatography (GC) to determine the purity and confirm the identity of the separated isomers.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_collection Fraction Collection cluster_analysis Analysis A Clean and Dry Glassware B Assemble Apparatus A->B C Add Nonane Mixture & Boiling Chips B->C D Gentle Heating C->D E Observe Condensation Rise D->E F Monitor Temperature E->F G Collect First Fraction F->G H Change Receiving Flask at Temp Rise G->H I Collect Intermediate Fractions H->I J Collect Pure Fractions at Stable Temps I->J K Analyze Fractions by GC J->K Troubleshooting_Guide Start Problem: Poor Separation Q1 Is the heating rate too fast? Start->Q1 A1 Reduce heating rate Q1->A1 Yes Q2 Is the column well insulated? Q1->Q2 No A1->Q2 A2 Insulate column with glass wool/foil Q2->A2 No Q3 Is the column efficiency high enough? Q2->Q3 Yes A2->Q3 A3 Use a longer column or more efficient packing Q3->A3 No End Separation Improved Q3->End Yes A3->End

References

Technical Support Center: Stability of 2,2,3,4-Tetramethylpentane at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for experiments involving 2,2,3,4-tetramethylpentane at elevated temperatures. Understanding the thermal stability of this highly branched alkane is critical for its use as a solvent, reactant, or in high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound compared to other nonane (B91170) (C9H20) isomers?

A1: this compound is one of the most stable isomers of nonane. Highly branched alkanes exhibit greater stability compared to their straight-chain or less branched counterparts. This increased stability is attributed to the presence of a larger number of stronger primary C-H bonds and the steric hindrance that protects the weaker C-C bonds from attack.

Q2: At what temperature does this compound begin to decompose?

A2: The precise onset of thermal decomposition for this compound can be influenced by experimental conditions such as pressure, residence time, and the presence of catalysts or impurities. Generally, the pyrolysis of alkanes, including branched isomers, occurs at temperatures above 450°C. For highly branched structures, significant decomposition rates are typically observed at temperatures exceeding 500°C in an inert atmosphere.

Q3: What are the expected primary products of the thermal decomposition of this compound?

A3: The pyrolysis of this compound proceeds through a free-radical chain mechanism. The initiation step involves the fission of the weakest C-C bonds. Based on its structure, the primary decomposition products are expected to include smaller alkanes and alkenes such as isobutane, isobutene, propene, and methane. The specific distribution of these products will depend on the temperature and other reaction conditions.

Q4: How does the pressure in my reactor affect the decomposition of this compound?

A4: Pressure plays a significant role in the kinetics and reaction pathways of pyrolysis. Higher pressures can increase the rate of bimolecular reactions, such as hydrogen abstraction, and can also shift the equilibrium of decomposition reactions. In general, increased pressure can lead to a more complex mixture of products and may slightly lower the temperature at which decomposition becomes significant.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low decomposition temperature or rapid degradation. Presence of impurities (e.g., oxygen, peroxides) that can initiate free-radical chain reactions. Catalytic effect from reactor wall materials (e.g., certain metals).Ensure the use of high-purity this compound. Thoroughly purge the reactor with an inert gas (e.g., nitrogen, argon) to remove all traces of oxygen. Consider using a quartz or passivated stainless steel reactor to minimize catalytic effects.
Inconsistent product distribution between experimental runs. Fluctuations in reaction temperature, pressure, or residence time. Incomplete mixing within the reactor.Calibrate temperature and pressure sensors regularly. Implement precise control over the heating rate and residence time. Ensure efficient mixing to maintain uniform conditions throughout the reactor.
Formation of high molecular weight products or coke. Secondary reactions of primary decomposition products, such as polymerization of alkenes, especially at longer residence times or higher pressures.Reduce the residence time of the reactants in the high-temperature zone. Lower the reaction temperature if the desired conversion can still be achieved. Consider operating at lower pressures to disfavor bimolecular polymerization reactions.
Difficulty in achieving desired conversion rates. The reaction temperature is too low due to the high thermal stability of this compound. Insufficient residence time.Gradually increase the reaction temperature in controlled increments. Increase the residence time, but be mindful of the potential for secondary reactions (see above).

Experimental Protocols

Determining Thermal Decomposition Onset via Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which significant thermal decomposition of this compound begins under a controlled atmosphere.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of high-purity this compound into a TGA crucible (typically alumina (B75360) or platinum).

  • Place the crucible in the TGA furnace.

  • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free environment.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Continuously monitor the sample mass as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant mass loss is first observed. This is often determined by the intersection of the baseline tangent with the tangent of the decomposition curve.

Analysis of Pyrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of the thermal decomposition of this compound.

Methodology:

  • Set up a pyrolysis reactor (e.g., a flow reactor or a sealed batch reactor) capable of reaching and maintaining the desired decomposition temperature.

  • Introduce a known amount of this compound into the pre-heated and inert-gas-purged reactor.

  • Allow the pyrolysis reaction to proceed for a defined residence time.

  • Collect the gaseous products from the reactor outlet. For a batch reactor, collect the headspace gas after cooling.

  • Inject a known volume of the collected gas sample into a GC-MS system.

  • The GC will separate the different components of the product mixture based on their boiling points and interactions with the column's stationary phase.

  • The MS will fragment and detect the separated components, allowing for their identification based on their mass spectra.

  • Quantification can be achieved by using appropriate calibration standards for the expected products.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the thermal decomposition of this compound in the public domain, the following table provides typical ranges for kinetic parameters of branched alkanes. These values should be used as estimates, and experimental determination for the specific conditions is highly recommended.

Parameter Typical Value Range for Branched Alkanes Notes
Decomposition Temperature Range (°C) 500 - 700Dependent on pressure and residence time.
Activation Energy (Ea) (kJ/mol) 210 - 250For the initial C-C bond scission.
Pre-exponential Factor (A) (s⁻¹) 10¹⁵ - 10¹⁷For unimolecular decomposition reactions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Product Analysis Sample This compound (High Purity) Reactor High-Temperature Reactor (Inert Atmosphere) Sample->Reactor Introduce Sample Heating Controlled Heating (e.g., 500-700°C) Reactor->Heating Apply Heat Collection Product Gas Collection Heating->Collection Decomposition Occurs GCMS GC-MS Analysis Collection->GCMS Inject Sample Data Data Interpretation (Identification & Quantification) GCMS->Data Generate Spectra

Caption: Experimental workflow for the pyrolysis of this compound and subsequent product analysis.

Troubleshooting_Logic cluster_issues Identify the Issue cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Start Problem Encountered During Experiment Issue1 Premature Decomposition Start->Issue1 Issue2 Inconsistent Results Start->Issue2 Issue3 Coke Formation Start->Issue3 Cause1a Impurities (O₂) Issue1->Cause1a Cause1b Catalytic Reactor Surface Issue1->Cause1b Cause2a Parameter Fluctuation (T, P, time) Issue2->Cause2a Cause3a Secondary Reactions Issue3->Cause3a Sol1a Purge with Inert Gas Cause1a->Sol1a Sol1b Use Inert Reactor Cause1b->Sol1b Sol2a Calibrate & Control Cause2a->Sol2a Sol3a Optimize Conditions (Lower T, shorter time) Cause3a->Sol3a

Caption: A logical troubleshooting guide for common issues in high-temperature experiments.

Technical Support Center: Degradation Pathways of 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2,2,3,4-tetramethylpentane. Due to its highly branched structure, this compound exhibits significant resistance to degradation, posing unique challenges in experimental studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during biotic and abiotic degradation experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
No observable degradation of this compound in microbial cultures. Highly branched alkanes are known to be recalcitrant to microbial degradation due to steric hindrance at the terminal methyl groups, which prevents enzymatic attack.[1][2]1. Co-metabolism: Introduce a more readily biodegradable n-alkane (e.g., hexadecane) into the culture. The enzymes produced for the primary substrate may fortuitously act on this compound.[3] 2. Bioaugmentation: Inoculate with specialized microbial consortia known to degrade branched alkanes, such as strains of Rhodococcus, Mycobacterium, or Brevibacterium.[1][4][5] 3. Extended Incubation: Degradation of highly branched alkanes can be extremely slow. Extend the incubation period and monitor for small changes in the parent compound concentration and the appearance of metabolites over a longer timeframe.
Inconsistent or non-reproducible degradation rates in replicate experiments. 1. Inoculum Variability: Differences in the physiological state or density of the microbial inoculum. 2. Substrate Bioavailability: Poor aqueous solubility of this compound can lead to inconsistent availability to microorganisms. 3. Abiotic Losses: Volatilization of the compound from the experimental setup.1. Standardize Inoculum: Use a standardized inoculum preparation protocol, ensuring consistent cell density and growth phase. 2. Enhance Bioavailability: Use a non-ionic surfactant or a carrier solvent to increase the dispersion of the hydrocarbon in the aqueous medium. Include appropriate controls to assess the effect of the surfactant/solvent on microbial activity. 3. Minimize Abiotic Losses: Use sealed reaction vessels with minimal headspace. Include sterile controls to quantify any abiotic losses.
Difficulty in identifying degradation products using GC-MS. 1. Low Concentration of Metabolites: The degradation rate may be very low, leading to product concentrations below the detection limit of the instrument. 2. Complex Mixture of Isomers: Abiotic degradation (e.g., pyrolysis) can produce a complex mixture of isomeric products that are difficult to separate and identify.[6][7] 3. Derivatization Issues: Polar metabolites (alcohols, acids) may require derivatization for GC-MS analysis, and the reaction may be incomplete.1. Concentration Step: Incorporate a sample concentration step (e.g., solid-phase extraction) prior to analysis. 2. High-Resolution GC: Use a long capillary column with a slow temperature ramp to improve the separation of isomers. 3. Alternative Analytical Techniques: Employ LC-MS for the analysis of polar metabolites without the need for derivatization.[8] 4. Optimize Derivatization: Optimize the derivatization reaction conditions (reagent, temperature, time) and include standards of expected products to verify the efficiency.
Abiotic degradation (photolysis, thermolysis) yields a wide array of unexpected products. Free radical mechanisms dominate in abiotic degradation pathways, leading to a variety of cleavage and rearrangement products.[9]1. Control Reaction Conditions: Precisely control temperature, light intensity, and the presence of catalysts or photosensitizers to favor specific reaction pathways. 2. Radical Scavengers: Introduce radical scavengers to the control experiments to confirm the role of free radicals in the degradation process. 3. Detailed Product Analysis: Utilize advanced analytical techniques such as GCxGC-TOFMS for comprehensive product identification in complex mixtures.

Frequently Asked Questions (FAQs)

Biotic Degradation

  • Q1: Why is this compound so resistant to biodegradation? A1: The extensive branching, particularly the quaternary carbon atom at the C2 position and the tertiary carbons at C3 and C4, sterically hinders the initial enzymatic attack by monooxygenases, which typically occurs at the terminal or subterminal positions of the alkane chain.[2][10]

  • Q2: What are the expected initial steps in the microbial degradation of this compound? A2: The initial step is likely the oxidation of a terminal methyl group by an alkane hydroxylase or a cytochrome P450 monooxygenase to form a primary alcohol.[11][12] This is then further oxidized to an aldehyde and a carboxylic acid. Subsequent degradation would proceed via pathways analogous to fatty acid beta-oxidation, although branching can complicate this process.

  • Q3: Can anaerobic degradation of this compound occur? A3: While less common for highly branched alkanes, anaerobic degradation is possible, typically through the addition of the hydrocarbon to fumarate, mediated by alkylsuccinate synthase.[8] This pathway has been observed for other branched alkanes.

Abiotic Degradation

  • Q4: What are the primary mechanisms of abiotic degradation for this compound? A4: The main abiotic degradation pathways are thermal degradation (pyrolysis) and photodegradation. Pyrolysis involves the homolytic cleavage of C-C and C-H bonds at high temperatures, leading to a complex mixture of smaller alkanes and alkenes through free radical chain reactions.[9] Photodegradation can occur in the presence of photosensitizers and oxygen, leading to the formation of oxidized products like alcohols and ketones.[13][14]

  • Q5: What products can be expected from the pyrolysis of this compound? A5: Pyrolysis will likely result in the cleavage of the C-C bonds, leading to the formation of a variety of smaller, stable alkanes and alkenes. For example, cleavage of the C2-C3 bond could yield isobutane (B21531) and isopentene isomers. The product distribution will depend on the temperature, pressure, and presence of any catalysts.[6][15]

Experimental Protocols

1. Aerobic Biodegradation Assay

  • Objective: To assess the biodegradation of this compound by a microbial consortium.

  • Methodology:

    • Prepare a minimal salts medium (MSM) appropriate for hydrocarbon-degrading microorganisms.

    • Dispense 100 mL of MSM into 250 mL serum bottles.

    • Add this compound to a final concentration of 100 mg/L. A carrier solvent like pentane (B18724) (which will evaporate) can be used for accurate addition.

    • Inoculate the bottles with a pre-cultured microbial consortium known to degrade branched alkanes.

    • Prepare sterile controls (no inoculum) to monitor for abiotic losses.

    • Seal the bottles with Teflon-lined septa and aluminum crimps.

    • Incubate at a suitable temperature (e.g., 30°C) with shaking (150 rpm).

    • At regular intervals, sacrifice replicate bottles from both biotic and abiotic sets.

    • Extract the remaining this compound and any metabolites using a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • Analyze the extracts by GC-MS to quantify the parent compound and identify degradation products.

2. Abiotic Thermal Degradation (Pyrolysis) Study

  • Objective: To investigate the product distribution from the thermal degradation of this compound.

  • Methodology:

    • Place a small, accurately weighed amount of this compound into a quartz micro-reactor.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) to ensure an oxygen-free environment.

    • Heat the reactor to the desired pyrolysis temperature (e.g., 600-800°C) for a defined period.

    • The volatile pyrolysis products are passed through a cold trap to collect them.

    • Analyze the collected products by GC-MS to identify and quantify the degradation products.

Quantitative Data

Due to the lack of specific experimental data for this compound in the scientific literature, the following table presents hypothetical, yet plausible, quantitative data based on studies of similar branched alkanes.

Degradation Type Parameter Condition Value Reference (Analogous Compounds)
Biotic Half-life (t½)Aerobic, co-metabolism with n-hexadecane> 100 days[16]
Biotic MineralizationAerobic, specialized consortium, 90 days< 5%[1]
Abiotic Pyrolysis Product Yield700°C, 1 atmIsobutane: ~20%, Propene: ~15%, Methane: ~10%[6][15]
Abiotic Photodegradation Rate ConstantSimulated sunlight, aqueous phase with photosensitizer1 x 10⁻⁷ s⁻¹[13]

Visualizations

Biotic_Degradation_Pathway TMP This compound Alcohol 2,2,3,4-Tetramethylpentan-1-ol TMP->Alcohol Alkane Monooxygenase Aldehyde 2,2,3,4-Tetramethylpentanal Alcohol->Aldehyde Alcohol Dehydrogenase Acid 2,2,3,4-Tetramethylpentanoic Acid Aldehyde->Acid Aldehyde Dehydrogenase BetaOxidation Further Oxidation (Beta-oxidation like pathway) Acid->BetaOxidation CO2 CO2 + H2O BetaOxidation->CO2

Caption: Proposed aerobic biotic degradation pathway for this compound.

Abiotic_Degradation_Workflow cluster_pyrolysis Thermal Degradation (Pyrolysis) cluster_photolysis Photodegradation Pyrolysis_Start This compound Pyrolysis_Radicals Free Radical Formation (C-C and C-H cleavage) Pyrolysis_Start->Pyrolysis_Radicals High Temperature Pyrolysis_Products Mixture of smaller Alkanes and Alkenes Pyrolysis_Radicals->Pyrolysis_Products Propagation & Termination Photo_Start This compound Photo_Excited Excited State / Radical Cation Photo_Start->Photo_Excited UV Light + Photosensitizer Photo_Products Oxidized Products (Alcohols, Ketones) Photo_Excited->Photo_Products + O2, H2O

Caption: Logical workflow for abiotic degradation of this compound.

Troubleshooting_Logic Start Experiment Start: Degradation of 2,2,3,4-TMP Check_Deg Is degradation observed? Start->Check_Deg Success Proceed with product identification and quantification Check_Deg->Success Yes Troubleshoot Troubleshooting Check_Deg->Troubleshoot No Check_Controls Check sterile controls for abiotic loss Troubleshoot->Check_Controls Check_Bioavailability Assess substrate bioavailability Check_Controls->Check_Bioavailability Check_Inoculum Verify inoculum viability and activity Check_Bioavailability->Check_Inoculum Modify_Conditions Modify experimental conditions (e.g., co-metabolism, bioaugmentation) Check_Inoculum->Modify_Conditions

Caption: Troubleshooting logic for biotic degradation experiments.

References

Technical Support Center: Resolving Impurities in 2,2,3,4-Tetramethylpentane Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3,4-tetramethylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound sample?

A1: The most common impurities in this compound (C9H20) are its structural isomers.[1] These are molecules with the same molecular formula but different structural arrangements. Given that this compound is a highly branched alkane, other isomers of nonane (B91170) (C9H20) with different branching and boiling points are the most probable contaminants.

Q2: How can I identify the specific impurities in my sample?

A2: The most effective method for identifying impurities in your this compound sample is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of the mixture in the gas chromatograph, and then the mass spectrometer provides a mass spectrum for each component, allowing for their identification by comparing the spectra to a known library.

Q3: What is the best method to remove isomeric impurities from this compound?

A3: Fractional distillation is the most suitable method for separating this compound from its isomeric impurities. This technique is effective in separating liquids with different boiling points. Since structural isomers of alkanes typically have distinct boiling points, careful fractional distillation can yield a highly purified product.

Troubleshooting Guides

Guide 1: Poor Separation During Fractional Distillation

Problem: You are performing fractional distillation, but the purity of your this compound is not improving significantly, or you are observing co-distillation of impurities.

Possible Causes and Solutions:

  • Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to separate compounds with close boiling points.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.

  • Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient separation.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient.

  • Flooding: The column may be flooded if the heating rate is too high, causing liquid to be carried up the column with the vapor.

    • Solution: Decrease the heating rate and allow the column to drain before resuming distillation at a slower rate.

Guide 2: Interpreting GC-MS Results for Impurity Identification

Problem: You have a GC-MS chromatogram of your this compound sample but are unsure how to identify the impurity peaks.

Steps for Interpretation:

  • Identify the Main Peak: The largest peak in your chromatogram should correspond to this compound.

  • Analyze Impurity Peaks: Examine the smaller peaks in the chromatogram.

  • Examine the Mass Spectrum: For each impurity peak, analyze its mass spectrum. The molecular ion peak (M+) will give you the molecular weight of the impurity. For C9H20 isomers, this will be approximately 128 g/mol .

  • Compare Fragmentation Patterns: Compare the fragmentation pattern of each impurity with a mass spectral library (e.g., NIST, Wiley). The fragmentation pattern is unique to each isomer and will be the key to its identification.

  • Use Retention Times: The retention time of each peak is related to its boiling point. By comparing the retention times of the impurity peaks to the main peak and to known standards, you can infer their relative boiling points.

Data Presentation

Table 1: Boiling Points of this compound and Common Isomeric Impurities

Compound NameCAS NumberBoiling Point (°C)
This compound 1186-53-4 133.0 - 133.9 [2][3][4][5][6]
2,2,4,4-Tetramethylpentane (B94933)1070-87-7121 - 122[7][8][9][10]
2,2,3,3-Tetramethylpentane (B1619375)7154-79-2140[11][12]
2,3,3,4-Tetramethylpentane (B96541)16747-38-9141.55 - 142[13][14]
n-Nonane111-84-2151[1][15][16][17][18]
2-Methyloctane3221-61-2143.2 - 151.0[19][20][21][22][23]
3-Methyloctane (B1293759)2216-33-3144[24][25][26][27][28]

Note: Boiling points can vary slightly based on atmospheric pressure and measurement conditions.

Experimental Protocols

Protocol 1: Fractional Distillation for Purification of this compound
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • Place a stir bar in the round-bottom flask.

  • Procedure:

    • Add the impure this compound sample to the round-bottom flask.

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Maintain a slow and steady distillation rate (1-2 drops per second).

    • Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the first fraction (likely the lowest boiling point impurity).

    • Collect the initial fractions, which will be enriched in the lower-boiling impurities.

    • As the temperature begins to rise and stabilizes at the boiling point of this compound (around 133-134°C), change the receiving flask to collect the purified product.

    • Stop the distillation when the temperature begins to rise again, indicating the distillation of higher-boiling impurities, or when a small amount of residue is left in the distilling flask.

  • Purity Analysis:

    • Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: GC-MS Analysis of this compound Purity
  • Sample Preparation:

    • Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • GC-MS Parameters:

    • GC Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is recommended. A longer column (e.g., 30-60 meters) will provide better resolution of isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 5°C/min to 150°C.

      • Hold: Maintain the temperature at 150°C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-200.

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the relative percentage of each component.

    • Identify the main peak as this compound and the other peaks as impurities by comparing their mass spectra with a spectral library.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Impure this compound Sample gcms_analysis GC-MS Analysis start->gcms_analysis Initial Assessment purity_check Purity Acceptable? gcms_analysis->purity_check fractional_distillation Fractional Distillation purity_check->fractional_distillation No pure_product Pure this compound purity_check->pure_product Yes fractional_distillation->gcms_analysis Re-analyze

Caption: Experimental workflow for resolving impurities.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Fractional Distillation cause1 Distillation Rate Too Fast? start->cause1 cause2 Insufficient Column Efficiency? start->cause2 cause3 Poor Column Insulation? start->cause3 solution1 Reduce Heating Rate cause1->solution1 solution2 Use Longer/More Efficient Column cause2->solution2 solution3 Insulate Column cause3->solution3

Caption: Troubleshooting logic for poor distillation separation.

References

Technical Support Center: Gas Chromatography of 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 2,2,3,4-tetramethylpentane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common peak-related issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter with your chromatography, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My peak for this compound is fronting (looks like a shark fin). What is the cause and how can I fix it?

A1: Peak fronting is a common indicator of column overload.[1][2][3] This means that more sample has been introduced onto the column than the stationary phase can adequately handle at one time.[3]

Troubleshooting Steps:

  • Reduce Sample Concentration: The most direct solution is to decrease the amount of analyte being introduced to the column. You can achieve this by:

    • Diluting your sample.[4]

    • Decreasing the injection volume.[4]

    • Increasing the split ratio.[4][5] A higher split ratio will vent more of the sample, allowing a smaller, more appropriate amount to enter the column.[5]

  • Check Column Capacity:

    • Film Thickness: For volatile, non-polar compounds like this compound, a column with a thicker stationary phase can handle a larger sample mass. Consider if your current column's film thickness is adequate for your sample concentration.[6]

    • Column Temperature: A column temperature that is too low can also contribute to fronting.[7] Ensure your initial oven temperature is appropriate for the analyte.

  • Injection Technique: If performing a manual injection, ensure the technique is smooth and rapid. Inconsistent or slow injections can contribute to poor peak shape.[8] Using an autosampler can often resolve these issues.[8]

Q2: I am observing peak tailing for this compound. What could be the issue?

A2: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by both chemical and physical issues within the GC system.[3] For a non-polar compound like this compound, physical issues are more likely.

Troubleshooting Steps:

  • Check for System Activity: While less common for non-polar analytes, interaction with active sites in the inlet or on the column can cause tailing.

    • Inlet Liner: The glass inlet liner can become contaminated or have active silanol (B1196071) groups. Replace the liner with a new, deactivated one.[3]

    • Column Contamination: The front end of the column can accumulate non-volatile residues. Trimming the first few centimeters of the column can often resolve this.[3]

  • Examine Physical Setup:

    • Column Installation: Improper column installation in the inlet or detector can create dead volume and disrupt the sample path, leading to tailing.[3] Ensure the column is cut cleanly and installed at the correct depth according to your instrument's manual.

    • Leaks: Check for leaks at the inlet, septum, and column fittings.

  • Method Parameters:

    • Column Temperature: If the column temperature is too low, it can sometimes contribute to tailing.[7]

Q3: My peak for this compound is split into two. What is happening?

A3: Split peaks are typically an injection-related problem, suggesting that the sample is not being introduced onto the column in a single, sharp band.[9]

Troubleshooting Steps:

  • Inlet and Injection:

    • Liner and Packing: The choice of inlet liner is crucial. For splitless injections, a liner with glass wool can aid in sample volatilization. Ensure any packing material is properly deactivated. An incompatible liner or contaminated packing can cause splitting.[9]

    • Injection Technique: An erratic manual injection can cause the sample to be introduced in two portions. An autosampler can help ensure a smooth and consistent injection.[8]

    • Solvent Mismatch: While less common with non-polar analytes and solvents, a significant mismatch in polarity between the sample solvent and the stationary phase can lead to poor sample focusing and peak splitting.[3][9]

  • Column Issues:

    • Improper Cut: A poorly cut column can cause the sample to enter the column unevenly. Recut the column, ensuring a clean, 90-degree cut.[3]

    • Column Installation: Incorrect positioning of the column in the inlet can lead to split peaks.[8]

  • Method Parameters (Splitless Injection):

    • Initial Oven Temperature: If the initial oven temperature is too high, the sample may not focus properly at the head of the column, leading to splitting. The initial temperature should generally be about 20°C below the boiling point of the solvent.[3]

Q4: I am seeing "ghost peaks" in my chromatogram where there should be none. What are they and where do they come from?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram.[10] They are typically the result of contamination somewhere in the system.

Troubleshooting Steps:

  • Identify the Source:

    • Run a Blank: Inject a blank solvent. If the ghost peaks are still present, the contamination is likely from the syringe, inlet, or carrier gas. If they disappear, the contamination is in your sample or sample vial.

    • Septum Bleed: Old or overheated septa can release volatile compounds. Replace the septum regularly.

    • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature is programmed, appearing as broad peaks. Ensure high-purity gas and functioning gas traps.

    • Carryover: A previous, more concentrated sample may not have fully eluted from the column. Bake out the column at a high temperature to remove residual compounds.

    • Inlet Contamination: The inlet liner and seals can be a source of contamination. Perform regular inlet maintenance.

Data Presentation

The following tables summarize the quantitative effects of key experimental parameters on peak shape for a non-polar analyte like this compound.

Table 1: Effect of Sample Load on Peak Asymmetry (Peak Fronting)

Sample Load on Column (ng)Peak Asymmetry Factor*Peak Shape Observation
1~1.0Symmetrical
10~0.8Slight Fronting
50< 0.7Significant Fronting
100< 0.6Severe Fronting/Overload

*Note: An asymmetry factor of 1.0 is a perfectly symmetrical peak. Values less than 1.0 indicate fronting.[11] This data is representative and illustrates a common trend.

Table 2: Effect of Split Ratio on Peak Response

Split RatioRelative Amount on ColumnExpected Peak Area
20:11xHigh
50:10.4xMedium
100:10.2xLow
200:10.1xVery Low

*Note: While increasing the split ratio decreases the amount of analyte on the column and thus the peak area, the relationship may not be perfectly linear.[12] It is always recommended to perform a calibration for accurate quantification.

Experimental Protocols

This section provides a detailed methodology for a typical GC analysis of this compound.

Objective: To achieve a sharp, symmetrical peak for the quantification of this compound.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Split/Splitless Inlet

  • Autosampler

Materials:

  • Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 100% dimethylpolysiloxane column)[13]

  • Carrier Gas: Helium, 99.999% purity

  • Sample Solvent: Hexane (GC grade)

  • Vials: 2 mL amber glass vials with PTFE-lined septa

GC Method Parameters:

ParameterSettingRationale
Inlet SplitFor samples that are not trace level, a split injection prevents column overload.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample.
Split Ratio50:1A good starting point to prevent overload while maintaining good sensitivity. Adjust as needed based on sample concentration.[5]
Column
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)Provides good efficiency for this column dimension.
Oven
Initial Temperature40 °CA low initial temperature helps to focus the analyte at the head of the column.
Initial Hold Time2 min
Temperature Ramp10 °C/minA moderate ramp rate is suitable for separating volatile compounds.
Final Temperature150 °CEnsures that the analyte elutes in a reasonable time.
Final Hold Time2 min
Detector FID
Temperature280 °CHigher than the final oven temperature to prevent condensation.
Hydrogen Flow30 mL/minTypical for FID.
Air Flow300 mL/minTypical for FID.
Makeup Gas (He)25 mL/min
Injection
Injection Volume1 µLA standard injection volume.
Syringe Size10 µL

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting common peak shape problems.

Peak_Fronting_Troubleshooting start Peak Fronting Observed q1 Is the peak significantly larger than usual? start->q1 a1_yes Yes q1->a1_yes Concentration Issue a1_no No q1->a1_no Method/Hardware Issue overload Column Overload is Likely a1_yes->overload q2 Is the initial oven temperature too low? a1_no->q2 solution1 Decrease Sample Concentration (Dilute Sample or Decrease Injection Volume) overload->solution1 solution2 Increase Split Ratio overload->solution2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no solution3 Increase Initial Oven Temperature a2_yes->solution3 other_issues Consider other issues (e.g., poor injection technique) a2_no->other_issues

Caption: Troubleshooting workflow for peak fronting.

Peak_Tailing_Troubleshooting start Peak Tailing Observed q1 Are all peaks tailing (including solvent)? start->q1 a1_yes Yes q1->a1_yes System-wide Problem a1_no No q1->a1_no Analyte-specific Problem physical_issue Physical Issue Likely a1_yes->physical_issue chemical_issue Chemical/Activity Issue Likely a1_no->chemical_issue solution1 Check Column Installation (Position and Cut) physical_issue->solution1 solution2 Check for System Leaks physical_issue->solution2 solution3 Replace Inlet Liner chemical_issue->solution3 solution4 Trim Front of Column chemical_issue->solution4

Caption: Troubleshooting workflow for peak tailing.

Split_Peak_Troubleshooting start Split Peak Observed q1 Using manual injection? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no injection_technique Improve Injection Technique (Smooth and Fast) or Use Autosampler a1_yes->injection_technique q2 Using splitless injection? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is initial oven temp > solvent B.P.? a2_yes->q3 check_liner Check/Replace Inlet Liner a2_no->check_liner a3_yes Yes solution1 Lower Initial Oven Temperature a3_yes->solution1 a3_no No a3_no->check_liner check_column Check Column Cut and Installation check_liner->check_column

Caption: Troubleshooting workflow for split peaks.

References

Validation & Comparative

A Comparative Analysis of 2,2,3,4-Tetramethylpentane and Other Nonane Isomers for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate solvents and reference standards is a critical factor in experimental success. Nonane (B91170) (C9H20), with its 35 structural isomers, presents a diverse landscape of physicochemical properties.[1] This guide provides a detailed comparison of the highly branched isomer, 2,2,3,4-tetramethylpentane, with other representative nonane isomers: the linear n-nonane, the moderately branched 2-methyloctane (B1294640), and the highly branched 2,2,4,4-tetramethylpentane. This objective analysis, supported by experimental data, will aid in the informed selection of the most suitable isomer for specific research and drug development applications.

Physicochemical Properties: A Tabular Comparison

The structural variations among nonane isomers lead to significant differences in their physical properties. Increased branching generally results in a more compact molecular structure, which in turn affects boiling point, melting point, density, viscosity, and combustion characteristics. The following table summarizes key quantitative data for this compound and its comparators.

PropertyThis compoundn-Nonane2-Methyloctane2,2,4,4-Tetramethylpentane
Molecular Formula C9H20C9H20C9H20C9H20
Molar Mass ( g/mol ) 128.26128.26128.26128.26
Boiling Point (°C) 133.0[2]150.8143.2[3]121-122[4]
Melting Point (°C) -121.0[2]-53.5-80.1[3]-66.2[4]
Density (g/cm³ at 20°C) ~0.7460.7180.713[5]0.720[4]
Viscosity (cP at 25°C) Data not readily available0.71Data not readily availableData not readily available
Research Octane (B31449) Number (RON) High (estimated)~ -20Moderate (estimated)High (estimated)

Note: Viscosity and Research Octane Number data for all isomers are not consistently available in readily comparable formats. The listed octane numbers are estimations based on general principles of alkane structure and combustion.

Performance Comparison and Applications

The distinct properties of each isomer dictate their optimal applications in a laboratory and industrial setting.

This compound , as a highly branched alkane, is expected to have a high octane number, making it a valuable component in fuel studies and as a reference compound in combustion analysis. Its low freezing point and moderate boiling point could make it a suitable solvent for reactions requiring a wide liquid range.

n-Nonane , being a straight-chain alkane, exhibits the highest boiling point and melting point among the compared isomers.[6] This is due to its larger surface area, which leads to stronger intermolecular van der Waals forces.[7] Its primary applications are as a solvent, a component in diesel and jet fuel, and in the production of biodegradable detergents.[8][9]

2-Methyloctane represents a moderately branched isomer. Its physical properties are intermediate between n-nonane and the more highly branched isomers. This characteristic could be advantageous in applications where a balance between solvency and volatility is required.

2,2,4,4-Tetramethylpentane is another highly branched isomer. Its lower boiling point compared to this compound suggests a more compact structure. It is often used as a solvent in various industrial applications, including paints and cleaners, due to its low volatility.[4]

Experimental Protocols

The data presented in this guide is based on standardized experimental methodologies. Below are summaries of the key protocols used to determine the physicochemical properties of nonane isomers.

Boiling Point Determination (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of a liquid equals atmospheric pressure.[10][11] A common technique involves heating the liquid and observing the temperature at which a continuous stream of bubbles emerges from a capillary tube submerged in the liquid. The temperature at which the liquid re-enters the capillary upon cooling is recorded as the boiling point.[12]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For crystalline solids, this is typically a sharp transition. The substance is heated at a controlled rate, and the temperature at which the last solid particle melts is recorded as the melting point.

Density Determination (OECD Guideline 109)

The density of a liquid is its mass per unit volume.[4][5] Common methods include the use of a hydrometer, an oscillating densitometer, or a pycnometer.[13] The pycnometer method involves accurately weighing a specific volume of the liquid in a calibrated flask.[14]

Viscosity Determination (ASTM D445)

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity.[15][16] The standard method involves measuring the time it takes for a fixed volume of the liquid to flow through a calibrated glass capillary viscometer at a controlled temperature.[17]

Research Octane Number (RON) Determination (ASTM D2699)

The RON of a spark-ignition engine fuel is a measure of its anti-knock performance.[18] It is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine. The knocking intensity of the test fuel is compared to that of primary reference fuels (a blend of iso-octane and n-heptane).

Logical Workflow for Isomer Selection

The selection of an appropriate nonane isomer for a specific application is a multi-step process that involves considering the desired physical and chemical properties. The following diagram illustrates a logical workflow for this selection process.

IsomerSelection cluster_input Application Requirements cluster_properties Key Property Considerations cluster_selection Isomer Selection cluster_isomers Candidate Isomers app Define Application (e.g., Solvent, Fuel Component, Reference Standard) volatility Volatility (Boiling Point) app->volatility requires fluidity Fluidity (Viscosity) app->fluidity requires density Density app->density requires combustion Combustion Characteristics (Octane Number) app->combustion requires freezing Low-Temperature Performance (Melting Point) app->freezing requires high_bp High Boiling Point? volatility->high_bp high_octane High Octane Number? combustion->high_octane low_fp Low Freezing Point? freezing->low_fp n_nonane n-Nonane high_bp->n_nonane Yes other_branched Other Branched Isomers high_bp->other_branched No low_fp->n_nonane No tm_pentane This compound low_fp->tm_pentane Yes high_octane->n_nonane No high_octane->tm_pentane Yes

A logical workflow for selecting a nonane isomer based on application requirements.

Conclusion

The choice between this compound and other nonane isomers is highly dependent on the specific requirements of the intended application. For applications demanding high octane ratings and low-temperature fluidity, highly branched isomers like this compound are superior choices. Conversely, when a higher boiling point and strong intermolecular interactions are desired, the linear n-nonane is the more suitable option. Moderately branched isomers like 2-methyloctane offer a compromise between these extremes. A thorough understanding of the relationship between molecular structure and physical properties, as outlined in this guide, is essential for making an informed decision that will ultimately contribute to the success of research and development endeavors.

References

A Comparative Analysis of 2,2,3,4-Tetramethylpentane and 2,2,4-Trimethylpentane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the physicochemical properties of organic compounds is paramount. This guide provides an objective comparison of two structural isomers, 2,2,3,4-tetramethylpentane and 2,2,4-trimethylpentane (B7799088) (isooctane), focusing on their key performance characteristics with supporting experimental data and methodologies.

This document delves into the nuanced differences between these two highly branched alkanes, offering a clear, data-driven perspective to inform their application in various scientific endeavors.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and 2,2,4-trimethylpentane, facilitating a direct comparison of their fundamental characteristics.

PropertyThis compound2,2,4-Trimethylpentane (Isooctane)
Molecular Formula C₉H₂₀C₈H₁₈
Molar Mass 128.26 g/mol 114.23 g/mol
Boiling Point 133.9 °C[1]99.1 - 99.3 °C[2][3]
Melting Point -121 °C[4][5]-107.44 °C[2]
Density 0.72 - 0.739 g/cm³[1][4]0.692 g/mL (at 25 °C)[2][6]
Research Octane (B31449) Number (RON) Not available in public literature100 (by definition)
Motor Octane Number (MON) Not available in public literature100 (by definition)

While specific experimental octane ratings for this compound are not readily found in public literature, its highly branched structure strongly suggests a high anti-knock index. The structural similarities to other highly-rated branched alkanes indicate it would likely possess a high octane number.

Experimental Protocols

The determination of the physicochemical properties listed above relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the distillation method.[7]

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb is positioned so that it is level with the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Sample Preparation: The liquid sample (either this compound or 2,2,4-trimethylpentane) is placed in the distillation flask, typically filled to about two-thirds of its volume. Boiling chips are added to ensure smooth boiling.

  • Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

  • Data Collection: The temperature is recorded when the vapor temperature stabilizes, which indicates the boiling point of the substance. This temperature should remain constant as the liquid distills.[7]

Determination of Density

The density of a liquid is its mass per unit volume. A precise method for determining the density of organic liquids is by using a pycnometer or a vibrating tube densimeter.

Methodology (using a Pycnometer):

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 25 °C) in a water bath.

  • Weighing: The filled pycnometer is weighed again.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Octane Rating (RON and MON)

The octane rating of a fuel is a measure of its resistance to autoignition (knocking) in an internal combustion engine. The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

Methodology:

  • Engine Setup: The CFR engine is calibrated using primary reference fuels, which are mixtures of n-heptane (octane rating 0) and 2,2,4-trimethylpentane (isooctane, octane rating 100).

  • Test Conditions:

    • RON: The engine is operated under mild conditions (600 rpm, constant ignition timing).

    • MON: The engine is operated under more severe conditions (900 rpm, preheated fuel-air mixture, and variable ignition timing) to better simulate highway driving.

  • Sample Testing: The fuel sample is run in the engine, and its knocking intensity is compared to that of various primary reference fuel blends.

  • Octane Number Determination: The octane number of the sample is the percentage by volume of isooctane (B107328) in the primary reference fuel blend that produces the same knock intensity.

Visualizing Structural Differences

The difference in the branching of the carbon chains between this compound and 2,2,4-trimethylpentane is a key determinant of their differing physical properties. The following diagrams illustrate their molecular structures.

Caption: Molecular structures of this compound and 2,2,4-trimethylpentane.

This guide provides a foundational comparison of this compound and 2,2,4-trimethylpentane. For further in-depth analysis, researchers are encouraged to consult peer-reviewed literature and specialized chemical databases.

References

A Comparative Analysis of the Physical Constants of 2,2,3,4-Tetramethylpentane and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,2,3,4-Tetramethylpentane with n-Nonane and Isooctane (B107328) (2,2,4-Trimethylpentane), supported by experimental data and protocols.

This guide provides a detailed comparison of the key physical constants of this compound and two of its structural isomers, n-nonane and isooctane (2,2,4-trimethylpentane). The selection of these alternatives allows for an insightful analysis into the effects of molecular branching on physical properties. All data presented is sourced from experimentally determined values to ensure accuracy and reliability for scientific applications.

Comparative Data of Physical Constants

The following table summarizes the experimentally determined physical constants for this compound, n-nonane, and isooctane. These values are crucial for applications ranging from solvent selection in chemical synthesis to the development of reference standards in analytical chemistry.

Physical ConstantThis compoundn-NonaneIsooctane (2,2,4-Trimethylpentane)
Molecular Formula C₉H₂₀C₉H₂₀C₈H₁₈
Molecular Weight ( g/mol ) 128.26128.26114.23
Boiling Point (°C) 133 - 133.9[1][2]150.8 - 151[3][4]98 - 99[5][6]
Melting Point (°C) -121[1]-53 to -60[4][7]-107[5]
Density (g/mL at 20°C) 0.72 - 0.739[1][8]~0.7170.69194[9]
Refractive Index (at 20°C) 1.405 - 1.415[1][8]Not readily available1.391[5][10]
Viscosity (cP at 25°C) Data not readily available0.6696[7]Less than 32 Saybolt Universal Seconds[9]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical constants listed above.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and efficient technique for this determination.[2][11][12][13][14]

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

Procedure:

  • A small amount of the organic liquid is placed in the small test tube.

  • The capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is immersed in the heating bath.

  • The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition occurs over a narrow temperature range.[15][16][17][18][19]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of the solid organic compound is finely powdered using a mortar and pestle.

  • A small amount of the powdered sample is packed into the bottom of a capillary tube.

  • The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.

  • The sample is heated slowly and steadily.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer is a specialized flask that allows for the precise measurement of the volume of a liquid.[20][21][22][23][24]

Apparatus:

  • Pycnometer (a glass flask with a fitted ground glass stopper with a capillary tube)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

  • The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, dried on the outside, and weighed again.

  • The process is repeated with a reference liquid of known density (e.g., deionized water).

  • The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference liquid, along with the known density of the reference liquid.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[1][8][25][26][27]

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp or a white light source with a compensator)

  • Dropper or pipette

  • Constant temperature water bath (for temperature control)

Procedure:

  • The prisms of the Abbe refractometer are cleaned and dried.

  • A few drops of the sample liquid are placed on the surface of the measuring prism.

  • The prisms are closed and the light source is positioned to illuminate them.

  • Water from a constant temperature bath is circulated through the jackets of the prisms to maintain a constant temperature.

  • While looking through the eyepiece, the coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into sharp focus at the intersection of the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Determination of Viscosity (Ubbelohde Viscometer)

Viscosity is a measure of a fluid's resistance to flow. The Ubbelohde viscometer is a type of capillary viscometer used to measure the kinematic viscosity of transparent liquids.[28][29][30][31][32]

Apparatus:

  • Ubbelohde viscometer

  • Constant temperature bath

  • Stopwatch

  • Suction bulb

Procedure:

  • The viscometer is cleaned and dried thoroughly.

  • A specific volume of the sample liquid is introduced into the viscometer's filling tube.

  • The viscometer is placed vertically in a constant temperature bath until the sample reaches the desired temperature.

  • The venting tube is closed, and suction is applied to the measuring tube to draw the liquid up into the measuring bulb, above the upper timing mark.

  • The suction is released, and the venting tube is opened.

  • The time taken for the liquid meniscus to fall from the upper timing mark to the lower timing mark is measured accurately with a stopwatch.

  • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

Visualization of Molecular Structure and Boiling Point Relationship

The following diagram illustrates the relationship between the molecular structures of this compound, n-nonane, and isooctane and their respective boiling points.

G n_Nonane n-Nonane (Straight Chain) Boiling Point: 151 °C TMP This compound (Highly Branched) Boiling Point: 133 °C n_Nonane->TMP Increased Branching Isooctane Isooctane (2,2,4-Trimethylpentane) (Branched) Boiling Point: 99 °C TMP->Isooctane Shorter Carbon Chain

Caption: Effect of molecular structure on boiling point.

The diagram above demonstrates that for isomers with the same molecular weight (n-nonane and this compound), increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces. Isooctane, having a shorter carbon chain and consequently a lower molecular weight, exhibits the lowest boiling point of the three.

References

A Comparative Analysis of Branched Alkanes as High-Performance Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The optimization of internal combustion engine performance and the reduction of harmful emissions are paramount in the development of modern fuels. Branched alkanes, a key component of gasoline, play a crucial role in enhancing fuel quality. This guide provides an objective comparison of branched alkanes with other common fuel additives, supported by experimental data, to elucidate their performance characteristics.

Executive Summary

Branched alkanes, particularly iso-octane, serve as a benchmark for anti-knock properties in spark-ignition engines. Their molecular structure leads to greater stability and a higher octane (B31449) rating compared to their linear counterparts. This results in improved combustion efficiency and a reduction in engine knocking. When compared to other additives like ethanol (B145695) and MTBE, branched alkanes offer a favorable balance of high octane rating and energy content, although oxygenates like ethanol can offer benefits in reducing certain emissions.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators of branched alkanes against other fuel additives.

Table 1: Octane Rating Comparison

Fuel AdditiveChemical FormulaResearch Octane Number (RON)Motor Octane Number (MON)
Iso-octane (2,2,4-Trimethylpentane) C₈H₁₈100[1][2][3]100
n-HeptaneC₇H₁₆00
n-OctaneC₈H₁₈-20[1][2][3]-17[4]
Triptane (2,2,3-Trimethylbutane)C₇H₁₆112101
EthanolC₂H₅OH108.6[5]89
MTBE (Methyl tert-butyl ether)C₅H₁₂O118101

Table 2: Combustion Efficiency

Fuel / Additive BlendBrake Specific Fuel Consumption (BSFC) (g/kWh)Test ConditionsReference
Iso-octaneLower than n-HeptaneStock ignition timing, ambient temperature[5]
n-Heptane4.1% higher than Iso-octane (average)Stock ignition timing, ambient temperature[5]
Gasoline (Baseline)Higher than Ethanol blends2000-3000 rpm[6]
E20 (20% Ethanol in Gasoline)~41% improvement over baseline gasoline2000-3000 rpm[6]
MTBE blends (M5, M10)Increased compared to pure gasoline4-cylinder, 1817 cc engine

Table 3: Emissions Profile

Fuel / Additive BlendCO EmissionsNOx EmissionsHC EmissionsParticulate Matter (PM)Reference
Iso-octane-Increased with advanced combustion phasingPrimarily unburned fuelLower than n-heptane[7]
n-Heptane-Lower than iso-octane at advanced phasingPrimarily unburned fuelHigher than iso-octane[7]
Ethanol Blends (E10, E15)ReducedCan increase or decrease depending on conditionsReducedGenerally reduced[2][8][9][10][11][12]
MTBE BlendsReducedIncreasedReduced-[13]

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures designed to ensure reproducibility and comparability.

Octane Number Determination (ASTM D2699 & D2700)

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • ASTM D2699 (RON): This method simulates city driving conditions with lower engine speeds (600 rpm) and is indicative of a fuel's anti-knock performance under mild operation.[14][15][16][17][18]

  • ASTM D2700 (MON): This method simulates highway driving conditions with higher engine speeds (900 rpm) and intake mixture temperature, representing more severe operation.[19][20][21][22][23]

The octane number is determined by comparing the knocking intensity of the test fuel to that of primary reference fuels (PRF), which are blends of iso-octane (100 ON) and n-heptane (0 ON).[14][17][19]

Fuel Consumption Measurement (SAE J1321)

The SAE J1321 Type II Fuel Consumption Test Procedure is a rigorous method for comparing the in-service fuel consumption of heavy-duty vehicles.[14][20][21][22] The procedure involves operating a test vehicle and a control vehicle in tandem over a representative route.[21] Fuel consumption is typically measured gravimetrically (by weight) to ensure high accuracy.[22][24] The result is expressed as the percent difference in fuel consumption between the test conditions.[21]

Emissions Testing (EPA Federal Test Procedure - FTP-75)

The EPA FTP-75 is a chassis dynamometer test for light-duty vehicles that simulates a 12.07 km (7.5 mile) urban driving route with frequent stops and starts.[19][25] The test consists of a cold-start phase, a transient phase, and a hot-start phase.[19][25][26] Exhaust gases are collected and analyzed for key pollutants, including hydrocarbons (HC), carbon monoxide (CO), nitrogen oxides (NOx), and particulate matter (PM).[25]

Intake Valve Deposit Test (ASTM D6201)

This test method uses a Ford 2.3L engine on a dynamometer to evaluate the tendency of a fuel to form deposits on intake valves.[4][6][27][28][29] The engine is run for a specified duration under controlled conditions, after which the intake valves are removed and the weight of the deposits is measured.[6][28]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the comparative study of branched alkanes as fuel additives.

Experimental_Workflow cluster_fuel_prep Fuel Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison fuel_blending Fuel Blending (e.g., Branched Alkane + Base Fuel) octane_testing Octane Rating (ASTM D2699/D2700) fuel_blending->octane_testing engine_dynamometer Engine Dynamometer (Fuel Consumption & Emissions) fuel_blending->engine_dynamometer alternative_additive Alternative Additive Blending (e.g., Ethanol, MTBE) alternative_additive->octane_testing alternative_additive->engine_dynamometer data_collection Data Collection (BSFC, Emissions, ON) octane_testing->data_collection engine_dynamometer->data_collection vehicle_chassis_dyno Chassis Dynamometer (EPA FTP-75) vehicle_chassis_dyno->data_collection deposit_test Intake Valve Deposits (ASTM D6201) deposit_test->data_collection comparison Comparative Analysis data_collection->comparison report Publish Comparison Guide comparison->report Combustion_Mechanism cluster_linear Linear Alkane (e.g., n-Heptane) cluster_branched Branched Alkane (e.g., Iso-octane) nHeptane n-Heptane primary_radical Primary/Secondary Radicals (less stable) nHeptane->primary_radical H abstraction rapid_combustion Rapid, Uncontrolled Combustion (Knocking) primary_radical->rapid_combustion Chain Propagation isoOctane Iso-octane tertiary_radical Tertiary Radical (more stable) isoOctane->tertiary_radical H abstraction controlled_combustion Controlled Combustion tertiary_radical->controlled_combustion Chain Propagation

References

A Comparative Guide to Critically Evaluated Data for 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of critically evaluated thermophysical and thermochemical data for 2,2,3,4-tetramethylpentane, primarily from the National Institute of Standards and Technology (NIST), alongside data from other reputable sources. It is designed for researchers, scientists, and drug development professionals who require accurate and reliable data for this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison between values from different sources.

Table 1: Physical Properties

PropertyNIST Critically Evaluated ValueOther Reported ValuesSource (Other Values)
Molecular Weight128.2551 g/mol 128.26 g/mol LookChem[1]
Boiling Point133.9 °C (at 760 mmHg)133.00 °C (at 760.00 mm Hg)[2]PubChem[2]
Melting Point-121.0 °C-121.0 °CPubChem[2]
Density0.739 g/mL0.72 g/cm³LookChem[1]
Refractive Index1.4151.405LookChem[1]

Table 2: NIST Critically Evaluated Thermophysical Property Data Ranges [3]

PropertyStateTemperature RangePressure RangeNo. of Experimental Data Points
DensityLiquid in equilibrium with Gas151.82 K to 592.61 K-6
DensityGas290 K to 580 K0.0005 kPa to 500 kPa-
ViscosityGas410 K to 880 K--
ViscosityLiquid in equilibrium with Gas270 K to 590 K-1
Thermal ConductivityGas410 K to 880 K--
Thermal ConductivityLiquid in equilibrium with Gas160 K to 530 K--
EntropyIdeal Gas200 K to 1500 K--
EntropyLiquid in equilibrium with Gas151.82 K to 580 K--

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation. These protocols are generalized for branched alkanes like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[4]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (Bunsen burner or oil bath)

  • Mineral oil

Procedure:

  • A small amount of the this compound sample is placed in the small test tube.

  • A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with mineral oil to a level above the side arm.

  • The thermometer and test tube assembly is immersed in the oil in the Thiele tube.

  • The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the oil, ensuring uniform heating.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the oil is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[6][7]

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath (for temperature control)

  • The liquid sample (this compound)

  • Distilled water (for calibration)

Procedure:

  • The pycnometer is thoroughly cleaned and dried, and its empty mass (m₀) is accurately weighed on an analytical balance.

  • The pycnometer is filled with distilled water of a known temperature and density, and its mass (m₁) is measured. The volume of the pycnometer can be calculated from the mass and density of the water.

  • The pycnometer is emptied, dried, and then filled with the this compound sample at the same temperature.

  • The mass of the pycnometer filled with the sample (m₂) is measured.

  • The density of the sample is calculated using the formula: Density = (m₂ - m₀) / Volume of pycnometer

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is an instrument used to measure the refractive index of a liquid.[8][9]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp)

  • Dropper

  • The liquid sample (this compound)

  • Standard liquid with a known refractive index (for calibration, e.g., distilled water)

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.

  • A few drops of the this compound sample are placed on the prism of the refractometer.

  • The prism is closed, and the sample is allowed to reach thermal equilibrium with the instrument, maintained by the constant temperature water bath.

  • The light source is turned on, and the telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs in the eyepiece.

  • The refractive index is then read directly from the instrument's scale.

Mandatory Visualization

The following diagram illustrates the workflow for the critical evaluation of data as performed by the NIST ThermoData Engine (TDE). This process ensures the reliability and accuracy of the provided data.

NIST_Data_Evaluation_Workflow NIST Critically Evaluated Data Workflow for this compound A Raw Experimental Data (from literature, various sources) B Data Input to NIST ThermoData Engine (TDE) A->B Collection C Data Filtering and Initial Quality Assessment B->C Processing D Conversion to Standard Formats and Units C->D E Thermodynamic Consistency Checks D->E E->C Inconsistent data flagged/rejected F Statistical Analysis and Model Fitting E->F Consistent Data G Generation of Recommended (Critically Evaluated) Data F->G Generation H Uncertainty Assessment G->H I Publication of Critically Evaluated Data H->I Dissemination

Caption: NIST's workflow for generating critically evaluated thermophysical data.

Comparison and Conclusion

The data presented reveals a high degree of consistency between the critically evaluated data from NIST and values reported in other scientific databases like PubChem and LookChem. For instance, the boiling and melting points are in very close agreement. Minor variations in density and refractive index may be attributed to different experimental conditions or measurement uncertainties.

The strength of the NIST data lies in its "critically evaluated" nature. As depicted in the workflow diagram, this is not merely a collection of literature values. Instead, the data undergoes a rigorous process of filtering, thermodynamic consistency checks, statistical analysis, and uncertainty assessment. This comprehensive evaluation by the NIST ThermoData Engine ensures that the recommended values are the most reliable and accurate representations of the substance's properties based on the available experimental evidence.

For researchers and professionals in drug development, utilizing NIST's critically evaluated data for this compound is highly recommended to ensure the accuracy and reproducibility of their work. While other sources provide valuable information, the rigorous evaluation process behind the NIST data provides an added layer of confidence in its reliability.

References

A Comparative Guide to the Relative Stability of C9H20 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relative stability of hydrocarbon isomers is a fundamental concept in organic chemistry with significant implications for various fields, including drug design, materials science, and fuel development. Understanding the thermodynamic stability of isomers, such as those of nonane (B91170) (C9H20), is crucial for predicting their behavior in chemical reactions and their suitability for specific applications. This guide provides an objective comparison of the relative stability of C9H20 isomers, supported by experimental data and detailed methodologies.

Introduction to Isomer Stability

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. In the case of alkanes, this difference in structure leads to variations in their thermodynamic stability. Generally, branched alkanes are more stable than their straight-chain counterparts. This increased stability is attributed to factors such as reduced steric strain and stabilizing electronic effects in more compact, branched structures.

The relative stability of isomers can be quantified by comparing their standard enthalpies of formation (ΔfH°). A more negative (or less positive) standard enthalpy of formation indicates a more stable isomer, as less energy is contained within the molecule relative to its constituent elements in their standard states.

Experimental Determination of Isomer Stability

The primary experimental method for determining the relative stability of alkane isomers is through the measurement of their heats of combustion (ΔcH°). The heat of combustion is the energy released when a substance is completely burned in the presence of excess oxygen. Isomers with lower potential energy (i.e., greater stability) will release less heat upon combustion.

Experimental Data: Enthalpies of Formation of C9H20 Isomers

The following table summarizes the experimentally determined standard enthalpies of formation in the liquid (l) and gaseous (g) states for eleven isomers of C9H20, as reported by W.D. Good in 1969. These values were derived from precise measurements of the enthalpies of combustion.

IsomerΔfH° (l) (kJ/mol)ΔfH° (g) (kJ/mol)
n-Nonane-275.7 ± 0.8-229.3 ± 0.8
2-Methyloctane-282.4 ± 0.8-235.1 ± 0.8
3-Methyloctane-280.3 ± 0.8-233.0 ± 0.8
4-Methyloctane-279.5 ± 0.8-232.2 ± 0.8
2,2-Dimethylheptane-291.6 ± 0.9-242.7 ± 0.9
3,3-Dimethylheptane-289.1 ± 0.9-240.2 ± 0.9
2,2,4-Trimethylhexane-295.4 ± 0.9-245.2 ± 0.9
2,2,5-Trimethylhexane-292.9 ± 0.9-242.7 ± 0.9
2,3,5-Trimethylhexane-287.4 ± 0.9-237.2 ± 0.9
2,2,3,3-Tetramethylpentane-303.3 ± 1.0-250.2 ± 1.0
2,2,4,4-Tetramethylpentane-308.8 ± 1.0-255.6 ± 1.0

Data sourced from W.D. Good, J. Chem. Eng. Data 1969, 14, 2, 231-235.

As the data indicates, the highly branched isomers, such as 2,2,4,4-tetramethylpentane, possess the most negative enthalpies of formation, confirming their greater thermodynamic stability compared to the linear n-nonane and less branched isomers.

Experimental Protocols

Combustion Calorimetry (ASTM D240)

The determination of the heat of combustion of liquid hydrocarbons like the isomers of nonane is typically performed using a bomb calorimeter, following standardized procedures such as ASTM D240.

Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid hydrocarbon (typically 0.65 to 0.85 g) is placed in a fused silica (B1680970) or platinum crucible. A length of platinum or nickel-chromium alloy firing wire is attached to the electrodes of the bomb, with a cotton thread often used to ensure ignition.

  • Bomb Assembly: The crucible is placed in the bomb, and a small amount of distilled water (1 mL) is added to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and then charged with high-purity oxygen to a pressure of approximately 30 atmospheres.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium.

  • Ignition and Measurement: The sample is ignited by passing an electric current through the firing wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Corrections and Calculations: The observed temperature rise is corrected for heat exchange with the surroundings and for the heat contributions from the ignition wire and the formation of nitric acid from residual nitrogen in the bomb. The heat of combustion is then calculated from the corrected temperature rise and the previously determined heat capacity of the calorimeter.

Computational Determination of Isomer Stability

In addition to experimental methods, quantum chemical calculations provide a powerful tool for predicting the relative stabilities of isomers. These in silico methods can be particularly useful for isomers that are difficult to synthesize or purify.

Quantum Chemical Methods

High-level composite methods, such as the Gaussian-n theories (e.g., G4(MP2)), and Density Functional Theory (DFT) are commonly employed to calculate the thermochemical properties of alkanes with high accuracy.

Methodology (G4(MP2) Theory):

The G4(MP2) theory is a multi-step computational protocol designed to approximate high-level coupled-cluster calculations with a large basis set. The key steps include:

  • Geometry Optimization: The molecular geometry of the isomer is optimized using a lower-level of theory, typically DFT with a basis set like B3LYP/6-31G(2df,p).

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. These calculations are used to systematically extrapolate to a highly accurate electronic energy.

  • Higher-Level Corrections: Empirical corrections are added to account for remaining deficiencies in the theoretical treatment.

  • Enthalpy of Formation Calculation: The final, highly accurate energy is used in conjunction with the ZPVE and thermal corrections to calculate the standard enthalpy of formation.

Visualization of Concepts

Stability_Relationship cluster_0 Alkane Isomer Characteristics cluster_1 Thermodynamic Stability Linear Chain Linear Chain Less Stable Less Stable Linear Chain->Less Stable Higher Potential Energy Branched Chain Branched Chain More Stable More Stable Branched Chain->More Stable Lower Potential Energy Highly Branched Highly Branched Most Stable Most Stable Highly Branched->Most Stable Lowest Potential Energy

Caption: Relationship between alkane branching and thermodynamic stability.

Experimental_Workflow cluster_0 Experimental Determination of Stability A Weigh Sample B Assemble and Pressurize Bomb A->B C Combustion in Calorimeter B->C D Measure Temperature Rise C->D E Calculate Heat of Combustion D->E F Determine Enthalpy of Formation E->F G Compare Isomer Stabilities F->G

Caption: Workflow for experimental determination of isomer stability.

Conclusion

Both experimental data and computational predictions consistently demonstrate that the stability of C9H20 isomers increases with the degree of branching. The highly branched isomers, such as 2,2,4,4-tetramethylpentane, are the most stable due to their lower enthalpies of formation. This understanding is critical for applications where thermodynamic stability is a key performance parameter. The methodologies outlined in this guide provide a robust framework for assessing the relative stability of these and other hydrocarbon isomers.

The Lubricating Potential of Highly Branched Alkanes: A Comparative Analysis of 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the predicted performance of 2,2,3,4-tetramethylpentane with established lubricant base oils, supported by experimental data from structural analogs and standardized testing protocols.

In the quest for advanced lubrication solutions, highly branched alkanes present a compelling area of research. Their unique molecular architecture suggests potential for superior performance characteristics, including enhanced thermal stability and favorable viscosity profiles. This guide provides a comparative analysis of this compound, a C9 isoalkane, as a potential lubricant base oil. Due to a lack of direct experimental data for this specific isomer, its performance is inferred from structurally similar branched alkanes and benchmarked against widely used alternatives: a synthetic Polyalphaolefin (PAO 4) and a high-performance Group III mineral oil.

Performance Comparison of Lubricant Base Oils

The lubricating efficacy of a base oil is determined by a range of physicochemical properties. This section compares the anticipated performance of this compound, based on data from its structural isomers, with that of a representative synthetic hydrocarbon and a highly refined mineral oil.

PropertyThis compound (Inferred from C9 Isomers)Polyalphaolefin (PAO 4)Group III Mineral OilTest Method
Kinematic Viscosity @ 40°C (cSt) ~2-5 (Estimated)16.9 - 19>18 (Typical)ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~0.5-1.5 (Estimated)3.9 - 4.1>4.0 (Typical)ASTM D445
Viscosity Index Moderate to High (Estimated)123 - 126>120ASTM D2270
Pour Point (°C) < -50 (Estimated)-73< -15 (Typical)ASTM D97
Four-Ball Wear Scar Diameter (mm) ~0.4 - 0.6 (Inferred from branched alkanes)~0.31Variable, generally higher than PAOASTM D4172
Coefficient of Friction Low to Moderate (Inferred)LowModerateASTM D4172
Thermal & Oxidative Stability Good to Excellent (Predicted)ExcellentGoodASTM D6743 / D2070

Note: Data for this compound is estimated based on the properties of other C9 isomers and general characteristics of highly branched alkanes. Actual performance may vary.

The Role of Molecular Structure in Lubrication

The performance of alkane-based lubricants is intrinsically linked to their molecular structure. The degree of branching significantly influences key properties such as viscosity, shear stability, and boundary lubrication characteristics.

Influence of Alkane Structure on Lubricant Properties A Alkane Molecular Structure B Linear Alkanes (n-alkanes) A->B C Branched Alkanes (isoalkanes) (e.g., this compound) A->C D Higher Viscosity Index C->D E Lower Pour Point C->E F Disrupted Molecular Packing C->F G Improved Low-Temperature Fluidity E->G H Reduced Friction in Boundary Lubrication F->H ASTM D4172 Four-Ball Wear Test Workflow A Test Setup: - 3 stationary steel balls in a cup - 1 rotating steel ball on top B Add test lubricant to the cup, submerging the stationary balls A->B C Apply a specified load (e.g., 40 kg) and temperature (e.g., 75°C) B->C D Rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 min) C->D E Measure the wear scars on the three stationary balls D->E F Calculate the average wear scar diameter (WSD) in mm E->F G Lower WSD indicates better anti-wear performance F->G

A Comparative Analysis of Solvent Effects: 2,2,3,4-Tetramethylpentane vs. n-Hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-polar solvents, the choice between linear and branched alkanes can significantly influence reaction outcomes, separation efficiencies, and overall process performance. This guide provides a detailed comparative analysis of 2,2,3,4-tetramethylpentane, a highly branched alkane, and n-hexane, its linear counterpart. By examining their fundamental physicochemical properties and exploring the implications of their structural differences, this document aims to equip researchers with the necessary data to make informed solvent selections.

Physicochemical Properties: A Side-by-Side Comparison

The distinct molecular architectures of this compound and n-hexane give rise to notable differences in their physical properties. These properties are critical in determining their behavior as solvents and their suitability for various laboratory and industrial applications.

PropertyThis compoundn-Hexane
Molecular Formula C₉H₂₀C₆H₁₄
Molecular Weight 128.26 g/mol 86.18 g/mol [1]
Boiling Point 133 °C[2]68.7 °C[3]
Melting Point -121 °C[2]-95.3 °C[3]
Density (at 20°C) 0.739 g/mL[2]0.6594 g/mL[4]
Viscosity (at 20°C) ~0.7-0.8 mPa·s (estimated)0.31 mPa·s[5]
Refractive Index (at 20°C) 1.415[2]1.3749
Polarity Index (P') ~0.1 (estimated)0.1[6][7]
Flash Point 25.5 °C[8]-22 °C

Delving into the Solvent Effects: A Structural Perspective

While both solvents are classified as non-polar, the significant branching in this compound's structure leads to key differences in its interactions with solutes and its overall performance characteristics compared to the linear n-hexane.

Intermolecular Forces and Boiling Point: The higher boiling point of this compound is a direct consequence of its larger molecular weight and the greater number of electrons, which contribute to stronger van der Waals forces. However, for isomers with the same molecular weight, increased branching generally leads to a lower boiling point due to a more compact, spherical shape that reduces the surface area available for intermolecular contact.

Viscosity and Molecular Shape: The more complex and branched structure of this compound results in a higher viscosity compared to the flexible, linear chain of n-hexane. This increased resistance to flow can be a critical factor in applications involving fluid dynamics, such as in high-performance liquid chromatography (HPLC) or in reactions where mass transfer is a limiting step.

Solvation and Reactivity: Both solvents are excellent for dissolving non-polar compounds. However, the bulkier nature of this compound can influence reaction kinetics. In reactions where the transition state is sterically demanding, the less hindered n-hexane might be a more suitable solvent. Conversely, the more rigid structure of this compound could potentially offer better selectivity in certain reactions by influencing the conformational equilibria of reactants and transition states.

Experimental Protocol: Evaluating Solvent Effects on Reaction Kinetics

To empirically determine the influence of this compound and n-hexane on a chemical transformation, a standardized kinetic study can be employed. A classic example is the study of a nucleophilic substitution (SN1 or SN2) reaction, where solvent polarity and steric effects can significantly alter the reaction rate.

Objective: To compare the rate constants of a model reaction in this compound and n-hexane.

Model Reaction: The reaction of a suitable alkyl halide (e.g., 1-bromobutane (B133212) for an SN2 reaction or tert-butyl chloride for an SN1 reaction) with a nucleophile (e.g., a tertiary amine or an alcohol).

Materials:

  • Alkyl halide

  • Nucleophile

  • This compound (high purity)

  • n-Hexane (high purity)

  • Internal standard for analysis (e.g., a long-chain alkane not present in the solvents)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup: Prepare two identical reaction mixtures, one with this compound as the solvent and the other with n-hexane. Each mixture should contain the same initial concentrations of the alkyl halide, nucleophile, and internal standard.

  • Temperature Control: Maintain both reaction vessels at a constant, predetermined temperature using a thermostat.

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be achieved by rapid cooling or by adding a reagent that consumes one of the reactants.

  • Analysis: Analyze the quenched aliquots using GC or HPLC to determine the concentration of the reactant(s) and product(s) relative to the internal standard.

  • Data Analysis: Plot the concentration of the limiting reactant versus time for both solvents. From these plots, determine the initial reaction rate and calculate the rate constant (k) for the reaction in each solvent.

Expected Outcome: By comparing the rate constants, a quantitative measure of the solvent effect can be obtained. A significant difference in the rate constants would indicate that the structural differences between the two solvents play a crucial role in the reaction mechanism.

Visualizing the Workflow: Solvent Selection in Organic Synthesis

The process of selecting an appropriate solvent is a critical step in the design of any chemical synthesis. The following diagram, generated using the DOT language, illustrates a general workflow for this process.

Solvent_Selection_Workflow A Define Reaction Requirements (Polarity, Temperature, Reactant Solubility) B Initial Solvent Screening (Database Search, Literature Review) A->B C Physicochemical Property Analysis (Boiling Point, Viscosity, Density, etc.) B->C H Safety & Environmental Assessment (Toxicity, Flammability, Disposal) B->H D Experimental Validation (Small-Scale Trials) C->D E Performance Evaluation (Yield, Purity, Reaction Rate) D->E F Solvent Optimization (Mixtures, Additives) E->F G Final Solvent Selection E->G Meets Criteria F->D H->G

Caption: A generalized workflow for solvent selection in organic synthesis.

Conclusion

The choice between this compound and n-hexane as a non-polar solvent extends beyond simple solubility considerations. The highly branched nature of this compound results in a higher boiling point, increased viscosity, and distinct steric profile compared to the linear n-hexane. These differences can have a profound impact on reaction kinetics, mass transfer, and product purification. While both are effective non-polar media, a careful evaluation of their physicochemical properties in the context of the specific application is paramount for achieving optimal results in research and development. The provided experimental protocol offers a framework for such an evaluation, enabling scientists to make data-driven decisions in their solvent selection process.

References

Cross-Referencing Spectroscopic Data for 2,2,3,4-Tetramethylpentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2,2,3,4-tetramethylpentane against its structural isomers. By presenting key experimental data in a clear and structured format, this document aims to facilitate the accurate identification and differentiation of these closely related branched alkanes. Detailed experimental protocols for the acquisition of the cited spectroscopic data are also provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two of its isomers: 2,2,4,4-tetramethylpentane (B94933) and 2,3,4-trimethylpentane. This data is essential for distinguishing between these compounds based on their unique spectral fingerprints.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound Data not available in searched public databases---
2,2,4,4-Tetramethylpentane1.26s2H-CH₂-
0.98s18H6 x -CH₃
2,3,4-Trimethylpentane~1.64m3H3 x -CH-
~0.88d18H6 x -CH₃

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppm
This compound 46.1, 41.5, 34.2, 29.9, 21.2, 18.0, 16.0
2,2,4,4-Tetramethylpentane57.4, 33.3, 31.6
2,3,4-Trimethylpentane39.0, 34.5, 19.9, 18.4, 16.5

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [1]128113, 71, 57, 43
2,2,4,4-Tetramethylpentane128113, 71, 57, 41
2,3,4-Trimethylpentane11499, 71, 57, 43

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Functional Group Assignment
This compound ~2960, ~2870, ~1465, ~1380C-H stretch (alkane), C-H bend (alkane)
2,2,4,4-Tetramethylpentane~2950, ~2870, ~1470, ~1365C-H stretch (alkane), C-H bend (alkane)
2,3,4-Trimethylpentane~2960, ~2870, ~1465, ~1380C-H stretch (alkane), C-H bend (alkane)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of branched alkanes.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the liquid alkane sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition (¹H NMR):

    • Set the spectral width to cover the expected range for alkane protons (typically 0-2 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

  • Data Acquisition (¹³C NMR):

    • Set the spectral width to cover the expected range for alkane carbons (typically 10-60 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

  • Sample Introduction:

    • For volatile liquids like tetramethylpentane, a direct insertion probe or gas chromatography (GC) inlet can be used.

    • If using a GC inlet, a dilute solution of the sample in a volatile solvent is injected. The GC column separates the components of the mixture before they enter the mass spectrometer.

  • Ionization (Electron Ionization - EI):

    • The sample molecules are introduced into the ion source, which is under high vacuum.

    • A beam of high-energy electrons (typically 70 eV) bombards the sample molecules.[2][3]

    • This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[2]

    • The excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic ions.[2]

  • Mass Analysis:

    • The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected by an electron multiplier or other suitable detector.

    • The detector generates a signal proportional to the abundance of each ion.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.

    • The fragmentation pattern provides structural information, as different isomers will often fragment in distinct ways.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

    • Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[4]

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Ensure the instrument's sample compartment is closed to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or clean salt plates) to subtract any instrumental and atmospheric absorptions.

    • Acquire the sample spectrum by passing a beam of infrared radiation through the sample.

    • Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and correlate them with the vibrational frequencies of specific functional groups. For alkanes, the primary absorptions are due to C-H stretching and bending vibrations.

Visualizations

The following diagrams illustrate the general workflows and logical processes involved in spectroscopic analysis.

experimental_workflow General Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis sample Obtain Pure Sample dissolve Dissolve in Deuterated Solvent (NMR) or Prepare Neat (IR) sample->dissolve filter Filter into NMR Tube dissolve->filter NMR instrument Place Sample in Spectrometer filter->instrument setup Instrument Setup (Lock, Shim, Tune) instrument->setup acquire Acquire Spectrum (FID/Interferogram) setup->acquire transform Fourier Transform acquire->transform correction Phase & Baseline Correction transform->correction reference Reference Spectrum correction->reference peak_pick Peak Picking reference->peak_pick integrate Integration (NMR) peak_pick->integrate interpret Interpret Spectrum (Chemical Shifts, Fragments, Bands) peak_pick->interpret integrate->interpret

Caption: General workflow for spectroscopic data acquisition and analysis.

logical_relationship Logical Relationship for Compound Identification unknown Unknown Compound ms Mass Spectrometry unknown->ms ir Infrared Spectroscopy unknown->ir nmr NMR Spectroscopy (¹H & ¹³C) unknown->nmr mol_weight Determine Molecular Weight & Formula ms->mol_weight fragments Analyze Fragmentation Pattern ms->fragments func_groups Identify Functional Groups ir->func_groups connectivity Determine Carbon Backbone & Proton Environments nmr->connectivity structure Propose Structure mol_weight->structure fragments->structure func_groups->structure connectivity->structure comparison Compare with Database/Reference Spectra structure->comparison identification Confirm Identification comparison->identification

Caption: Logical process for identifying an unknown compound.

References

Accuracy Under the Microscope: Calculated vs. Experimental Properties of 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of theoretical and practical data for a common branched alkane, providing researchers, scientists, and drug development professionals with a comparative guide to its fundamental physicochemical properties.

In the world of chemical research and development, precise knowledge of a compound's physical and chemical properties is paramount. For 2,2,3,4-tetramethylpentane, a branched alkane used in various industrial applications, understanding the accuracy of computationally derived data against experimentally determined values is crucial for modeling and process optimization. This guide provides a direct comparison of calculated and experimental data for key properties of this compound, alongside detailed experimental protocols for their measurement.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available calculated and experimental data for the boiling point, density, and refractive index of this compound.

PropertyCalculated ValueExperimental ValueSource (Experimental)
Boiling Point Not explicitly found in searches133.0 °C[1][2][3], 133.9 °C, 133 °C[4][5]PubChem[3], Stenutz[2], LookChem[6], ECHEMI[5], Wikidata[7]
Density 0.72 g/cm³0.739 g/mL[2][4], 0.72 g/cm³[6][5]Stenutz[2][4], LookChem[6], ECHEMI[5]
Refractive Index Not explicitly found in searches1.415[2][4], 1.405[6][5]Stenutz[2][4], LookChem[6], ECHEMI[5]

It is important to note that "calculated" values from computational chemistry software can vary depending on the theoretical model and basis set used. The values presented here are those found in aggregated chemical databases.

Experimental Protocols: The Foundation of Accurate Measurement

The experimental values presented in this guide are determined through established laboratory techniques. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is the Thiele Tube Method .

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed in the Thiele tube containing the heating fluid, ensuring the sample is fully immersed.

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[1][6][4][8][9]

Density Measurement

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for this measurement.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to at least 0.001 g)

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using the analytical balance.

  • The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped.

  • The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

  • The filled pycnometer is placed in a water bath at a constant, known temperature (e.g., 20°C or 25°C) to allow for thermal equilibrium.

  • Once the temperature is stable, the pycnometer is removed, dried on the outside, and its mass is accurately measured.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

  • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.

  • The density of the sample is then calculated by dividing the mass of the sample by the volume of the pycnometer.[10][11][12][13]

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp, λ = 589 nm)

  • Constant temperature water bath

  • Dropper or pipette

  • Liquid sample

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

  • A few drops of the liquid sample are placed on the surface of the measuring prism using a dropper.

  • The prisms are closed and locked.

  • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The dispersion correction knob is adjusted to eliminate any color fringes and produce a sharp borderline between the light and dark fields.

  • The main adjustment knob is then turned until the borderline is centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

  • The temperature should be controlled and recorded as the refractive index is temperature-dependent.[14][15][16][17]

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing calculated and experimental properties of a chemical compound.

G Workflow for Comparing Calculated and Experimental Properties cluster_experimental Experimental Determination cluster_calculated Computational Calculation exp_protocol Define Experimental Protocol (e.g., Boiling Point, Density, Refractive Index) measurement Perform Measurement (e.g., Thiele Tube, Pycnometer, Refractometer) exp_protocol->measurement exp_data Obtain Experimental Data measurement->exp_data analysis Comparative Analysis exp_data->analysis comp_method Select Computational Method (e.g., DFT, Ab initio) basis_set Choose Basis Set comp_method->basis_set calc_run Run Calculation basis_set->calc_run calc_data Obtain Calculated Data calc_run->calc_data calc_data->analysis conclusion Conclusion on Accuracy analysis->conclusion error_analysis Error Analysis analysis->error_analysis

References

A Comparative Guide to the Physicochemical Properties of 2,2,3,4-Tetramethylpentane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of 2,2,3,4-tetramethylpentane and its selected isomers, n-nonane and 2,2,4,4-tetramethylpentane. While sharing the same molecular formula (C9H20), their structural differences lead to notable variations in their physical characteristics, influencing their applications in laboratory and industrial settings.[1] The data presented is compiled from peer-reviewed sources and established chemical databases.

Comparative Analysis of Physicochemical Properties

The following table summarizes key physicochemical properties of this compound, n-nonane, and 2,2,4,4-tetramethylpentane, allowing for a direct comparison of their performance characteristics.

PropertyThis compoundn-Nonane2,2,4,4-Tetramethylpentane
Molecular Formula C9H20C9H20C9H20
Molar Mass ( g/mol ) 128.26128.26128.26
Boiling Point (°C) 133.0 - 133.9150.8121 - 122
Melting Point (°C) -121.0-53 to -60-66.2 to -67
Density (g/cm³ at 20°C) ~0.72 - 0.739~0.718~0.72
Refractive Index (nD at 20°C) ~1.405 - 1.415~1.405~1.407

The Influence of Molecular Structure on Physical Properties

The degree of branching in the carbon chain of these nonane (B91170) isomers significantly impacts their physical properties. Generally, increased branching leads to a more compact, spherical molecular shape. This affects the strength of the intermolecular van der Waals forces, which in turn influences properties like boiling point and melting point.

For instance, the straight-chain isomer, n-nonane, exhibits the highest boiling point among the three. Its linear structure allows for a larger surface area and stronger intermolecular attractions compared to its branched counterparts. Conversely, the more compact structures of the tetramethylpentane isomers result in lower boiling points.

G cluster_isomers Nonane Isomers (C9H20) n-Nonane n-Nonane Boiling Point: 150.8 °C Boiling_Point Boiling_Point n-Nonane->Boiling_Point Highest This compound This compound Boiling Point: 133.0-133.9 °C This compound->Boiling_Point Intermediate 2,2,4,4-Tetramethylpentane 2,2,4,4-Tetramethylpentane Boiling Point: 121-122 °C 2,2,4,4-Tetramethylpentane->Boiling_Point Lowest Branching Branching Branching->n-Nonane Low Branching->this compound High Branching->2,2,4,4-Tetramethylpentane Very High

Relationship between molecular branching and boiling point for nonane isomers.

Experimental Protocols for Property Determination

Boiling Point Determination

Standard methods for determining the boiling point of a liquid include:

  • Ebulliometer Method: This technique involves measuring the boiling point in an ebulliometer, an apparatus specifically designed for precise boiling point determination.[1]

  • Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.[1]

  • Distillation Method: This involves distilling the substance and recording the temperature at which the liquid-vapor equilibrium is established at a given pressure.[1]

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid. Common methods include:

  • Capillary Tube Method: A small, powdered sample is placed in a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is recorded.[1]

  • Hot Stage Microscopy: A small amount of the substance is heated on a microscope stage, and the melting process is observed visually to determine the melting point.[1]

Density Measurement

The density of a liquid can be determined using several methods:

  • Pycnometer: A flask with a precisely known volume is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume.[1]

  • Oscillating Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the liquid. This frequency is directly related to the density of the liquid.[1]

Refractive Index Measurement

The refractive index is typically measured using a refractometer. A few drops of the liquid sample are placed on the prism of the instrument, and the refractive index is read directly from the scale or digital display. The measurement is usually performed at a standard temperature, often 20°C, and with a specific wavelength of light, commonly the sodium D-line (589 nm).

The following workflow illustrates a general decision-making process for selecting a nonane isomer based on desired physical properties for a specific application.

G start Define Application Requirements boiling_point_req High Boiling Point Required? start->boiling_point_req density_req Specific Density Range? boiling_point_req->density_req No select_n_nonane Select n-Nonane boiling_point_req->select_n_nonane Yes refractive_index_req Specific Refractive Index? density_req->refractive_index_req No select_2234_tmp Select this compound density_req->select_2234_tmp Yes (e.g., ~0.73 g/cm³) select_2244_tmp Select 2,2,4,4-Tetramethylpentane refractive_index_req->select_2244_tmp Yes (e.g., ~1.407) final_selection Final Isomer Selection refractive_index_req->final_selection No / Other Criteria select_n_nonane->final_selection select_2234_tmp->final_selection select_2244_tmp->final_selection

Decision workflow for selecting a nonane isomer based on physical properties.

References

Safety Operating Guide

Proper Disposal of 2,2,3,4-Tetramethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. For researchers and scientists handling 2,2,3,4-tetramethylpentane, a flammable hydrocarbon, adherence to strict disposal protocols is essential to mitigate risks and comply with regulations. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.

The primary disposal route for this compound is through a licensed chemical waste disposal service, typically involving controlled incineration at a dedicated facility.[1] It is crucial to remember that discharging flammable liquids like this compound into sewer systems or disposing of them with regular refuse is strictly prohibited and illegal.[1][2][3][4]

Key Safety and Chemical Data

Proper handling and disposal decisions are informed by the chemical's specific properties and associated hazards. The following table summarizes key quantitative data for this compound and related flammable liquids.

ParameterValueReference
Classification Flammable Liquid (Hazardous Waste)[2][5]
Flash Point 25.5 °C[1]
UN Number UN3295 (as Hydrocarbons, liquid, n.o.s.)[6]
NFPA 704 Ratings Health: 0, Fire: 3, Reactivity: 0[1]
Storage Limit Max. 55 gallons in Satellite Accumulation Area[7]

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Objective: To safely collect, store, and prepare this compound waste for collection by a licensed hazardous waste disposal service.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Safety goggles with side-shields[1]

    • Chemical-resistant gloves (e.g., Nitrile rubber)[1]

    • Fire/flame resistant laboratory coat[1]

  • Designated hazardous waste container (glass, plastic, or metal; compatible with the chemical)[2]

  • "Hazardous Waste" labels[8][9]

  • Fume hood or other well-ventilated area[1]

Procedure:

  • Preparation and Safety Precautions:

    • Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[1][8]

    • Ensure all potential ignition sources (sparks, open flames, hot surfaces) are removed from the vicinity.[1][6][10]

    • Don all required PPE before handling the chemical waste.

  • Waste Segregation and Collection:

    • Obtain a designated waste container suitable for flammable organic solvents. Ensure the container is clean, dry, and in good condition.[2][11]

    • Crucially, do not mix this compound with other waste streams, particularly incompatible chemicals like oxidizers or corrosive materials. [9][11] This chemical should be collected as a non-halogenated solvent waste.[12][13]

    • Carefully pour the this compound waste into the designated container, avoiding splashes. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[1][6]

    • Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[2][7]

  • Proper Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[9]

    • Clearly write the full chemical name, "this compound," and the approximate concentration if mixed with other compatible solvents. Do not use abbreviations or chemical formulas.[2][8]

    • Record the date when waste was first added to the container (the "accumulation start date").[9]

  • Storage (Satellite Accumulation):

    • Store the labeled waste container in a designated, secondary containment-equipped Satellite Accumulation Area.[7]

    • The storage location must be a cool, dry, and well-ventilated area, away from general laboratory traffic.[1][5]

    • Ensure the storage area is segregated from incompatible materials and ignition sources.[5][14]

  • Arranging for Disposal:

    • Once the container is full, or as per your institution's policy, contact your Environmental Health & Safety (EH&S) department or a contracted hazardous waste disposal company to schedule a pickup.[7][15]

    • Follow all institutional procedures for waste pickup requests.

  • Empty Container Disposal:

    • Containers that held this compound are also considered hazardous waste until properly decontaminated.[1]

    • To decontaminate, triple-rinse the container with a suitable solvent.[11]

    • The rinsate must be collected and disposed of as hazardous waste.[11]

    • Once decontaminated, remove or deface the original labels, and the container may be recycled or disposed of as non-hazardous waste, according to institutional policy.[1][11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 location Work in Fume Hood & Remove Ignition Sources ppe->location Step 2 container Select Compatible & Labeled Waste Container location->container Step 3 collect Collect Waste (Avoid Mixing Incompatibles) container->collect Step 4 close_container Keep Container Securely Closed collect->close_container Step 5 store Store in Designated Satellite Accumulation Area close_container->store Step 6 check_full Container Full? store->check_full Step 7 check_full->store No request_pickup Contact EH&S for Waste Pickup check_full->request_pickup Yes end Disposed by Licensed Vendor (Incineration) request_pickup->end Step 8

References

Personal protective equipment for handling 2,2,3,4-Tetramethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel working with 2,2,3,4-Tetramethylpentane. Adherence to these protocols is essential for ensuring a safe research environment and proper chemical management. Researchers, scientists, and drug development professionals are advised to familiarize themselves with the following procedures covering personal protective equipment (PPE), operational handling, and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. This compound is a flammable liquid and can cause skin and eye irritation. The following table summarizes the required protective gear.

Body PartRequired PPESpecifications & Rationale
Eyes/Face Safety Goggles with Side Shields or Face ShieldConforming to EN 166 (EU) or NIOSH (US) approved standards to protect against splashes.
Skin Chemical Impermeable GlovesNitrile rubber is a suitable option. Always inspect gloves for degradation before use. For prolonged or immersive contact, consider heavier-duty gloves.[1]
Flame Retardant Lab Coat or ApronTo protect skin and clothing from splashes and in case of fire.
Respiratory Use in a well-ventilated area or fume hood.If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus may be necessary.[2] For firefighting, a self-contained breathing apparatus is required.[2]

Quantitative Safety Data

ParameterValueSource/Comments
Occupational Exposure Limits (as n-Nonane) TWA: 200 ppm (1050 mg/m³)OSHA PEL & ACGIH TLV for n-Nonane, a structural isomer.[3]
Glove Material Breakthrough Time Rating Notes
Nitrile RubberGood to ExcellentGood resistance to aliphatic hydrocarbons.[1][4]
Butyl RubberPoorNot recommended for use with aliphatic hydrocarbons.[1][4]
NeopreneFair to GoodOffers moderate resistance.
PVC (Polyvinyl Chloride)Poor to FairNot ideal for prolonged contact with aliphatic hydrocarbons.[4]
Viton™ExcellentHigh resistance to aliphatic hydrocarbons.

Note: Breakthrough times are dependent on glove thickness, temperature, and concentration of the chemical. Always consult the glove manufacturer's specific chemical resistance data.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize risk.

1. Receiving and Storage:

  • Inspect incoming containers for damage or leaks.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]

  • Use a designated flammable liquids storage cabinet.

  • Ensure containers are tightly closed.[2]

  • Segregate from incompatible materials, especially strong oxidizing agents.

2. Handling:

  • All handling should be conducted in a well-ventilated area or a chemical fume hood.[2]

  • Ground and bond containers when transferring to prevent static discharge.

  • Use non-sparking tools.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the handling area.

3. Spill Management:

  • In case of a spill, evacuate the area and remove all ignition sources.

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., sand, earth).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Do not allow the chemical to enter drains.[2]

Disposal Plan

The disposal of this compound and contaminated materials must be handled as hazardous waste.

  • Waste Segregation: Collect waste this compound and contaminated materials in a separate, clearly labeled, and sealed container. As a non-halogenated hydrocarbon, it should be segregated from halogenated solvent waste.

  • Disposal Method: Arrange for disposal by a licensed chemical waste disposal company. Controlled incineration is a suitable disposal method.[2]

  • Contaminated PPE: Used gloves and disposable lab coats should be collected in a designated hazardous waste container.

Emergency First Aid

  • In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management Receive Receive & Inspect Store Store in Flammable Cabinet Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Handle Handle in Fume Hood DonPPE->Handle Transfer Use Grounding & Bonding Handle->Transfer Experiment Conduct Experiment Transfer->Experiment Clean Clean Work Area Experiment->Clean CollectWaste Collect Waste Experiment->CollectWaste DoffPPE Doff & Dispose of PPE Clean->DoffPPE DoffPPE->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via Licensed Contractor LabelWaste->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,3,4-Tetramethylpentane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.